molecular formula C7H13NO2 B105531 Azepane-3-carboxylic acid CAS No. 77974-81-3

Azepane-3-carboxylic acid

カタログ番号: B105531
CAS番号: 77974-81-3
分子量: 143.18 g/mol
InChIキー: DXCWXFLBYQNTOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azepane-3-carboxylic acid is a valuable seven-membered azepane scaffold gaining recognition in medicinal chemistry for exploring novel chemical space in CNS drug discovery. Recent research highlights that simple azepane-based scaffolds, particularly those not listed in major chemical databases, represent a significant reservoir of untapped novelty for designing new pharmacologically active compounds . These scaffolds are synthetically accessible and are being investigated as original frameworks for drug design, moving beyond traditional piperazine and cyclohexane systems . The azepane ring serves as a key building block in the development of new chemical entities, such as N-benzylated azepanes, which have emerged as potent inhibitors of monoamine transporters including the norepinephrine transporter (NET) and dopamine transporter (DAT) . These findings underscore the potential of the azepane core in neuropharmacology research. Furthermore, compounds based on this scaffold have demonstrated favorable pharmacokinetic properties and outstanding brain penetrance in preliminary studies, suggesting their potential for targeting neuropsychiatric disorders and supporting their use in probing the mechanisms of neurological diseases .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

azepane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCWXFLBYQNTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541337
Record name Azepane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77974-81-3
Record name Azepane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Azepane-3-carboxylic acid chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Azepane-3-carboxylic Acid: Structure, Stereochemistry, and Applications in Drug Discovery

Executive Summary

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[1] Its inherent three-dimensional character and synthetic tractability have established it as a cornerstone in the development of numerous therapeutic agents. Azepane-based compounds exhibit a wide spectrum of pharmacological activities, and more than 20 have received FDA approval for treating a variety of diseases.[2] This guide provides a detailed technical examination of a key derivative, Azepane-3-carboxylic acid, focusing on its chemical structure, stereochemical complexity, and strategic importance as a building block for drug discovery professionals. We will delve into the synthetic considerations, analytical characterization, and the rationale behind its application in developing novel therapeutics, supported by detailed protocols and data.

The Azepane Scaffold: A Privileged Motif in Medicinal Chemistry

Azepane, the saturated form of azepine, is an azacycloalkane where one carbon atom of a cycloheptane ring is replaced by nitrogen.[3] This structural motif is of significant interest to medicinal chemists due to its conformational flexibility and its ability to present substituents in a well-defined three-dimensional space, which is crucial for optimizing interactions with biological targets.[4] The incorporation of the azepane ring can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, while providing a rigid backbone for pharmacophore elements. Its value is underscored by the number of approved drugs containing this core, including agents for diabetes, bacterial infections, and central nervous system disorders.[2][5]

Chemical Structure and Physicochemical Properties of Azepane-3-carboxylic Acid

Azepane-3-carboxylic acid is a derivative where a carboxylic acid group is substituted at the C-3 position of the azepane ring. This addition introduces a critical functional group that can act as a hydrogen bond donor and acceptor, a handle for further chemical modification (e.g., amide bond formation), or a key interacting moiety with a biological target.

Caption: 2D Chemical Structure of Azepane-3-carboxylic Acid.

The physicochemical properties of this molecule are crucial for its behavior in biological systems. Below is a summary of its key computed properties.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[6]
Molecular Weight 143.18 g/mol [7]
Monoisotopic Mass 143.09464 Da[6]
XlogP (Predicted) -2.5[6]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]

The Critical Role of Stereochemistry

The substitution at the C-3 position renders this carbon a chiral center. Consequently, Azepane-3-carboxylic acid exists as a pair of enantiomers: (R)-Azepane-3-carboxylic acid and (S)-Azepane-3-carboxylic acid. This stereochemistry is of paramount importance in drug development, as enantiomers often exhibit significantly different pharmacological activities, potencies, and toxicity profiles due to the chiral nature of biological receptors.

Enantiomers of Azepane-3-carboxylic Acid cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_node Azepane ring with (R)-configuration at C3 R_COOH COOH (out of plane) R_node->R_COOH label_mirror < Mirror Plane > S_node Azepane ring with (S)-configuration at C3 S_COOH COOH (into plane) S_node->S_COOH

Caption: Conceptual representation of the (R) and (S) enantiomers.

Furthermore, the seven-membered azepane ring is not planar and adopts several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation, influenced by the substituents, dictates the spatial orientation of the carboxylic acid group and other functionalities, directly impacting its binding affinity to target proteins. The stereoselective synthesis of specific enantiomers and the control of conformational isomerism are therefore critical challenges and objectives in the design of azepane-based drugs.[8]

Synthesis and Characterization

The synthesis of substituted azepanes can be approached through various strategies, including ring-expansion of smaller heterocyclic precursors (e.g., piperidines) or intramolecular cyclization reactions.[9][10] The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and scalability.

Representative Synthetic Workflow

A plausible strategy for synthesizing Azepane-3-carboxylic acid involves the asymmetric synthesis and subsequent modification of a suitable precursor. The following workflow illustrates the key logical steps.

start Chiral Precursor (e.g., protected amino acid) step1 Chain Elongation & Functional Group Interconversion start->step1 step2 Intramolecular Cyclization (e.g., Reductive Amination) step1->step2 step3 Deprotection of N and COOH groups step2->step3 purify Purification (Chromatography / Crystallization) step3->purify final Azepane-3-carboxylic Acid (Single Enantiomer) purify->final

Caption: Logical workflow for the asymmetric synthesis of Azepane-3-carboxylic Acid.

Protocol: Spectroscopic Characterization via NMR

Objective: To confirm the chemical structure of synthesized Azepane-3-carboxylic acid using ¹H NMR spectroscopy. This technique provides information on the chemical environment of hydrogen atoms, which is essential for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; D₂O will exchange with the acidic N-H and COOH protons, causing their signals to disappear, which can be a useful diagnostic tool.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for obtaining high-resolution spectra.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

  • Spectral Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to assign signals to the specific protons in the molecule.

Expected Spectroscopic Signatures

While experimental data for the specific title compound is sparse, its structure allows for the prediction of key spectroscopic features. This predictive analysis is a cornerstone of chemical research, guiding the interpretation of experimental results.

Technique Functional Group Expected Signature / Observation
IR Spectroscopy O-H (Carboxylic Acid)Very broad absorption band from ~2500-3300 cm⁻¹.[11]
C=O (Carboxylic Acid)Strong, sharp absorption band around 1700-1725 cm⁻¹.[12]
N-H (Amine)Moderate absorption around 3300-3500 cm⁻¹.
C-H (Aliphatic)Strong absorptions in the 2850-2960 cm⁻¹ region.[12]
¹H NMR COOHA broad singlet, typically >10 ppm (can exchange with D₂O).[13]
CH-COOH (at C3)A multiplet, its chemical shift influenced by adjacent protons.
CH₂ (ring protons)A series of complex multiplets between ~1.5-3.5 ppm.
NHA broad singlet (can exchange with D₂O).
Mass Spectrometry Molecular IonPredicted m/z for [M+H]⁺ is 144.10192.[6]
(ESI+)Sodium AdductPredicted m/z for [M+Na]⁺ is 166.08386.[6]

Applications in Medicinal Chemistry and Drug Discovery

Azepane-3-carboxylic acid is a versatile scaffold and building block for creating libraries of compounds for high-throughput screening.[14] The carboxylic acid provides a convenient attachment point for diversification through amide coupling, while the secondary amine can be functionalized to modulate physicochemical properties or introduce additional pharmacophoric elements.

Derivatives of the azepane core have demonstrated potent activity in a multitude of therapeutic areas:

  • Oncology: Azepane derivatives have been developed as inhibitors of key signaling proteins like Protein Kinase B (PKB), which is implicated in cell survival and proliferation.[4]

  • Infectious Diseases: The scaffold has been used to create novel antibacterial agents that target essential bacterial processes.[4] Some derivatives have also shown promise as antitubercular agents.[2]

  • Neurodegenerative Diseases: Due to its ability to cross the blood-brain barrier, the azepane motif is featured in compounds designed to treat Alzheimer's disease, for example, as γ-secretase inhibitors.[4]

The strategic use of this scaffold allows for the exploration of chemical space to identify novel drug candidates with improved efficacy and safety profiles.

Conclusion and Future Perspectives

Azepane-3-carboxylic acid represents more than just a single molecule; it is a strategic platform for innovation in drug discovery. Its combination of a conformationally rich seven-membered ring and versatile functional groups makes it an invaluable tool for medicinal chemists. The stereochemical complexity, while a challenge, also offers an opportunity to design highly specific and potent therapeutic agents. Future research will likely focus on developing more efficient and highly stereoselective synthetic routes to access its enantiomers and on incorporating this scaffold into novel molecular designs targeting a wider range of diseases. The continued exploration of the chemical space around the azepane core promises to yield the next generation of impactful medicines.

References

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]

  • Azepane-4-carboxylic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Azepane. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Azepane-3-carboxylic acid hydrochloride. (n.d.). PubChemLite. Retrieved January 25, 2026, from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved January 25, 2026, from [Link]

  • Azepane-3-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

  • Ghotkar, N. S., & Gholap, A. R. (2021). GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD. Journal of Advanced Scientific Research, 12(3), 01-05. [Link]

  • Azepane. (n.d.). Automated Topology Builder. Retrieved January 25, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 25, 2026, from [Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Azepine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2022). PubMed. Retrieved January 25, 2026, from [Link]

  • Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). YouTube. Retrieved January 25, 2026, from [Link]

Sources

Navigating the Nomenclature of a Key Pharmaceutical Building Block: A Technical Guide to Azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precise Nomenclature in Chemical Research

In the intricate landscape of drug discovery and development, the unambiguous identification of chemical entities is paramount. A single molecular scaffold can be known by multiple names across different publications, patents, and chemical databases, leading to potential confusion and hindering the efficient retrieval of vital information. This technical guide focuses on Azepane-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry, providing a comprehensive overview of its synonyms, identifiers, and key synthetic and analytical considerations. As a Senior Application Scientist, the aim is to furnish researchers with a self-validating resource that not only lists information but also explains the underlying chemical principles, thereby fostering a deeper understanding and facilitating seamless integration into research and development workflows.

Unambiguous Identification: Synonyms and Chemical Identifiers for Azepane-3-carboxylic Acid

The consistent and accurate naming of chemical compounds is the bedrock of scientific communication. Azepane-3-carboxylic acid is a prime example of a molecule with several designations in the chemical literature. Understanding these synonyms is crucial for conducting thorough literature searches and ensuring clarity in experimental documentation.

The most commonly encountered synonyms for Azepane-3-carboxylic acid are:

  • Homonipecotic Acid : This trivial name is frequently used, drawing a parallel to nipecotic acid (piperidine-3-carboxylic acid), its lower homolog. The "homo-" prefix indicates the addition of one methylene group to the ring structure.

  • Hexahydro-1H-azepine-3-carboxylic Acid : This is a more systematic name that clearly defines the chemical structure. "Hexahydro-" indicates a fully saturated ring system, "azepine" specifies a seven-membered ring containing a nitrogen atom, and "-3-carboxylic acid" denotes the position of the carboxyl group.[1]

A comprehensive list of identifiers is essential for database searches and regulatory submissions. The following table summarizes the key identifiers for Azepane-3-carboxylic acid.

IdentifierValueSource
CAS Number 77974-81-3Pharmaffiliates[1]
Molecular Formula C₇H₁₃NO₂EnamineStore
Molecular Weight 143.18 g/mol EnamineStore
InChI InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10)PubChem
InChIKey DXCWXFLBYQNTOP-UHFFFAOYSA-NPubChem
SMILES C1CCNCC(C1)C(=O)OPubChem

It is also important to distinguish the free acid from its salt forms. The hydrochloride salt of Azepane-3-carboxylic acid is also commercially available and has its own unique identifier:

IdentifierValueSource
CAS Number 2007916-48-3BLD Pharm
Molecular Formula C₇H₁₄ClNO₂BLD Pharm
Molecular Weight 179.65 g/mol BLD Pharm

The following diagram illustrates the relationship between the core azepane ring and its derivative, Azepane-3-carboxylic acid.

Azepane_Nomenclature Nomenclature Hierarchy Azepane Azepane (Hexahydroazepine, Homopiperidine) Azepane3COOH Azepane-3-carboxylic acid (Homonipecotic Acid, Hexahydro-1H-azepine-3-carboxylic Acid) Azepane->Azepane3COOH Carboxylation at C3

Caption: Hierarchical relationship of Azepane and Azepane-3-carboxylic acid.

Synthetic Strategies: Accessing the Azepane Scaffold

The synthesis of azepane derivatives is a topic of significant interest in organic chemistry, driven by their presence in numerous biologically active compounds. Several strategic approaches can be employed to construct the seven-membered azepane ring. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Two of the most common strategies for synthesizing substituted azepanes are Ring-Closing Metathesis (RCM) and the Beckmann Rearrangement .

Ring-Closing Metathesis (RCM)

RCM is a powerful and versatile method for the formation of cyclic olefins from acyclic dienes, catalyzed by transition metal complexes, most notably those of ruthenium (e.g., Grubbs' catalysts). This reaction is highly valued for its functional group tolerance and its ability to form medium to large rings.

The general workflow for synthesizing an azepane derivative via RCM is depicted below:

RCM_Workflow Azepane Synthesis via RCM AcyclicDiene Acyclic Diene Precursor RCMStep Ring-Closing Metathesis (e.g., Grubbs' Catalyst) AcyclicDiene->RCMStep CyclicOlefin Cyclic Olefin Intermediate RCMStep->CyclicOlefin Reduction Reduction (e.g., H₂, Pd/C) CyclicOlefin->Reduction AzepaneDerivative Azepane Derivative Reduction->AzepaneDerivative

Caption: General workflow for the synthesis of azepane derivatives using RCM.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of the Grubbs' catalyst (first, second, or third generation) depends on the steric and electronic properties of the diene substrate. Second-generation catalysts are generally more reactive and have a broader substrate scope.

  • Solvent: Dichloromethane (DCM) or toluene are common solvents for RCM reactions as they are relatively non-coordinating and effectively solubilize both the catalyst and the substrate.

  • Reaction Conditions: Reactions are typically run at room temperature to reflux, under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.

  • Reduction: The resulting cyclic olefin is then reduced to the saturated azepane ring. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a standard and efficient method for this transformation.

Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. When applied to a cyclic ketone oxime, it results in a ring expansion, forming a lactam. This lactam can then be reduced to the corresponding cyclic amine.

The general workflow for synthesizing an azepane derivative via the Beckmann Rearrangement is as follows:

Beckmann_Workflow Azepane Synthesis via Beckmann Rearrangement Cyclohexanone Substituted Cyclohexanone Oximation Oximation (NH₂OH·HCl) Cyclohexanone->Oximation Oxime Cyclohexanone Oxime Oximation->Oxime Beckmann Beckmann Rearrangement (e.g., PPA, H₂SO₄) Oxime->Beckmann Lactam Caprolactam Derivative Beckmann->Lactam Reduction Reduction (e.g., LiAlH₄) Lactam->Reduction AzepaneDerivative Azepane Derivative Reduction->AzepaneDerivative

Caption: General workflow for synthesizing azepane derivatives via the Beckmann Rearrangement.

Causality Behind Experimental Choices:

  • Oximation: The ketone is first converted to its oxime using hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine.

  • Rearrangement Conditions: The Beckmann rearrangement is typically promoted by strong acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentachloride. The choice of acid can influence the reaction rate and the formation of side products.

  • Reduction of the Lactam: The resulting lactam is a cyclic amide, which is a stable functional group. Its reduction to the amine requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).

A Representative Synthetic Protocol for Azepane-3-carboxylic Acid

While numerous methods exist for the synthesis of azepane derivatives, a specific, detailed protocol for the preparation of Azepane-3-carboxylic acid can be adapted from established literature procedures for similar compounds. The following protocol is a representative example based on the principles of amino acid synthesis, potentially starting from a suitable precursor that can be cyclized. A plausible retrosynthetic analysis suggests that the target molecule could be derived from a protected 2-amino-8-oxo-octanoic acid derivative, which could then be cyclized and deprotected.

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of a Protected Acyclic Precursor

This step would involve standard peptide coupling and protection group strategies to assemble the acyclic backbone. For instance, a malonic ester synthesis approach could be employed to introduce the carboxylic acid functionality.

Step 2: Reductive Amination and Cyclization

A key step would be an intramolecular reductive amination to form the seven-membered ring.

Experimental Protocol (Illustrative):

  • Dissolution: Dissolve the acyclic amino-keto-ester precursor (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

  • Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise at 0 °C. These reagents are preferred as they are more selective for the reduction of the iminium ion over the ketone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the careful addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

The final step involves the removal of the protecting groups from the nitrogen and the carboxylic acid.

Experimental Protocol (Illustrative):

  • Ester Hydrolysis: If the carboxylic acid is protected as an ester, it can be deprotected by hydrolysis using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

  • Amine Deprotection: If the amine is protected (e.g., with a Boc or Cbz group), this can be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz).

  • Isolation: After deprotection, adjust the pH of the solution to the isoelectric point of the amino acid to precipitate the product. The product can then be isolated by filtration and dried.

Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous characterization of Azepane-3-carboxylic acid is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of Azepane-3-carboxylic acid and for monitoring the progress of its synthesis.

A Typical HPLC Method:

ParameterConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for polar, non-volatile compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides a source of protons to suppress the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute the compound from the column.
Gradient A time-programmed gradient from high aqueous to high organicAllows for the elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)The carboxylic acid has a weak chromophore, so low UV wavelength is used. ELSD or MS are more universal detection methods for non-chromophoric compounds.
Sample Preparation Dissolve the sample in the initial mobile phase composition or a mixture of water and acetonitrile.Ensures compatibility with the mobile phase and good peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for confirming the structure of Azepane-3-carboxylic acid.

Expected NMR Spectral Features:

  • ¹H NMR:

    • A complex multiplet pattern in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring.

    • A signal for the proton on the carbon bearing the carboxylic acid group (C3-H).

    • A broad signal for the N-H proton, which may be exchangeable with D₂O.

    • A broad signal for the carboxylic acid proton (COOH), which is also exchangeable with D₂O and typically appears downfield (>10 ppm).

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

    • Several signals in the aliphatic region (typically 20-60 ppm) corresponding to the carbons of the azepane ring.

The following diagram illustrates the key analytical techniques used for the characterization of Azepane-3-carboxylic acid.

Analytical_Workflow Analytical Characterization Workflow Sample Azepane-3-carboxylic acid Sample Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure HPLC HPLC Purity->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS

Caption: Key analytical techniques for the characterization of Azepane-3-carboxylic acid.

Conclusion: A Foundation for Innovation

This technical guide has provided a comprehensive overview of the nomenclature, synthetic strategies, and analytical characterization of Azepane-3-carboxylic acid. By consolidating this information and providing insights into the rationale behind experimental choices, we aim to empower researchers, scientists, and drug development professionals to confidently and efficiently utilize this important chemical building block. A thorough understanding of the fundamental properties and handling of such key intermediates is the foundation upon which innovative and life-changing pharmaceuticals are built.

References

  • Pharmaffiliates. Azepane-3-carboxylic Acid. [Link]

  • Splendid Lab Pvt. Ltd. Azepane-3-carboxylic Acid. [Link]

  • PubChem. Azepane-3-carboxylic acid. [Link]

  • Krogsgaard-Larsen, P., et al. (1978). Hexahydro-1H-azepine-3-carboxylic acid. Acta Chemica Scandinavica, B32, 327. (Note: A direct clickable URL for this specific 1978 article is not available from the search results, but the citation provides the necessary information to locate it through academic search engines or library subscriptions).
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

Sources

An In-depth Technical Guide to the Solubility of Azepane-3-carboxylic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of azepane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties and their influence on its solubility. In the absence of extensive published solubility data, this guide equips the user with the theoretical knowledge and practical experimental protocols necessary to determine the solubility of azepane-3-carboxylic acid in various organic solvents.

Understanding the Molecular Profile of Azepane-3-carboxylic Acid

Azepane-3-carboxylic acid, also known as homonipecotic acid, is a cyclic amino acid derivative with a seven-membered azepane ring. Its structure, featuring both a carboxylic acid group and a secondary amine, dictates its solubility behavior.

Key Structural Features:

  • Azepane Ring: A seven-membered saturated heterocyclic amine. This non-polar hydrocarbon backbone contributes to its lipophilicity.

  • Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor.[1]

  • Secondary Amine Group (-NH-): A polar, basic functional group that can also participate in hydrogen bonding as both a donor and acceptor.

The Zwitterionic Nature

In the solid state and in aqueous solutions, amino acids like azepane-3-carboxylic acid primarily exist as zwitterions.[2][3] This occurs through an internal acid-base reaction where the acidic proton of the carboxylic acid group is transferred to the basic amine group, resulting in a molecule with both a positive (ammonium) and a negative (carboxylate) charge. This dipolar nature significantly impacts its solubility, generally leading to higher solubility in polar solvents like water and lower solubility in non-polar organic solvents.[4]

Physicochemical Properties Influencing Solubility

While specific experimental data for azepane-3-carboxylic acid is scarce, we can predict its general behavior based on its structural components.

PropertyInfluence on SolubilityPredicted Characteristics for Azepane-3-carboxylic Acid
Polarity "Like dissolves like." Polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.The presence of both a polar head (zwitterion) and a non-polar ring gives it amphiphilic character. Overall, it is expected to be a relatively polar molecule.
Hydrogen Bonding The ability to form hydrogen bonds with solvent molecules enhances solubility.Both the ammonium and carboxylate groups are excellent hydrogen bond donors and acceptors, suggesting good solubility in protic solvents.[5]
pKa The pKa values of the carboxylic acid and the conjugate acid of the amine determine the charge state of the molecule at a given pH.The carboxylic acid pKa is expected to be in the range of 2-5, while the pKa of the secondary ammonium ion is likely around 10-11.[6] This means it will exist predominantly as a zwitterion over a wide pH range.
Predicted Lipophilicity (XlogP) A measure of a compound's solubility in a non-polar solvent (octanol) versus a polar solvent (water). A higher logP indicates greater lipophilicity.The predicted XlogP for the hydrochloride salt is -2.5, indicating a high degree of hydrophilicity.[7]

Predicted Qualitative Solubility Profile

Based on the physicochemical properties, a predicted qualitative solubility profile in common organic solvents can be proposed:

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding with the zwitterionic form and solvating the charged groups.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighCan solvate the charged groups through dipole-dipole interactions, but lack of hydrogen bond donation may limit solubility compared to protic solvents.
Intermediate Polarity Acetone, Ethyl AcetateLow to Sparingly SolubleLimited ability to solvate the highly polar zwitterionic form.
Non-Polar Toluene, HexaneInsolubleUnable to effectively solvate the charged and polar functional groups.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section provides a robust, self-validating protocol for the experimental determination of the thermodynamic solubility of azepane-3-carboxylic acid.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Equilibrate Solvent B Add Excess Solute A->B Saturated Solution C Agitate at Constant Temperature B->C Reach Equilibrium D Allow Solids to Settle C->D Phase Separation E Withdraw Supernatant D->E F Filter Supernatant E->F Remove Particulates G Quantify Concentration F->G Analytical Method

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol

Objective: To determine the equilibrium solubility of azepane-3-carboxylic acid in a given organic solvent at a specified temperature.

Materials:

  • Azepane-3-carboxylic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Vials with screw caps

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Solvent Preparation: Add a known volume of the selected organic solvent to several vials.

  • Temperature Equilibration: Place the vials in the thermostatically controlled shaker and allow them to equilibrate to the desired temperature (e.g., 25 °C).

  • Addition of Solute: Add an excess amount of azepane-3-carboxylic acid to each vial to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient time to reach equilibrium. A typical duration is 24-48 hours.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Sample Preparation for Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of azepane-3-carboxylic acid.

Analytical Methods for Quantification

Due to the lack of a strong chromophore in azepane-3-carboxylic acid, standard UV detection can be challenging. The following methods are recommended for accurate quantification.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This is the preferred method due to its high sensitivity and selectivity.

  • Mode: Reversed-phase chromatography is suitable. A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Detection: Electrospray ionization (ESI) in positive ion mode is likely to be effective, monitoring for the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds with no UV chromophore.

  • Mode: Similar chromatographic conditions as for HPLC-MS can be used.

  • Detector Settings: Nebulizer temperature, drift tube temperature, and gas flow rate will need to be optimized for the specific mobile phase and analyte.

Derivatization followed by HPLC-UV/Fluorescence

This involves chemically modifying the azepane-3-carboxylic acid to introduce a chromophore or fluorophore.

  • Derivatizing Agents: Reagents that react with the secondary amine, such as dansyl chloride or o-phthalaldehyde (OPA), can be used.

  • Considerations: This method requires additional sample preparation steps and careful validation to ensure complete and reproducible derivatization.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table of Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value

The results from these experiments will provide a quantitative understanding of the solubility of azepane-3-carboxylic acid in various organic solvents, which is critical for its application in synthesis, purification, and formulation development.

Conclusion

References

  • Pharmaffiliates. (n.d.). Azepane-3-carboxylic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Azepane-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Ferguson, J. E., et al. (2004). Three closely related dibenzazepine carboxylic acids: hydrogen-bonded aggregation in one, two and three dimensions.
  • Google Patents. (n.d.). EP0802190A1 - Process and intermediates for preparing azepines.
  • Clark, J. (2015). The acid-base behaviour of amino acids. Chemguide. Retrieved from [Link]

  • Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 18(10), 1472–1478.
  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Retrieved from [Link]

  • Girard, Y., et al. (2020). Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich Quinolone Isostere. ChemRxiv.
  • Abraham, M. H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega, 4(2), 3235–3243.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Cruz-Cabeza, A. J., et al. (2006). π-Stacking Interactions and CH···X (X = O, Aryl) Hydrogen Bonding as Directing Features of the Supramolecular Self-Association in 3-Carboxy and 3-Amido Coumarin Derivatives. Crystal Growth & Design, 6(11), 2523–2532.
  • Ferguson, J. E., et al. (2004). Three closely related dibenzazepine carboxylic acids: hydrogen-bonded aggregation in one, two and three dimensions. Acta Crystallographica Section C, C60(10), o723–o726.
  • Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

  • Ranbaxy Research Laboratories. (2003). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Organic Process Research & Development, 7(2), 196-197.
  • Allery, S. (2016, July 6). Amino Acids 2. The Zwitterion used to explain the physical and chemical properties of amino acids. YouTube. Retrieved from [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
  • Lumen Learning. (n.d.). Functional Groups of the Carboxylic Acids and Their Derivatives. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(1), 108-136.
  • Mortensen, M., & Christensen, A. S. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3747.
  • Foye, W. O., Lemke, T. L., & Williams, D. A. (Eds.). (2013). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
  • PubChem. (n.d.). Azepane-4-carboxylic acid. Retrieved from [Link]

Sources

The Azepane Scaffold: A Privileged Motif Unlocking Diverse Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered saturated nitrogen heterocycle, azepane, has emerged from the vast landscape of chemical scaffolds as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, synthetic tractability, and ability to present substituents in distinct vectors have established it as a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the therapeutic potential of azepane-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights to navigate the promising terrain of azepane-based therapeutics.

The Azepane Core: A Gateway to Chemical Diversity and Favorable Physicochemical Properties

The azepane ring, a seven-membered cyclic amine, offers a unique conformational flexibility that distinguishes it from its smaller five- and six-membered counterparts, such as pyrrolidine and piperidine. This conformational landscape allows for the precise spatial orientation of appended functional groups, which is critical for optimizing interactions with biological targets. The nitrogen atom within the ring provides a key handle for synthetic modification and can act as a hydrogen bond acceptor or a basic center, influencing the compound's pharmacokinetic and pharmacodynamic properties. The non-planar nature of the azepane scaffold contributes to an increased fraction of sp³ carbons, a molecular characteristic often associated with improved solubility, metabolic stability, and reduced off-target toxicity, thereby enhancing the "drug-likeness" of the molecule.[1]

The synthesis of functionalized azepane derivatives is a dynamic area of research, with numerous strategies developed to access a wide range of substitution patterns and stereochemistries. These methods provide the tools to systematically explore the chemical space around the azepane core, a critical aspect of lead optimization in drug discovery.[2]

Therapeutic Applications of Azepane Compounds: A Multi-faceted Approach to Disease

The versatility of the azepane scaffold is underscored by its presence in a growing number of clinically approved drugs and investigational agents across a spectrum of diseases.[3] This section will explore the therapeutic potential of azepane-containing molecules in three key areas: oncology, neurodegenerative diseases, and infectious diseases.

Oncology: Targeting the Molecular Aberrations of Cancer

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the azepane scaffold has proven to be an effective framework for the design of inhibitors targeting key oncogenic proteins, particularly protein kinases and histone deacetylases (HDACs).

Protein kinases are critical regulators of cell growth, differentiation, and survival. Their aberrant activation is a common driver of tumorigenesis, making them prime targets for cancer therapy. Azepane-containing compounds have emerged as potent inhibitors of several kinase families, including receptor tyrosine kinases (RTKs) and downstream signaling kinases.[4]

The PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central node in cell signaling that promotes cell survival and proliferation.[3] Its hyperactivation is a frequent event in many cancers. Azepane derivatives have been designed to inhibit key kinases within this pathway, thereby attenuating pro-survival signals and inducing apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azepane_Inhibitor Azepane-based Kinase Inhibitor Azepane_Inhibitor->PI3K Inhibits Azepane_Inhibitor->Akt Inhibits

Figure 1: Simplified PI3K/Akt Signaling Pathway and the inhibitory action of azepane-based compounds.

Structure-Activity Relationships of Azepane-based Kinase Inhibitors: The development of potent and selective kinase inhibitors is guided by a deep understanding of their structure-activity relationships (SAR). For many azepane-based kinase inhibitors, the azepane ring serves as a key anchoring element, positioning other functional groups for optimal interactions within the ATP-binding pocket of the kinase. Modifications to the substituents on the azepane nitrogen and at other positions on the ring can significantly impact potency and selectivity. For instance, in a series of Protein Kinase B (PKB/Akt) inhibitors, the stereochemistry and substitution pattern on the azepane ring were found to be crucial for achieving high potency.[5]

Compound Modification Observed Effect on Kinase Inhibition Rationale
Introduction of a bulky hydrophobic group on the azepane nitrogenIncreased potency for certain kinasesOccupies a hydrophobic pocket in the ATP-binding site.
Variation of substituents on the azepane ringModulation of selectivity between different kinasesAlters the conformation and steric profile of the inhibitor, allowing for differential binding to the active sites of various kinases.
Introduction of hydrogen bond donors/acceptorsEnhanced binding affinityForms key hydrogen bond interactions with backbone residues in the hinge region of the kinase.

Table 1: General Structure-Activity Relationships for Azepane-based Kinase Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in cancer leads to the silencing of tumor suppressor genes. HDAC inhibitors have emerged as a promising class of anticancer agents that can reactivate the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis. The general pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. The azepane moiety has been successfully incorporated into the linker or cap group of HDAC inhibitors, contributing to their potency and pharmacokinetic properties.[6][7]

Structure-Activity Relationships of Azepane-based HDAC Inhibitors: The SAR of azepane-containing HDAC inhibitors often revolves around optimizing the length and rigidity of the linker to properly position the zinc-binding group within the active site of the enzyme. The azepane ring can provide a semi-rigid scaffold that helps to pre-organize the molecule in a favorable conformation for binding.

Compound Modification Observed Effect on HDAC Inhibition Rationale
Incorporation of the azepane ring in the linkerIncreased potency and improved cell permeabilityThe azepane ring can adopt a low-energy conformation that mimics the extended conformation of the natural substrate, while its lipophilicity can enhance cell membrane penetration.
Substitution on the azepane ringModulation of isoform selectivityDifferent HDAC isoforms have subtly different active site architectures. Substituents on the azepane ring can be used to exploit these differences and achieve selectivity.
Attachment of the azepane to the cap groupEnhanced surface recognitionThe cap group interacts with the rim of the HDAC active site. The azepane ring can provide a scaffold for presenting functional groups that make favorable interactions with surface residues.

Table 2: General Structure-Activity Relationships for Azepane-based HDAC Inhibitors

Neurodegenerative Diseases: Combating the Pathologies of the Aging Brain

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. The development of disease-modifying therapies for these devastating conditions is a major challenge in modern medicine. Azepane-containing compounds have shown promise in targeting key pathological processes in neurodegenerative diseases, particularly the production of amyloid-beta (Aβ) peptides in Alzheimer's disease.

The accumulation of Aβ peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. The inhibition of BACE1 is a primary therapeutic strategy to reduce the production of Aβ. The azepane scaffold has been incorporated into the design of potent and brain-penetrant BACE1 inhibitors.[2][4]

APP_Processing_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Ab Amyloid-β (Aβ) Peptides C99->Ab Cleavage Amyloid_Plaques Amyloid Plaques Ab->Amyloid_Plaques Aggregation BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Azepane_BACE1_Inhibitor Azepane-based BACE1 Inhibitor Azepane_BACE1_Inhibitor->BACE1 Inhibits

Sources

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

Section 1: Understanding Azepane-3-carboxylic Acid - A Hazard Profile by Analogy

Azepane-3-carboxylic acid is a seven-membered heterocyclic compound containing both a secondary amine and a carboxylic acid functional group. This bifunctional nature is key to its utility in synthetic and medicinal chemistry but also dictates its potential hazard profile. The azepane ring provides a flexible, three-dimensional scaffold, making it a valuable building block in drug discovery.[1][2]

Based on available data for related compounds, the primary hazards are anticipated to be:

  • Skin Corrosion/Irritation (Category 1B or 2) : Both carboxylic acids and amines can be corrosive or irritating to the skin. Direct contact may cause redness, burns, and pain.[3][4][5]

  • Serious Eye Damage/Irritation (Category 1 or 2A) : Direct contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[3][4][5]

  • Acute Toxicity (Oral, Category 4) : The N-Boc protected analogue is classified as harmful if swallowed.[3] The parent compound, azepane, is also toxic by ingestion. Therefore, oral toxicity should be assumed.

  • Respiratory Tract Irritation (Category 3) : Inhalation of the compound, particularly as a dust or aerosol, may cause irritation to the respiratory system.[3][4]

Physicochemical and Toxicological Data (Inferred)

The following table summarizes the likely properties of Azepane-3-carboxylic acid, compiled from supplier data and analogous compounds.

PropertyInferred Value / InformationSource / Rationale
CAS Number 77974-81-3Pharmaffiliates
Molecular Formula C₇H₁₃NO₂Calculated
Molecular Weight 143.18 g/mol Calculated
Appearance Likely a white to off-white solid.Common for similar small organic molecules.
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on SDS for 1-(Tert-Butoxycarbonyl)Azepane-3-Carboxylic Acid and 7-Oxoazepane-2-carboxylic acid.[3][4]
Incompatible Materials Strong oxidizing agents, strong bases.General reactivity of carboxylic acids and amines.[4][5]
Hazardous Decomposition Oxides of carbon (CO, CO₂) and nitrogen (NOx).Expected combustion products for nitrogenous organic compounds.[4]

Section 2: Core Directive - Safe Handling and Personal Protection

The causality behind safe handling protocols is to prevent any direct contact with the substance and to mitigate the risk of aerosolization and inhalation. The following procedures form a self-validating system of protection.

Engineering Controls: The Primary Barrier

All manipulations of solid or dissolved Azepane-3-carboxylic acid must be conducted in a properly functioning chemical fume hood.[5] This is the most critical engineering control as it protects the user from inhaling dusts or aerosols and contains any potential spills. The fume hood sash should be kept as low as possible during work.

Personal Protective Equipment (PPE): The Last Line of Defense

A standard PPE ensemble is mandatory for handling this compound. The selection of specific PPE is based on the anticipated hazards of skin/eye irritation and potential toxicity.

PPE ItemSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[3]Protects against splashes and dust, mitigating the risk of serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears before use.Prevents direct skin contact, which can cause irritation or burns.
Skin and Body Protection A buttoned lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills and contamination.[5]
Respiratory Protection Not typically required if work is performed in a fume hood. If weighing large quantities outside a hood, a NIOSH-approved respirator with a particulate filter may be necessary.Prevents inhalation of irritating dust.
Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling Azepane-3-carboxylic acid in a laboratory setting.

G Workflow: Safe Handling of Azepane-3-carboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood Functionality B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Gather All Necessary Equipment and Reagents B->C D Work Inside Fume Hood with Sash Lowered C->D Begin Experiment E Weigh Solid Carefully to Minimize Dust D->E F Add Reagents Slowly to Avoid Splashing E->F G Decontaminate Glassware and Work Surface F->G Complete Experiment H Dispose of Waste in Labeled Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Logical workflow for handling Azepane-3-carboxylic acid.

Hygiene Practices

Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in laboratory areas. Contaminated clothing should be removed immediately and washed before reuse.[4]

Section 3: Emergency Protocols - A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to minimize harm to personnel and the environment.

First Aid Measures

The immediate first aid response is dictated by the route of exposure. The overarching principle is the immediate removal of the chemical from the affected area.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention and show the container or label.

Spill Response Protocol

For a minor spill within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Ensure PPE : Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment : For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, gently sweep to avoid creating dust.[3]

  • Neutralization (Optional but Recommended) : For this acidic compound, you can cautiously neutralize the spill with a mild base like sodium bicarbonate solution.

  • Cleanup : Collect the absorbed or solid material using spark-proof tools and place it into a designated, labeled hazardous waste container.[3]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

For a major spill, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's emergency response team immediately.

The following diagram outlines the decision-making process for spill response.

G Spill Response Decision Tree Spill Spill Occurs IsContained Is spill large or outside a fume hood? Spill->IsContained Evacuate Evacuate Area Restrict Access Call Emergency Response IsContained->Evacuate Yes MinorSpill Minor Spill Protocol IsContained->MinorSpill No Alert Alert Others MinorSpill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Absorb/Sweep) PPE->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision tree for responding to a chemical spill.

Section 4: Storage and Disposal Guidelines

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

Storage Conditions
  • Temperature : Store in a cool, dry place. A refrigerated temperature of 2-8°C is recommended by a supplier and is a prudent measure for long-term stability.[3]

  • Atmosphere : Store in a tightly closed container to prevent moisture absorption and potential degradation.[4]

  • Location : Store in a well-ventilated area designated for chemical storage, away from incompatible materials such as strong oxidizing agents.[4] The storage area should be locked or otherwise secured.[4]

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Waste Disposal

All waste containing Azepane-3-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific procedures.

References

  • AA Blocks. (2025, January 18). Safety Data Sheet: 1-(Tert-Butoxycarbonyl)Azepane-3-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Azepane. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Azepane-3-carboxylic Acid. Retrieved from [Link]

  • Barbero, A., et al. (2017). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Azepane-3-carboxylic Acid

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its inherent three-dimensional structure allows for the exploration of a larger chemical space compared to more common five- and six-membered rings like pyrrolidine and piperidine.[2] When functionalized with a carboxylic acid at the 3-position and possessing a defined stereocenter, chiral Azepane-3-carboxylic acid becomes a highly valuable constrained amino acid analog.[3] Such constrained amino acids are critical tools in peptidomimetic design, enabling the synthesis of peptides with enhanced metabolic stability, receptor selectivity, and controlled secondary structures.[4] The specific stereochemistry of Azepane-3-carboxylic acid can profoundly influence its biological activity, making its enantioselective synthesis a critical challenge and a key enabling technology for the development of novel therapeutics.[5][6]

This comprehensive guide presents detailed application notes and protocols for the asymmetric synthesis of chiral Azepane-3-carboxylic acid, focusing on scientifically robust and field-proven methodologies. The strategies discussed herein are designed to provide researchers with a strong foundation for producing this valuable building block with high enantiopurity.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral azepane ring with a carboxylic acid functionality at the 3-position can be approached through several distinct strategies. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the synthesis, and the specific stereoisomer required. Two powerful and widely applicable strategies are detailed below:

  • Catalytic Asymmetric Hydrogenation: This approach relies on the enantioselective reduction of a prochiral dehydroazepine precursor using a chiral transition-metal catalyst. This method is often highly efficient and can provide access to high enantiomeric excess (ee).[7]

  • Organocatalytic Intramolecular Aza-Michael Addition: This strategy utilizes a chiral organic molecule to catalyze the intramolecular cyclization of a linear substrate, thereby forming the azepane ring and setting the stereocenter at the 3-position in a single step.[8]

Strategy 1: Catalytic Asymmetric Hydrogenation

This strategy involves the synthesis of a suitable dehydroazepine-3-carboxylate precursor followed by a key asymmetric hydrogenation step to introduce the desired chirality. Rhodium and Ruthenium-based catalysts with chiral phosphine ligands are commonly employed for such transformations, offering high enantioselectivity and catalytic turnover numbers.[9][10]

Workflow for Asymmetric Hydrogenation Strategy

A Starting Material (e.g., Substituted Pyridine) B Synthesis of Dehydroazepine Precursor A->B Multi-step sequence C Asymmetric Hydrogenation (Chiral Rh or Ru Catalyst) B->C Key Enantioselective Step D Deprotection C->D Ester Hydrolysis & N-Deprotection E Final Product (Chiral Azepane-3-carboxylic acid) D->E

Caption: Workflow for the Asymmetric Hydrogenation approach.

Detailed Protocol: Asymmetric Hydrogenation of Ethyl 1,4,5,6-Tetrahydroazepine-3-carboxylate

This protocol is a representative example based on established principles of asymmetric hydrogenation of cyclic enamides and related substrates.[6][11]

Step 1: Synthesis of Ethyl 1-Boc-1,4,5,6-tetrahydroazepine-3-carboxylate (Dehydroazepine Precursor)

The synthesis of the dehydroazepine precursor can be accomplished through various multi-step sequences, often starting from commercially available materials like substituted piperidines or pyridines, and may involve ring-expansion or ring-closing metathesis strategies.[12] For the purpose of this protocol, we will assume the precursor is available.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Causality: The choice of a chiral bisphosphine ligand is critical for achieving high enantioselectivity. Ligands like those from the Josiphos or DuanPhos families are known to be effective for the hydrogenation of tetrasubstituted enamides.[7] The cationic Rhodium complex generates the active catalyst for the hydrogenation.

Materials and Reagents:

ReagentCAS NumberSupplier
Ethyl 1-Boc-1,4,5,6-tetrahydroazepine-3-carboxylateN/ACustom Synthesis
[Rh(COD)₂]BF₄35138-22-8Strem Chemicals
(R,R)-Me-BPE-Phos136705-64-1Strem Chemicals
Dichloromethane (DCM), Anhydrous75-09-2Sigma-Aldrich
Hydrogen gas (H₂)1333-74-0Airgas

Procedure:

  • In a glovebox, a 50 mL Schlenk flask is charged with [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 1 mol%) and (R,R)-Me-BPE-Phos (5.5 mg, 0.011 mmol, 1.1 mol%).

  • Anhydrous, degassed DCM (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • In a separate flask, Ethyl 1-Boc-1,4,5,6-tetrahydroazepine-3-carboxylate (269 mg, 1.0 mmol) is dissolved in anhydrous, degassed DCM (5 mL).

  • The substrate solution is transferred via cannula to the catalyst solution.

  • The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen manifold.

  • The flask is purged with hydrogen gas (3 cycles of vacuum/H₂ backfill).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction vessel is carefully vented, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (e.g., 20% Ethyl Acetate in Hexanes) to afford (S)-Ethyl 1-Boc-azepane-3-carboxylate.

Step 3: Deprotection to Yield (S)-Azepane-3-carboxylic Acid

Causality: A two-step deprotection is necessary to remove both the N-Boc protecting group and hydrolyze the ethyl ester to the free carboxylic acid. Acidic conditions are typically used for Boc removal, followed by base-mediated saponification of the ester.

Procedure:

  • The purified (S)-Ethyl 1-Boc-azepane-3-carboxylate is dissolved in a 4 M solution of HCl in 1,4-dioxane (10 mL) and stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure to yield the hydrochloride salt of (S)-Ethyl azepane-3-carboxylate.

  • The crude salt is dissolved in a mixture of THF (10 mL) and water (5 mL).

  • Lithium hydroxide (LiOH) (84 mg, 2.0 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The THF is removed under reduced pressure, and the aqueous solution is acidified to pH ~6 with 1 M HCl.

  • The product can be isolated by lyophilization or by ion-exchange chromatography.

Expected Results:

StepProductYieldEnantiomeric Excess (ee)
Asymmetric Hydrogenation(S)-Ethyl 1-Boc-azepane-3-carboxylate>95%>98%
Deprotection(S)-Azepane-3-carboxylic Acid>90%>98%

Strategy 2: Organocatalytic Intramolecular Aza-Michael Addition

This strategy builds the chiral azepane ring through an intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated aldehyde or ester within the same molecule. The stereochemistry is controlled by a chiral secondary amine catalyst, such as a prolinol silyl ether derivative.[8]

Workflow for Organocatalytic Aza-Michael Addition

A Linear Precursor Synthesis (Amine and α,β-unsaturated carbonyl) B Organocatalytic Intramolecular Aza-Michael Addition A->B Key Enantioselective Cyclization C Intermediate Aldehyde/Ester Reduction/Oxidation B->C Functional Group Manipulation D Deprotection C->D E Final Product (Chiral Azepane-3-carboxylic acid) D->E

Caption: Workflow for the Organocatalytic Aza-Michael approach.

Detailed Protocol: Organocatalytic Synthesis of a Chiral Azepane-3-carboxylate Precursor

This protocol is adapted from methodologies developed for the enantioselective synthesis of piperidines and can be extended to azepanes.[8]

Step 1: Synthesis of the Linear Aza-Michael Precursor

The linear precursor, containing both a carbamate-protected amine and an α,β-unsaturated aldehyde or ester, needs to be synthesized first. This can be achieved through standard organic transformations. For example, a protected amino alcohol can be oxidized to the aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction to install the α,β-unsaturated moiety.

Step 2: Organocatalytic Intramolecular Aza-Michael Addition

Causality: The chiral secondary amine catalyst forms a transient iminium ion with the α,β-unsaturated aldehyde, which activates it towards nucleophilic attack. The bulky silyl group of the catalyst directs the intramolecular attack of the carbamate nitrogen from one face, leading to high enantioselectivity.

Materials and Reagents:

ReagentCAS NumberSupplier
Linear Aza-Michael PrecursorN/ACustom Synthesis
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether87434-93-1Sigma-Aldrich
Benzoic Acid65-85-0Sigma-Aldrich
Toluene, Anhydrous108-88-3Sigma-Aldrich

Procedure:

  • To a solution of the linear aza-Michael precursor (1.0 mmol) in anhydrous toluene (10 mL) is added (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (71 mg, 0.2 mmol, 20 mol%).

  • Benzoic acid (24 mg, 0.2 mmol, 20 mol%) is then added as a co-catalyst.

  • The reaction mixture is stirred at room temperature for 48-72 hours.

  • The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product, a chiral azepane-3-carbaldehyde derivative, is purified by flash column chromatography.

Step 3: Oxidation and Deprotection

Causality: The resulting aldehyde from the cyclization step needs to be oxidized to a carboxylic acid. A Pinnick oxidation is a mild and efficient method for this transformation. Subsequent deprotection of the nitrogen protecting group will yield the final product.

Procedure:

  • The purified chiral azepane-3-carbaldehyde derivative (1.0 mmol) is dissolved in a mixture of t-BuOH (10 mL) and 2-methyl-2-butene (5 mL).

  • A solution of sodium chlorite (NaClO₂) (452 mg, 5.0 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (540 mg, 4.5 mmol) in water (5 mL) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 6 hours.

  • The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ (10 mL) and extracted with ethyl acetate.

  • The organic layer is dried and concentrated to give the crude N-protected chiral azepane-3-carboxylic acid.

  • Deprotection of the N-protecting group (e.g., Cbz hydrogenolysis, Boc acidolysis) is then carried out using standard procedures to afford the final product.

Expected Results:

StepProductYieldEnantiomeric Excess (ee)
Aza-Michael AdditionChiral Azepane-3-carbaldehyde derivative70-85%90-99%
Oxidation & DeprotectionChiral Azepane-3-carboxylic Acid>80%Maintained

Conclusion and Future Perspectives

The asymmetric synthesis of chiral Azepane-3-carboxylic acid is a challenging yet rewarding endeavor that provides access to a unique and valuable building block for drug discovery. The protocols detailed in this guide, based on catalytic asymmetric hydrogenation and organocatalytic cyclization, represent robust and scalable approaches to this target molecule. The choice between these strategies will depend on project-specific requirements, including precursor availability and desired scale. Further optimization of reaction conditions, particularly catalyst loading and reaction times, may be necessary for specific substrates. The continued development of novel catalytic systems, including biocatalytic approaches utilizing enzymes like imine reductases and transaminases, promises to further enhance the efficiency and sustainability of these syntheses.

References

  • Alonso, D. A., et al. (2007). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters. Available at: [Link]

  • Christoffers, J., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]

  • Chapman, J., et al. (2020). Enzymatic strategies for asymmetric synthesis. Catalysis Science & Technology. Available at: [Link]

  • Zhou, Y.-G. (2017). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry. Available at: [Link]

  • Request PDF. (2025). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. ResearchGate. Available at: [Link]

  • Aeissen, E., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]

  • Loh, C. C., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Ríos-Lombardía, N., et al. (2011). Chemoenzymatic Asymmetric Synthesis of Optically Active Pentane-1,5-Diamine Fragments by Means of Lipase-Catalyzed Desymmetrization Transformations. The Journal of Organic Chemistry. Available at: [Link]

  • Vicario, J. L., et al. (2010). Organocatalytic Enantioselective Conjugate Addition Reactions. Royal Society of Chemistry. Available at: [Link]

  • Palomo, J. M., & Cabrera, Z. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Current Organic Synthesis. Available at: [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Chandrasekhar, S., et al. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

  • dos Santos, J. C. S., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azepine synthesis. Retrieved from [Link]

  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2011). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Request PDF. (2025). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. ResearchGate. Available at: [Link]

  • Blaser, H.-U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Ariza, X., et al. (2016). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry. Available at: [Link]

  • Galloway, J. D., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available at: [Link]

  • Lindsley, C. W., et al. (2002). Versatile Asymmetric Synthesis of the Kavalactones: First Synthesis of (+)-Kavain. Organic Letters. Available at: [Link]

  • Mahmoud, A. R. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Selective synthesis of some carboxylic acids esters. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2012). Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, J.-R., et al. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Chemical Society Reviews. Available at: [Link]

  • Xie, J.-H., et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters. Available at: [Link]

  • Academia.edu. (n.d.). (PDF) Enantioselective synthesis of a chiral fluoropiperidine via asymmetric hydrogenation of a vinyl fluoride. Retrieved from [Link]

  • Mykura, R. C., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • Du, J., & Toste, F. D. (2008). A Stereoselective Synthesis of (+)-Gonyautoxin 3. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Retrieved from [Link]

  • Postikova, N. V., et al. (2022). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

  • Contente, M. L., & Molinari, F. (2020). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Liu, J., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. International Journal of Molecular Sciences. Available at: [Link]

  • Request PDF. (n.d.). Development of an Efficient and Scalable Biocatalytic Route to (3R)-3-Aminoazepane: A Pharmaceutically Important Intermediate. ResearchGate. Available at: [Link]

  • Hoge, G. (2004). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Chaskar, A., & Darade, R. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society. Available at: [Link]

  • Li, W., et al. (2017). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry. Available at: [Link]

  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. Available at: [Link]

  • Shoba, V. M., & Takacs, J. M. (2017). Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes. Journal of the American Chemical Society. Available at: [Link]

Sources

Mastering the Synthesis of Azepane-3-Carboxylic Acid: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Azepane-3-carboxylic acid is a valuable saturated heterocyclic scaffold in medicinal chemistry and drug discovery. Its seven-membered ring structure provides a unique three-dimensional profile that can lead to enhanced pharmacological properties in drug candidates. However, the presence of both a secondary amine and a carboxylic acid group within the same molecule necessitates a carefully planned synthetic strategy, with the selection and implementation of appropriate protecting groups being paramount to success. This application note provides an in-depth guide to the protecting group strategies employed in the synthesis of Azepane-3-carboxylic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Protection

The synthesis of molecules with multiple functional groups, such as Azepane-3-carboxylic acid, hinges on the principle of orthogonal protection . This strategy involves the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected.[1] This is crucial for preventing unwanted side reactions and enabling the sequential modification of the molecule. For Azepane-3-carboxylic acid, the secondary amine and the carboxylic acid must be masked and unmasked independently to allow for transformations such as amide bond formation or further functionalization of the azepane ring.

The most common orthogonal protecting group combinations for amino acids and their analogues, including cyclic structures, are the acid-labile tert-butoxycarbonyl (Boc) group for the amine and a base-labile ester for the carboxylic acid, or the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group for the amine with an acid-labile ester.[1][2] The choice between these strategies depends on the overall synthetic plan and the compatibility of other functional groups present in the molecule.

Strategic Selection of Protecting Groups

The successful synthesis of Azepane-3-carboxylic acid derivatives relies on the judicious choice of protecting groups for both the nitrogen and the carboxylic acid moieties. This selection is dictated by the desired reaction sequence and the stability of the protecting groups to the reaction conditions employed in subsequent steps.

Protecting the Azepane Nitrogen

The secondary amine of the azepane ring is a nucleophilic center that can interfere with reactions targeting the carboxylic acid group, such as esterification or amide coupling. Therefore, its protection is a critical first step. The most widely used protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is a popular choice due to its ease of introduction and its stability to a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation. It is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[3] The primary advantage of the Boc group is its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which are conditions that often leave ester protecting groups intact.[3][4][5]

  • Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[6] It is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The key feature of the Cbz group is its selective removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and highly specific deprotection method that is orthogonal to many other protecting groups, including acid-labile and base-labile ones.[2]

Protecting the Carboxylic Acid

The carboxylic acid group is typically protected as an ester to prevent its interference in reactions involving the amine functionality or other parts of the molecule. Common choices include methyl, ethyl, and benzyl esters.

  • Methyl and Ethyl Esters: These simple alkyl esters are readily formed through Fischer esterification (reaction with the corresponding alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide in the presence of a base. They are generally stable to the acidic conditions used for Boc deprotection and the conditions for Cbz protection. Saponification with a base (e.g., LiOH or NaOH) is the standard method for their removal.

  • Benzyl Esters: Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis, at the same time as a Cbz group if desired.[5] This can be a strategic advantage in the final deprotection step. They are also stable to the acidic conditions used for Boc removal.

Visualizing the Synthetic Strategy

A successful synthesis of a protected Azepane-3-carboxylic acid derivative requires a clear and logical workflow. The following diagram illustrates a general strategy employing orthogonal protecting groups.

G cluster_start Starting Material cluster_protection Protection Strategy cluster_intermediate Fully Protected Intermediate cluster_deprotection Orthogonal Deprotection cluster_final Target Scaffolds Azepane3COOH Azepane-3-carboxylic acid ProtectN Protect Amine (e.g., Boc or Cbz) Azepane3COOH->ProtectN Step 1a ProtectCOOH Protect Carboxylic Acid (e.g., Methyl or Benzyl Ester) Azepane3COOH->ProtectCOOH Step 1b ProtectedIntermediate N-Protected Azepane-3-carboxylate ProtectN->ProtectedIntermediate Followed by Esterification ProtectCOOH->ProtectedIntermediate Followed by N-Protection DeprotectN Selective N-Deprotection (e.g., Acid for Boc, H₂/Pd-C for Cbz) ProtectedIntermediate->DeprotectN DeprotectCOOH Selective COOH-Deprotection (e.g., Saponification for Methyl Ester, H₂/Pd-C for Benzyl Ester) ProtectedIntermediate->DeprotectCOOH N_unprotected Azepane-3-carboxylate DeprotectN->N_unprotected COOH_unprotected N-Protected Azepane-3-carboxylic acid DeprotectCOOH->COOH_unprotected

Sources

Application Notes and Protocols: Incorporation of Azepane-3-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Expanding the Peptidomimetic Toolbox with Azepane Scaffolds

In the quest for novel therapeutics with enhanced potency, stability, and target specificity, medicinal chemists and peptide scientists are increasingly turning to non-canonical amino acids. These unique building blocks offer the ability to introduce conformational constraints, modulate pharmacokinetic properties, and explore chemical space inaccessible to the 20 proteinogenic amino acids. Among these, cyclic amino acids are of particular interest for their ability to pre-organize peptide backbones into specific secondary structures.[1]

Azepane-3-carboxylic acid, a seven-membered cyclic β-amino acid analogue, represents a compelling scaffold for the design of peptidomimetics. Its larger ring structure, compared to the more common proline (five-membered) and pipecolic acid (six-membered) rings, provides a unique set of dihedral angles that can influence peptide folding in distinct ways. The incorporation of azepane derivatives has been shown to promote the formation of stable helical and β-turn structures, which are critical motifs for mediating protein-protein interactions.[2][3] Furthermore, the inherent structural rigidity imparted by the azepane ring can enhance resistance to proteolytic degradation, a significant hurdle in the development of peptide-based drugs.[4]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Azepane-3-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of protecting group strategy, coupling activation, and post-synthesis handling, empowering researchers to leverage this valuable building block in their drug discovery and development endeavors.

Strategic Considerations for Incorporating Azepane-3-carboxylic Acid

The successful integration of Azepane-3-carboxylic acid into a growing peptide chain via SPPS hinges on a well-thought-out chemical strategy. The primary challenges stem from its nature as a secondary amine-containing, sterically hindered amino acid.

Orthogonal Protecting Group Strategy: A Self-Validating System

A robust and orthogonal protecting group scheme is paramount to prevent unwanted side reactions and ensure the desired peptide sequence is synthesized with high fidelity.[5][6] For Azepane-3-carboxylic acid, two key functionalities must be considered for protection: the α-amino group and the secondary amine within the azepane ring.

  • α-Amino Group Protection: The standard Fmoc (9-fluorenylmethyloxycarbonyl) group is the preferred choice for the temporary protection of the α-amino group.[7] Its lability to mild basic conditions (typically 20% piperidine in DMF) ensures that the acid-labile side-chain protecting groups and the resin linkage remain intact during the iterative deprotection steps of the SPPS cycle.[8]

  • Azepane Ring Nitrogen Protection: The secondary amine within the azepane ring is nucleophilic and can participate in side reactions, such as branching, if left unprotected. Therefore, a stable, semi-permanent protecting group is required. The Boc (tert-butyloxycarbonyl) group is an excellent candidate for this role. It is stable to the basic conditions used for Fmoc removal but can be cleanly cleaved under the final acidic conditions of resin cleavage and global deprotection (e.g., with a high concentration of trifluoroacetic acid).[4] This Fmoc/Boc orthogonality is a cornerstone of a successful synthesis.

The resulting building block for SPPS would thus be Fmoc-L/D-Aze(Boc)-OH (Fmoc-(N-Boc)-azepane-3-carboxylic acid).

Functional GroupRecommended Protecting GroupDeprotection ConditionRationale
α-Amino GroupFmoc20% Piperidine in DMFOrthogonal to acid-labile side-chain and ring protecting groups.
Azepane Ring AmineBocTrifluoroacetic Acid (TFA)Stable to repetitive base treatment for Fmoc removal; cleaved during final peptide release.
Overcoming Steric Hindrance: The Critical Role of Coupling Reagents

As a cyclic and β-substituted amino acid, Azepane-3-carboxylic acid presents a degree of steric hindrance that can impede the efficiency of peptide bond formation.[9] Standard carbodiimide coupling reagents like DCC or DIC alone may lead to incomplete coupling or require extended reaction times. To ensure near-quantitative coupling yields, the use of more potent activating agents is strongly recommended.

Uronium/aminium or phosphonium salt-based coupling reagents are highly effective for coupling sterically hindered amino acids.[10][11] These reagents rapidly convert the protected amino acid into a highly reactive activated ester, facilitating efficient acylation of the resin-bound amine.

Recommended Coupling Reagents for Fmoc-Aze(Boc)-OH:

ReagentFull NameClassKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium SaltHigh reactivity, low racemization, particularly effective for difficult couplings.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium SaltWidely used, efficient, and cost-effective.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltExcellent coupling efficiency, avoids formation of carcinogenic HMPA byproduct.[10]
DEPBT 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-onePhosphonium SaltKnown for causing very little epimerization, beneficial for sensitive residues.

The choice of reagent may depend on the specific sequence and available laboratory resources. HATU is often considered the gold standard for challenging couplings.

Detailed Protocols for Solid-Phase Synthesis

The following protocols are based on the standard Fmoc/tBu strategy and are optimized for the incorporation of Fmoc-Aze(Boc)-OH.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (pre-loaded or for manual loading of the first amino acid).

  • Solvents: High-purity, amine-free N,N-dimethylformamide (DMF), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Trt, tBu, Pbf).

  • Azepane Building Block: Fmoc-L/D-Aze(Boc)-OH.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HATU, HBTU, or PyBOP.

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, 1,2-ethanedithiol (EDT), triisopropylsilane (TIS). A typical mixture is 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.

  • Precipitation Solvent: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Workflow cluster_ResinPrep Resin Preparation cluster_Cycle Iterative Synthesis Cycle cluster_Final Cleavage & Purification Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Remove Piperidine Couple Couple Fmoc-AA-OH (HATU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Remove Excess Reagents Wash2->Deprotect Start Next Cycle Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final_Wash Final Wash & Dry Final_Deprotect->Final_Wash Cleave Cleavage & Global Deprotection (TFA Cocktail) Final_Wash->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify & Characterize (HPLC, MS) Precipitate->Purify caption SPPS workflow for peptide synthesis.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol for a Single Coupling Cycle of Fmoc-Aze(Boc)-OH

This protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.

  • Resin Preparation: The deprotected peptide-resin should be thoroughly washed with DMF (3 x 1 min) to remove residual piperidine.

  • Activation of Fmoc-Aze(Boc)-OH:

    • In a separate vessel, dissolve Fmoc-Aze(Boc)-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the activation mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the washed, deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of the azepane residue, a longer coupling time compared to standard proteinogenic amino acids is recommended.

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of primary amines and thus a complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling") with a fresh solution of activated Fmoc-Aze(Boc)-OH for another 1-2 hours.

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.

  • Proceed to the Next Cycle: The peptide-resin is now ready for the deprotection of the Fmoc group of the newly added Azepane-3-carboxylic acid residue, followed by the coupling of the next amino acid in the sequence.

Final Cleavage and Deprotection

This step simultaneously cleaves the synthesized peptide from the solid support and removes all acid-labile protecting groups, including the Boc group on the azepane ring and other side-chain protecting groups.

  • Preparation: After the final Fmoc deprotection, wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail (e.g., Reagent K) to the dried peptide-resin (typically 10 mL per gram of resin).

    • Stir the slurry at room temperature for 2-4 hours. The scavengers in the cocktail will trap the reactive carbocations generated during the deprotection process.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add this solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Expected Outcomes and Characterization

The incorporation of Azepane-3-carboxylic acid is expected to have a significant impact on the conformational properties of the resulting peptide.

  • Structural Influence: Depending on the sequence context and stereochemistry, the azepane residue can act as a potent inducer of β-turns or contribute to the stabilization of helical structures.[2][3] Conformational analysis of peptides containing azepane derivatives has shown the promotion of 11/9-helices in α/β-peptides and 12/10-helices in β-peptides.[2]

  • Characterization:

    • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the correct molecular weight of the synthesized peptide, verifying the successful incorporation of the azepane residue.

    • HPLC: Analytical RP-HPLC will determine the purity of the final product. The retention time may be altered compared to a similar peptide without the azepane residue due to changes in hydrophobicity and conformation.

    • Circular Dichroism (CD) Spectroscopy: CD is a powerful technique to assess the secondary structure of the peptide in solution. The presence of a defined helical or β-turn structure induced by the azepane residue will result in a characteristic CD spectrum.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 2D NMR techniques (such as COSY, TOCSY, and NOESY) can be employed to solve the three-dimensional structure of the peptide in solution, providing precise information on the dihedral angles constrained by the azepane ring.

Troubleshooting and Expert Insights

  • Incomplete Coupling: This is the most common issue when working with sterically hindered amino acids. If the Kaiser test remains positive after a double coupling, consider switching to a more potent coupling reagent (e.g., from HBTU to HATU) or increasing the reaction temperature (e.g., to 40-50 °C), although the latter may increase the risk of racemization. Microwave-assisted SPPS can also significantly enhance coupling efficiency for difficult sequences.[10]

  • Protecting Group Stability: Ensure the Boc group on the azepane ring is stable to the specific Fmoc deprotection conditions used. While standard 20% piperidine/DMF is generally safe, prolonged exposure or the use of stronger bases should be avoided.

  • Cleavage Byproducts: The use of a comprehensive scavenger cocktail is crucial to prevent modification of sensitive residues (e.g., Trp, Met, Cys) by the carbocations released during deprotection.

Conclusion

Azepane-3-carboxylic acid is a powerful tool for constraining peptide conformations and enhancing metabolic stability. While its incorporation requires special attention to coupling conditions due to steric hindrance, the use of a robust Fmoc/Boc orthogonal protection strategy and high-efficiency coupling reagents like HATU allows for its reliable integration into peptide sequences via SPPS. The protocols and insights provided in this guide offer a validated framework for researchers to successfully synthesize novel azepane-containing peptidomimetics, paving the way for the discovery of next-generation therapeutic agents.

References

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Tarasova, N., et al. (2023). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 28(11), 4547. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • American Chemical Society. (2026). Organic Letters Ahead of Print. ACS Publications. [Link]

  • AAPPTec. How to Synthesize a Peptide. [Link]

  • König, S., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1114-1128. [Link]

  • Sham, H. L., et al. (1988). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Journal of the American Chemical Society, 110(13), 4428-4436. [Link]

  • Horne, W. S., et al. (2008). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. Journal of the American Chemical Society, 130(20), 6332-6334. [Link]

  • Horne, W. S., et al. (2008). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. Journal of the American Chemical Society, 130(20), 6332-6334. [Link]

  • Trabocchi, A., et al. (2014). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. ACS Medicinal Chemistry Letters, 5(11), 1221-1225. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Katritzky, A. R., et al. (1998). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 63(26), 9687-9689. [Link]

  • König, S., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1114-1128. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

  • ResearchGate. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • The University of Manchester. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • ChemRxiv. (2018). Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

  • MDPI. (2021). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. [Link]

  • PubMed. (2004). Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. [Link]

  • PubMed. (2018). Protecting Groups in Peptide Synthesis. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • ChemRxiv. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

  • ResearchGate. (2018). Peptide Coupling between Amino Acids and the Carboxylic Acid of a Functionalized Chlorido-gold(I)-phosphane. [Link]

  • MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications?. [Link]

Sources

Application Notes and Protocols: Azepane-3-carboxylic Acid as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The exploration of three-dimensional chemical space is a paramount objective in modern drug discovery. Saturated heterocyclic scaffolds have emerged as indispensable tools for moving beyond the flat, aromatic structures that have historically dominated medicinal chemistry. Among these, the seven-membered azepane ring offers a unique combination of conformational flexibility and synthetic tractability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Azepane-3-carboxylic acid as a versatile scaffold. We will delve into its structural advantages, key synthetic manipulations, and provide field-proven, step-by-step protocols for its incorporation into both small molecules and peptide-based therapeutics.

The Azepane Scaffold: A Gateway to Three-Dimensionality

Seven-membered nitrogen-containing heterocycles, such as azepanes, are prominent structural motifs in a multitude of FDA-approved drugs and clinical candidates.[1][2] Unlike their five- and six-membered counterparts (pyrrolidine and piperidine), the azepane ring possesses a higher degree of conformational freedom, allowing it to adopt multiple low-energy chair and boat conformations.[3] This inherent flexibility enables molecules built upon this scaffold to present appended functional groups in a wider array of spatial vectors, significantly enhancing the probability of achieving high-affinity interactions with complex biological targets.[4]

Azepane-3-carboxylic acid is a particularly valuable building block for several reasons:

  • Dual Functionality: It possesses two orthogonal reactive sites: a secondary amine (N1) and a carboxylic acid (C3). This allows for sequential and selective derivatization to build molecular complexity.

  • Asymmetric Center: The C3 position is a stereocenter, enabling the synthesis of chiral molecules whose stereochemistry can be critical for biological activity and selectivity.

  • Constrained Vector: The carboxylic acid at the 3-position provides a well-defined exit vector from the non-planar ring, making it an ideal anchor point for substituents intended to probe specific pockets in a protein binding site.

Figure 1: Key functional features of the Azepane-3-carboxylic acid scaffold.

Synthetic Strategy: The Importance of Protection

To effectively utilize Azepane-3-carboxylic acid as a scaffold, a robust protecting group strategy is essential. The secondary amine is nucleophilic and will interfere with reactions targeting the carboxylic acid (e.g., amide coupling). Therefore, the nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose.[5]

  • Ease of Installation: The Boc group is readily installed by reacting the azepane with di-tert-butyl dicarbonate (Boc₂O).[6]

  • Stability: It is stable to a wide range of reaction conditions, including those used for amide coupling and ester saponification.

  • Orthogonality: It is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which do not cleave typical amide bonds or benzyl esters, allowing for selective deprotection.[5]

This creates the workhorse building block, N-Boc-Azepane-3-carboxylic acid , which serves as the starting point for the following protocols.

Applications & Structure-Activity Relationship (SAR) Insights

The azepane scaffold has been successfully employed to generate potent inhibitors for various therapeutic targets. Structure-activity relationship (SAR) studies often reveal that the specific substitution pattern and stereochemistry of the azepane ring are critical for activity.[7][8] For example, a recent study on PTPN2/PTPN1 inhibitors demonstrated that azepane-containing derivatives could achieve nanomolar potency.[9] Another exploration of novel drug scaffolds identified an N-benzylated bicyclic azepane as a potent inhibitor of monoamine transporters.[10]

Compound ClassTarget(s)Key Structural FeaturesReported Activity (IC₅₀)Reference
Bicyclic AzepaneNET, DAT, σ-1RN-benzylated bicyclic azepane< 100 nM[4]
Dibenzo[b,f]azepineTopoisomerase IIFused aromatic azepine with oxadiazole side chain6.36 µM[11]
Azepane DerivativePKBAzepane core with substituted aryl groups130 nM[7]
Azepane-based InhibitorPTPN2/PTPN1Optimized azepane-containing small moleculeNanomolar potency[9]

This table summarizes representative data to illustrate the potential of the scaffold; specific values depend on the full molecular structure and assay conditions.

Experimental Protocols

The following protocols provide step-by-step methodologies for the functionalization of N-Boc-Azepane-3-carboxylic acid. These are designed as self-validating systems with clear checkpoints for characterization.

Protocol 1: General Amide Coupling

This protocol details the coupling of the scaffold's carboxylic acid to a representative primary amine, benzylamine, demonstrating its use as a core building block.

Causality: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is deliberate. It is a highly efficient, low-racemization reagent suitable for a wide range of amide bond formations, including those with potentially hindered cyclic amino acid derivatives.[12] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction.

Figure 2: Workflow for general amide coupling of the azepane scaffold.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-Azepane-3-carboxylic acid (1.0 eq). Dissolve in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).

  • Addition of Amine: Add benzylamine (1.05 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Reagent Addition: Add DIPEA (2.5 eq) dropwise, followed by the portion-wise addition of HATU (1.1 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine, 1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol describes the incorporation of N-Boc-Azepane-3-carboxylic acid into a growing peptide chain using standard Fmoc-based SPPS chemistry. This assumes the synthesis is proceeding from the C-terminus to the N-terminus. For this specific step, we switch to a Boc-protected building block to be added to a chain with a free N-terminus.

Causality: In standard automated synthesis, the chain is built with Fmoc-protected amino acids.[13] To add our azepane, we use the pre-activated N-Boc-Azepane-3-carboxylic acid. The activation is again performed with a reliable coupling agent. After coupling, the Boc group remains, and the synthesis can be terminated, or a different chemistry must be used for its removal if the chain is to be extended further. This protocol highlights the versatility of using orthogonally protected building blocks.

Figure 3: SPPS workflow for incorporating the azepane building block.

Methodology:

  • Resin Preparation: Take the solid-phase resin with the N-terminally deprotected peptide chain and swell it in DMF for 30 minutes in a peptide synthesis vessel.

  • Building Block Activation: In a separate vial, dissolve N-Boc-Azepane-3-carboxylic acid (4.0 eq relative to resin loading), HATU (3.9 eq), and DIPEA (8.0 eq) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the swollen resin. Add the pre-activated building block solution to the resin. Agitate the vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM, 3x), and Methanol (MeOH, 3x).

  • Next Step: The resin now contains the peptide elongated by one azepane unit, with the N-terminus of the azepane protected by the Boc group. The synthesis can be stopped here for cleavage, or the Boc group can be removed with TFA for further modification.

Conclusion

Azepane-3-carboxylic acid represents a powerful and versatile scaffold for medicinal chemists aiming to introduce well-defined three-dimensional structural elements into their compounds. Its conformational flexibility and dual-functional nature provide a robust platform for generating novel small molecules and peptidomimetics. By employing a sound orthogonal protection strategy, centered on the N-Boc derivative, researchers can selectively and efficiently functionalize this building block to probe complex biological interactions and accelerate the discovery of new therapeutic agents.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Zanella, S., et al. (2019). Synthesis and biological evaluation of dual action cyclo-RGD/SMAC mimetic conjugates targeting αvβ3/α vβ5 integrins and IAP proteins. ResearchGate. (This reference provides an example of a synthetic scheme involving N-Boc protection). [Link]

  • Carrel, A., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]

  • Zheng, J., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

  • Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society. [Link]

  • Hiskey, R. G., & Adams, J. B. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic. [Link]

  • Bakr, R. B., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. RSC Medicinal Chemistry. [Link]

  • Mándity, I. M., & Fülöp, F. (2015). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Ariza, X., et al. (2017). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry. [Link]

  • Afeefy, H., et al. (2016). Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][6][7]diazepine ring system. Bioorganic & Medicinal Chemistry. [Link]

  • Reymond Group. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Reymond Research Group. [Link]

  • Wessjohann, L. A., et al. (2021). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. [Link]

  • D'Andrea, P., & Pedatella, S. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect. [Link]

  • Gure-Kilic, H., et al. (2021). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • Wipf, P. (2006). Medicinal Chemistry SAR. University of Pittsburgh. [Link]

  • LibreTexts. (2020). 25.8: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Girard, Y., et al. (2022). Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich Quin- olone Isostere. ChemRxiv. [Link]

  • Sharma, P., et al. (2016). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group of Azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent three-dimensional structure provides an excellent framework for the development of novel therapeutics with diverse pharmacological activities. Azepane-3-carboxylic acid, in particular, serves as a versatile building block, offering a handle for chemical modification at the carboxylic acid group. The derivatization of this group into amides, esters, and other functionalities is a critical step in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, including their potency, selectivity, solubility, and metabolic stability.[4]

This guide provides a comprehensive overview of the key strategies for the derivatization of the carboxylic acid moiety of Azepane-3-carboxylic acid. We will delve into the mechanistic rationale behind common synthetic transformations and provide detailed, field-proven protocols for amide bond formation and esterification.

Core Concepts in Carboxylic Acid Derivatization

The derivatization of a carboxylic acid typically involves the activation of the carboxyl group to make it more susceptible to nucleophilic attack.[5] The choice of activation method and reaction conditions is paramount to achieving high yields and purity, especially when dealing with sterically hindered or sensitive substrates.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[5] The reaction involves the coupling of a carboxylic acid with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids, a coupling reagent is typically required to facilitate the reaction.[6][7]

Mechanism of Carbodiimide-Mediated Amide Coupling:

A widely used class of coupling reagents is the carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[8] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide. To improve coupling efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.[9] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions.

G cluster_activation Activation cluster_coupling Coupling Azepane_COOH Azepane-3-COOH EDC EDC O_acylisourea O-Acylisourea Intermediate Azepane_COOH->O_acylisourea + EDC Amide Azepane-3-CONH-R O_acylisourea->Amide + R-NH2 Amine R-NH2 Amine->Amide

Caption: Carbodiimide-mediated amide bond formation workflow.

Esterification: Modulating Lipophilicity and Prodrug Strategies

Esterification of the carboxylic acid group is another crucial derivatization strategy, often employed to enhance the lipophilicity of a molecule, improve its membrane permeability, or to create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.[4]

Fischer-Speier Esterification:

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.[10]

G Azepane_COOH Azepane-3-COOH Ester Azepane-3-COOR Azepane_COOH->Ester + R-OH Alcohol R-OH Alcohol->Ester Acid_Catalyst H+ Catalyst Acid_Catalyst->Ester catalysis Water H2O Ester->Water + H2O (byproduct)

Caption: Fischer-Speier esterification reaction scheme.

Experimental Protocols

Note on Safety: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of Azepane-3-carboxylic acid with a primary or secondary amine using EDC and HOBt.

Materials:

  • Azepane-3-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Azepane-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) in a round-bottom flask, add the amine (1.1 eq) and HOBt (1.2 eq).

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

ParameterRecommended Value/ReagentRationale
Solvent Anhydrous DCM or DMFGood solubility for reactants and reagents. DMF is preferred for less soluble substrates.
Coupling Reagent EDCWater-soluble byproducts are easily removed during aqueous workup.
Additive HOBtSuppresses racemization and improves coupling efficiency.
Base DIPEA or TEANeutralizes the hydrochloride salt of EDC and the carboxylic acid.
Temperature 0 °C to Room TemperatureInitial cooling minimizes side reactions.
Stoichiometry Amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq)A slight excess of the amine and coupling reagents ensures complete consumption of the carboxylic acid.
Protocol 2: Fischer Esterification for Methyl and Ethyl Esters

This protocol is suitable for the synthesis of simple alkyl esters, such as methyl or ethyl esters, of Azepane-3-carboxylic acid.

Materials:

  • Azepane-3-carboxylic acid

  • Methanol or Ethanol (anhydrous)

  • Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend Azepane-3-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, serving as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

ParameterRecommended Value/ReagentRationale
Solvent/Reagent Excess anhydrous alcohol (Methanol/Ethanol)Drives the equilibrium towards the ester product.
Catalyst H₂SO₄ (catalytic) or SOCl₂Protonates the carbonyl oxygen, making the carbon more electrophilic. SOCl₂ forms the acyl chloride in situ.
Temperature RefluxIncreases the reaction rate.
Workup Neutralization with NaHCO₃Removes the acid catalyst and any unreacted carboxylic acid.

Troubleshooting and Considerations

  • Low Yields in Amide Coupling: If low yields are observed, consider using a different coupling reagent such as HATU or PyBOP, which are known to be more efficient for sterically hindered substrates.[6] The reaction time may also need to be extended.

  • Epimerization: For chiral Azepane-3-carboxylic acid, there is a risk of epimerization at the C3 position during activation. The use of HOBt or its derivatives can help minimize this side reaction.[9]

  • Protection of the Azepane Nitrogen: If the azepane nitrogen is unprotected and the coupling partner has a reactive functional group, it may be necessary to protect the azepane nitrogen with a suitable protecting group (e.g., Boc, Cbz) prior to derivatization of the carboxylic acid.

Conclusion

The derivatization of the carboxylic acid group of Azepane-3-carboxylic acid is a fundamental strategy in the design and synthesis of novel bioactive molecules. The choice of the derivatization method, whether it be amide bond formation or esterification, should be guided by the specific goals of the research program. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully modify this versatile building block and explore its potential in drug discovery.

References

  • Organic Letters Ahead of Print - ACS Publications - American Chemical Society. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. (2025, November 7). NIH. Retrieved January 25, 2026, from [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. (2024, April 29). PubMed. Retrieved January 25, 2026, from [Link]

  • Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 27). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • How to Make Esters through Esterification | Examples Explained! (2023, September 20). YouTube. Retrieved January 25, 2026, from [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, March 29). eScholarship.org. Retrieved January 25, 2026, from [Link]

  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 25, 2026, from [Link]

  • Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2025, March 2). Preprints.org. Retrieved January 25, 2026, from [Link]

  • Influence of the Carboxylic Acid Additive Structure on the Properties of Poly(3-hexylthiophene) Prepared via Direct Arylation Polymerization (DArP). (2025, August 6). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024, August 23). Diva-Portal.org. Retrieved January 25, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 25, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Production of novel derivatization reagents targeting carboxylic acid, providing stable isotopic derivatives, and applying sensitive and reliable analysis of marine biotoxin azaspiracids by liquid chromatography–tandem mass spectrometry. (2025, September 19). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020, September 30). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

Sources

Application Notes & Protocols: N-Functionalization Reactions of the Azepane-3-carboxylic Acid Ring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into pharmacologically active molecules due to its conformational flexibility and synthetic accessibility.[1][2][3] Azepane-3-carboxylic acid, in particular, represents a versatile building block in drug discovery, offering a key anchor point for molecular elaboration. The ability to precisely modify the ring's nitrogen atom (N-functionalization) is a critical strategy for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides researchers, medicinal chemists, and drug development scientists with a comprehensive overview and detailed protocols for the most common and effective N-functionalization reactions of the azepane-3-carboxylic acid ring system, including reductive amination, Buchwald-Hartwig N-arylation, and N-acylation.

Introduction: The Azepane-3-carboxylic Acid Scaffold in Medicinal Chemistry

Saturated nitrogen-containing heterocycles are cornerstones of modern medicinal chemistry, with five- and six-membered rings like pyrrolidine and piperidine being particularly prevalent in FDA-approved drugs.[1] The seven-membered azepane ring, while historically less utilized, is gaining significant attention as it offers access to a distinct and valuable region of three-dimensional chemical space.[1] The increased conformational flexibility of the azepane ring can allow for unique binding interactions with biological targets, potentially leading to improved potency and selectivity. In fact, over 20 FDA-approved drugs feature the azepane substructure, highlighting its therapeutic relevance.[4]

The incorporation of a carboxylic acid moiety at the 3-position of the azepane ring provides a synthetically tractable handle for further diversification, often through amide bond formation, and can also serve as a critical pharmacophoric element for target engagement. The N-functionalization of this scaffold is a powerful tool for optimizing drug-like properties. The nature of the substituent on the nitrogen atom directly influences a molecule's polarity, basicity, and steric profile, thereby affecting its solubility, membrane permeability, metabolic stability, and target affinity. This guide will detail robust and reproducible methods for achieving this crucial chemical transformation.

Synthesis of the Azepane-3-carboxylic Acid Core

Before N-functionalization can occur, the azepane-3-carboxylic acid scaffold must be synthesized. It is often advantageous to prepare this starting material in an enantiomerically pure form, as stereochemistry is critical for pharmacological activity. While various synthetic routes exist, one effective strategy involves a multi-step sequence starting from a protected glutamic acid derivative. This approach allows for the controlled construction of the seven-membered ring with a defined stereocenter at the 3-position. Due to the reactivity of the carboxylic acid and the secondary amine, it is common practice to use protected forms, such as esters (e.g., methyl, ethyl, or tert-butyl), throughout the N-functionalization process.

Key N-Functionalization Protocols

General Considerations & Best Practices
  • Starting Material: For the following protocols, it is assumed that the starting material is an ester of azepane-3-carboxylic acid (e.g., ethyl azepane-3-carboxylate). The carboxylic acid can interfere with many of the reaction conditions, particularly those employing bases or organometallic reagents.

  • Inert Atmosphere: Reactions that are sensitive to oxygen or moisture, such as the Buchwald-Hartwig amination, must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure reproducibility.

  • Solvent Purity: The use of anhydrous solvents is critical for many of these transformations to avoid quenching of reactive intermediates and reagents.

  • Reaction Monitoring: Progress of the reactions should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to identify any potential side products.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and reliable method for introducing alkyl substituents onto the azepane nitrogen. The reaction proceeds through the formation of an iminium ion from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.

Causality of Experimental Choices: This method is favored for its operational simplicity, broad substrate scope (due to the vast commercial availability of aldehydes and ketones), and mild reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is selective for the iminium ion over the carbonyl starting material and is compatible with the ester functionality.

Experimental Workflow Diagram:

G Workflow for N-Alkylation via Reductive Amination cluster_0 Reaction Setup cluster_1 Iminium Formation cluster_2 Reduction cluster_3 Workup & Purification A Ethyl Azepane-3-carboxylate D Stir at RT (30 min) A->D B Aldehyde/Ketone B->D C Solvent (e.g., DCE) C->D E Add NaBH(OAc)3 D->E F Stir at RT (12-24 h) E->F G Quench (aq. NaHCO3) F->G H Extraction (DCM) G->H I Purification (Chromatography) H->I J N-Alkylated Product I->J

Caption: A step-by-step workflow for the N-alkylation of azepane-3-carboxylic acid ester.

Detailed Step-by-Step Protocol:

  • In a round-bottom flask, dissolve ethyl azepane-3-carboxylate (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Add the desired aldehyde or ketone (1.1-1.2 equiv.) to the solution and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring mixture.

  • Continue stirring the reaction at room temperature for 12 to 24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated azepane-3-carboxylate.

Quantitative Data Summary:

EntryAldehyde/KetoneReducing AgentSolventTime (h)Typical Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE1685-95
2IsobutyraldehydeNaBH(OAc)₃THF1880-90
3CyclohexanoneNaBH(OAc)₃DCE2482-92
Protocol 2: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of a C-N bond between the azepane nitrogen and an aryl or heteroaryl halide/pseudohalide.[5][6][7][8][9]

Causality of Experimental Choices: This reaction is indispensable for accessing N-aryl azepanes, a class of compounds with significant interest in medicinal chemistry. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial as it facilitates the rate-limiting reductive elimination step of the catalytic cycle.[10] A strong, non-nucleophilic base like cesium carbonate is often used to deprotonate the amine without interfering with the catalyst or substrates.

Experimental Workflow Diagram:

G Workflow for Buchwald-Hartwig N-Arylation cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A Methyl Azepane-3-carboxylate G Heat to 80-110 °C (12-24 h) A->G B Aryl Halide (e.g., Bromide) B->G C Pd Precatalyst (e.g., Pd2(dba)3) C->G D Phosphine Ligand (e.g., XPhos) D->G E Base (e.g., Cs2CO3) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Cool, Dilute, & Filter G->H I Aqueous Extraction H->I J Purification (Chromatography) I->J K N-Aryl Product J->K

Caption: A step-by-step workflow for the N-arylation of azepane-3-carboxylic acid ester.

Detailed Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add methyl azepane-3-carboxylate (1.2 equiv.), the aryl halide (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4-5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor for completion by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the layers, wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the N-aryl azepane-3-carboxylate.

Quantitative Data Summary (based on analogous systems like proline esters): [11][12]

EntryAryl HalideCatalyst/LigandBaseTemp (°C)Typical Yield (%)
14-BromotoluenePd₂(dba)₃ / XPhosCs₂CO₃10085-95
22-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄11070-85
3Phenyl TriflatePd₂(dba)₃ / RuPhosNaOtBu9088-98
Protocol 3: N-Acylation

N-acylation is a fundamental and highly efficient method for forming a robust amide linkage at the azepane nitrogen using an acylating agent like an acid chloride or anhydride.

Causality of Experimental Choices: This is one of the most direct methods for introducing an acyl group. The reaction is typically fast and high-yielding. An acid chloride is highly reactive, and a tertiary amine base (e.g., triethylamine) is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is often run at 0 °C initially to control the exothermic reaction with the highly reactive acid chloride.

Experimental Workflow Diagram:

G Workflow for N-Acylation cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification A tert-Butyl Azepane-3-carboxylate D Cool to 0 °C A->D B Base (e.g., Triethylamine) B->D C Solvent (e.g., DCM) C->D E Add Acid Chloride D->E F Warm to RT (2-6 h) E->F G Quench (Water) F->G H Aqueous Extraction G->H I Purification (Chromatography) H->I J N-Acylated Product I->J

Caption: A step-by-step workflow for the N-acylation of azepane-3-carboxylic acid ester.

Detailed Step-by-Step Protocol:

  • Dissolve tert-butyl azepane-3-carboxylate (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) (approx. 0.2 M) in a flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acid chloride (1.1 equiv.) dropwise to the cold solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude amide by flash column chromatography on silica gel.

Quantitative Data Summary:

EntryAcylating AgentBaseSolventTime (h)Typical Yield (%)
1Acetyl chlorideTriethylamineDCM290-98
2Benzoyl chlorideDIPEADCM492-99
3Acetic AnhydridePyridineTHF685-95

Troubleshooting & Advanced Insights

  • Protecting Group Strategy: The choice of ester protecting group for the carboxylic acid is important. Methyl and ethyl esters are common and stable, but tert-butyl esters can be advantageous as they can be cleaved under acidic conditions that leave the N-substituent and amide bonds intact.

  • Low Yields in Buchwald-Hartwig Reactions: For challenging substrates (e.g., electron-rich aryl chlorides), screening different generations of Buchwald ligands (e.g., SPhos, RuPhos, BrettPhos) and bases (e.g., K₃PO₄, NaOtBu) can be critical to achieving high yields. Ensure rigorous exclusion of air and moisture.

  • Over-alkylation: In N-alkylation with highly reactive alkylating agents (not reductive amination), di-alkylation to form a quaternary ammonium salt is a potential side reaction. Using the amine as the limiting reagent and slow addition of the alkylating agent can mitigate this. Reductive amination, as described above, largely avoids this issue.[13]

Conclusion

The N-functionalization of the azepane-3-carboxylic acid scaffold is a crucial tactic in modern drug discovery, providing a direct route to novel chemical entities with modulated pharmacological profiles. The protocols detailed herein for reductive amination, Buchwald-Hartwig N-arylation, and N-acylation represent robust, reproducible, and versatile methods for derivatizing this important heterocyclic core. By understanding the principles behind these transformations and carefully controlling experimental parameters, researchers can efficiently generate diverse libraries of N-substituted azepanes to accelerate the discovery of new therapeutic agents.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2016. [Link]

  • The Buchwald-Hartwig Amination in the New Millennium. Angewandte Chemie International Edition, 2008. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link]

  • A General and Efficient Procedure for the N-Acylation of Amines. Tetrahedron Letters, 2005. [Link]

  • Synthesis of Azepines and Azepinones. Science of Synthesis, 2004. [Link]

  • Buchwald–Hartwig reaction: an update. RSC Advances, 2021. [Link]

  • Synthesis of N-Substituted Azepanes. Organic & Biomolecular Chemistry, 2019. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 2016. [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts, 2024. [Link]

  • N-Alkylation of Piperidines. ResearchGate, 2017. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2019. [Link]

  • Synthesis of N-Alkyl Piperidine Carboxylic Acid Amides.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 2024. [Link]

  • Friedel-Crafts Acylation of Aromatics.
  • Synthesis of 2-alkoxy-3H-azepine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1980. [Link]

  • Synthesis of (S)-3-piperidinecarboxylic acid.
  • Synthesis of Dihydrobenzo[b]azepine. Organic & Biomolecular Chemistry, 2017. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2017. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides. Organic & Biomolecular Chemistry, 2019. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery. ResearchGate, 2019. [Link]

  • Cytotoxic Potential of α-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Molecules, 2018. [Link]

  • Synthesis of Substituted Hexahydro[13][14]diazepino[2,3-h]quinoline-9-carboxylic acid. Molecules, 2008. [Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling. RSC Advances, 2015. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions. Molecules, 2018. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 2023. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed, 2023. [Link]

  • Regioselective N-Acylation of Nitrogenous Heterocyclic Compounds. Der Pharma Chemica, 2014. [Link]

Sources

Application Notes and Protocols for the Coupling of Azepane-3-carboxylic Acid to Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in modern drug discovery. Its three-dimensional structure provides access to novel chemical space, often leading to improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability. Azepane-3-carboxylic acid, in particular, serves as a versatile building block for introducing this valuable motif into a wide array of molecular architectures. The ability to efficiently and reliably couple this cyclic amino acid to various primary and secondary amines is therefore a critical capability in the synthesis of new chemical entities with therapeutic potential.

This application note provides a comprehensive guide to the successful coupling of azepane-3-carboxylic acid with amines, addressing the potential challenges and offering detailed, field-proven protocols. We will delve into the rationale behind the selection of coupling reagents and reaction conditions, ensuring a robust and reproducible methodology for your research endeavors.

Navigating the Landscape of Amide Bond Formation: A Guide to Coupling Reagents

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid moiety.[1][2] A plethora of coupling reagents have been developed to facilitate this transformation, each with its own mechanism, advantages, and limitations. The choice of the optimal reagent is crucial for achieving high yields and purity, especially when dealing with sterically demanding or electronically challenging substrates like azepane-3-carboxylic acid.

The primary classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.[3]

  • Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used activators.[4][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[5] To suppress side reactions and minimize racemization, carbodiimide couplings are often performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[3][4] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[3][6]

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling agents. They generate activated benzotriazolyl esters, which readily react with amines.

  • Aminium/Uronium Salts: This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[4] These are among the most effective coupling reagents, particularly for sterically hindered amino acids.[3][7] HATU, which is based on the less basic and more reactive 1-hydroxy-7-azabenzotriazole (HOAt), is often preferred for its ability to accelerate coupling reactions and reduce racemization.

The selection of the appropriate coupling reagent for azepane-3-carboxylic acid should consider its cyclic nature, which may impart a degree of steric hindrance. Therefore, highly efficient reagents like HATU or the combination of EDC with an additive like HOBt or OxymaPure® are recommended starting points.

Coupling Reagent Activating Additive Base Advantages Disadvantages
EDC (Water-soluble carbodiimide)HOBt, HOAt, OxymaPure®DIPEA, NMMWater-soluble urea byproduct, cost-effective.[3]Can lead to racemization without additives.[3]
DCC (Dicyclohexylcarbodiimide)HOBt, HOAtDIPEA, NMMHigh reactivity.Insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[4]
HATU None required (contains HOAt moiety)DIPEA, NMM, CollidineHigh coupling efficiency, low racemization, effective for hindered amino acids.[4]Higher cost, potential for side reactions if used in excess.[4]
HBTU None required (contains HOBt moiety)DIPEA, NMMGood coupling efficiency.Less reactive than HATU, potential for side reactions.
PyBOP None required (contains HOBt moiety)DIPEA, NMMHigh reactivity, good for solution-phase synthesis.Byproducts can be difficult to remove.

Visualizing the Activation and Coupling Process

To better understand the underlying chemistry, the following diagrams illustrate the general mechanism of amide bond formation using a carbodiimide reagent with an HOBt additive, and a typical experimental workflow.

G cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Azepane-3-carboxylic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Active_ester Active Ester O_acylisourea->Active_ester + HOBt HOBt HOBt HOBt->Active_ester Amide Amide Product Active_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

G start Start dissolve Dissolve Azepane-3-carboxylic acid, Amine, and HOBt in an anhydrous solvent (e.g., DMF) start->dissolve cool Cool the reaction mixture to 0 °C dissolve->cool add_base Add a non-nucleophilic base (e.g., DIPEA) cool->add_base add_edc Add EDC portion-wise add_base->add_edc react Allow the reaction to warm to room temperature and stir for 12-24 hours add_edc->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup Perform aqueous workup to remove water-soluble byproducts monitor->workup purify Purify the crude product by column chromatography workup->purify end Characterize the final product purify->end

Caption: Experimental workflow for amide coupling.

Detailed Experimental Protocol: EDC/HOBt Coupling of Azepane-3-carboxylic Acid

This protocol provides a reliable method for the coupling of azepane-3-carboxylic acid with a primary or secondary amine using EDC and HOBt.

Materials:

  • N-protected Azepane-3-carboxylic acid (e.g., Boc-Azepane-3-carboxylic acid)

  • Amine hydrochloride salt or free base

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or argon inlet for inert atmosphere

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-protected Azepane-3-carboxylic acid (1.0 eq).

    • If using an amine hydrochloride salt, add the amine (1.1 eq) to the flask. If using the free base amine, it can be added at this stage or dissolved with the other reagents.

    • Add HOBt (1.2 eq).

    • Dissolve the solids in a minimal amount of anhydrous DMF or DCM.

  • Reagent Addition:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) dropwise to the stirred solution. If using an amine hydrochloride salt, an additional equivalent of base is required to neutralize the salt.

    • Once the base has been added, add EDC·HCl (1.2 eq) portion-wise over a few minutes.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting:

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates.

    • Increase the reaction time or consider gentle heating (e.g., 40 °C) if the reaction is sluggish.

    • Consider using a more potent coupling reagent like HATU.

  • Side Product Formation:

    • N-acylurea formation can occur with carbodiimide reagents.[3] The use of HOBt helps to minimize this side reaction.

    • If racemization is a concern for chiral substrates, ensure the reaction is run at a low temperature and consider using a weaker base like N-methylmorpholine (NMM) or collidine.[3]

Conclusion

The coupling of azepane-3-carboxylic acid to amines is a fundamental transformation for the synthesis of novel molecules in drug discovery. A thorough understanding of the available coupling reagents and their mechanisms is paramount for successful and reproducible outcomes. The EDC/HOBt protocol detailed in this application note provides a robust and versatile starting point for researchers. For particularly challenging couplings involving sterically hindered amines, the use of more powerful reagents such as HATU should be considered. By carefully selecting the appropriate conditions and diligently monitoring the reaction, scientists can efficiently incorporate the valuable azepane scaffold into their target molecules, paving the way for the discovery of new and improved therapeutics.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 21.7: Synthesis of Amines from Carboxylic Amides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • NIH. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Azepane-3-carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Azepane-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2021). Approaches for peptide and protein cyclisation. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of Azepane-3-carboxylic Acid in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, offering a unique combination of structural complexity and conformational flexibility. Its three-dimensional character allows for the exploration of previously inaccessible chemical space, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of enzyme inhibitors. This guide provides an in-depth analysis of the application of Azepane-3-carboxylic acid, a key chiral building block, in the synthesis of potent enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4), a critical target in the management of type 2 diabetes. We present the scientific rationale for its use, detailed, field-proven synthetic protocols, and a discussion of its strategic advantages in drug discovery.

Rationale for Use: The Azepane Scaffold Advantage

The design of effective enzyme inhibitors hinges on achieving a precise, high-affinity interaction with the target's active site. While five- and six-membered rings (pyrrolidine and piperidine) are common, the seven-membered azepane ring offers distinct stereochemical advantages.

  • Conformational Flexibility: The azepane ring can adopt a wider range of low-energy conformations (e.g., chair, boat, twist-boat) compared to its smaller homologues. This flexibility allows molecules incorporating this scaffold to better adapt and bind to the complex topology of an enzyme's active site, potentially forming more extensive and optimal interactions with key amino acid residues.

  • Increased sp³ Character: Modern drug discovery trends favor molecules with a higher fraction of sp³-hybridized carbons, which correlates with improved solubility, metabolic stability, and reduced off-target toxicity.[1] The azepane scaffold inherently increases the three-dimensionality and sp³ character of a molecule compared to flatter, aromatic systems.[1]

  • Vectorial Exit Points: The substituents on the azepane ring project into space at distinct vectors. Azepane-3-carboxylic acid, as a chiral building block, provides a defined stereocenter and functional handles (the amine and the carboxylic acid) that can be strategically elaborated to engage different pockets within an enzyme's active site, thereby fine-tuning potency and selectivity. This has been effectively demonstrated in the development of inhibitors for targets like protein tyrosine phosphatases (PTPN2/PTPN1) and monoamine transporters.[2][3][4]

The primary application explored in this guide is the synthesis of DPP-4 inhibitors. DPP-4 is a serine protease that deactivates incretin hormones, which are crucial for regulating glucose homeostasis.[5] Potent DPP-4 inhibitors often mimic the dipeptide structure of the native substrate and feature a cyclic amine component that occupies the S2 subsite of the enzyme.[4][6] By replacing the commonly used pyrrolidine ring with an azepane moiety, researchers can explore novel binding interactions and potentially develop inhibitors with differentiated profiles.

Core Synthetic Workflow: From Building Block to Inhibitor Scaffold

The synthesis of an azepane-based inhibitor scaffold from Azepane-3-carboxylic acid follows a logical and robust three-stage workflow. This process involves:

  • Protection: Masking the reactive secondary amine of the azepane ring to ensure selective reaction at the carboxylic acid group.

  • Coupling: Forming the critical amide bond between the protected azepane building block and the desired aminoacyl partner.

  • Deprotection: Removing the protecting group to yield the final, active inhibitor scaffold.

The following diagram illustrates this overarching strategy.

G cluster_0 PART 1: Protection cluster_1 PART 2: Amide Coupling cluster_2 PART 3: Deprotection A Azepane-3-carboxylic acid B N-Boc-Azepane-3-carboxylic acid A->B (Boc)₂O, Base D Protected Dipeptide Mimetic B->D Coupling Agents (EDC, HOBt) C Amine Partner (e.g., Aminoacetamide) C->D E Final Inhibitor Scaffold D->E Acid (e.g., HCl)

Caption: Core 3-stage synthetic workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of a representative DPP-4 inhibitor scaffold, 1-((R)-azepan-3-ylcarbamoyl)methanaminium chloride , starting from (R)-Azepane-3-carboxylic acid.

Protocol 1: N-Boc Protection of (R)-Azepane-3-carboxylic Acid

Rationale: The first step is the protection of the secondary amine on the azepane ring. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. It is highly effective at preventing the amine from participating in the subsequent amide coupling reaction and can be removed under acidic conditions that typically do not affect the newly formed amide bond.[7][8]

Workflow Diagram:

G cluster_workflow Experimental Steps reagents Reagents: (R)-Azepane-3-carboxylic acid Di-tert-butyl dicarbonate ((Boc)₂O) Sodium Bicarbonate (NaHCO₃) Tetrahydrofuran (THF) Water Ethyl Acetate Brine step1 1. Dissolve azepane starting material in THF/Water. step2 2. Add NaHCO₃, then (Boc)₂O. Stir overnight at room temp. step1->step2 step3 3. Acidify with aq. HCl and extract with Ethyl Acetate. step2->step3 step4 4. Wash organic layer with water, then brine. step3->step4 step5 5. Dry over Na₂SO₄, filter, and concentrate in vacuo. step4->step5 product Product: (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid

Caption: N-Boc protection workflow.

Methodology:

  • To a solution of (R)-Azepane-3-carboxylic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • To the resulting suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • After reaction completion (monitored by TLC), acidify the mixture to pH ~3 with 1M aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash chromatography if necessary to afford (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid as a white solid.

Protocol 2: Amide Coupling with a Glycinamide Derivative

Rationale: The formation of the amide bond is the key step in assembling the inhibitor scaffold. This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt).[9][10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester, which is less prone to racemization and reacts efficiently with the amine partner to form the stable amide bond.[11][12]

Workflow Diagram:

G cluster_workflow Experimental Steps reagents Reagents: (R)-1-Boc-azepane-3-carboxylic acid 2-((tert-butoxycarbonyl)amino)acetamide EDC hydrochloride HOBt DIPEA Dichloromethane (DCM) step1 1. Dissolve protected azepane acid, glycinamide, EDC, and HOBt in DCM. step2 2. Cool to 0 °C. Add DIPEA dropwise. step1->step2 step3 3. Allow to warm to room temp. and stir for 16-24 hours. step2->step3 step4 4. Dilute with DCM. Wash with aq. NaHCO₃, then brine. step3->step4 step5 5. Dry over Na₂SO₄, filter, and concentrate in vacuo. step4->step5 product Product: Protected Azepane Dipeptide Mimetic

Caption: Amide coupling reaction workflow.

Methodology:

  • Dissolve (R)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid (1.0 eq), 2-((tert-butoxycarbonyl)amino)acetamide (1.1 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.

  • Monitor the reaction progress by TLC. Upon completion, dilute the mixture with additional DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure, double-Boc-protected product.

Protocol 3: Final Deprotection to Yield the Inhibitor Scaffold

Rationale: The final step involves the removal of both Boc protecting groups to reveal the primary and secondary amines of the final scaffold. A strong acid, such as hydrochloric acid in an organic solvent, is used to cleave the acid-labile Boc groups, yielding the hydrochloride salt of the final product, which often improves stability and handling.

Workflow Diagram:

G cluster_workflow Experimental Steps reagents Reagents: Protected Dipeptide Mimetic 4M HCl in 1,4-Dioxane Dichloromethane (DCM) Diethyl Ether step1 1. Dissolve protected starting material in minimal DCM. step2 2. Add 4M HCl in Dioxane. Stir at room temp for 2-4 hours. step1->step2 step3 3. Monitor for completion by TLC/LCMS. step2->step3 step4 4. Concentrate solvent in vacuo. step3->step4 step5 5. Triturate with diethyl ether to precipitate the solid product. Filter. step4->step5 product Product: 1-((R)-azepan-3-ylcarbamoyl)methanaminium chloride

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of Racemic Azepane-3-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated support center for the chiral resolution of Azepane-3-carboxylic acid. As a cyclic beta-amino acid, this compound presents unique challenges and opportunities in enantioselective chromatography. Achieving a robust, baseline separation is not merely an analytical exercise; it is a critical step in ensuring the stereochemical purity of drug candidates, which directly impacts their efficacy and safety profiles.

This guide is structured from my field experience to be more than a simple list of instructions. It's designed to provide you with the causal logic behind each step and troubleshooting decision. My goal is to empower you to not only solve immediate separation issues but also to build a deeper, more intuitive understanding of the chromatographic principles at play. Let's work together to refine your methodology and achieve precise, reproducible results.

Part 1: Troubleshooting Guide

Encountering issues during method development is a common and expected part of the scientific process. This guide addresses the most frequent problems in a logical, question-and-answer format.

My primary issue is... Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most common challenge. A resolution value (Rs) of less than 1.5 indicates that the peaks are not fully separated, compromising accurate quantification. Let's diagnose the potential causes systematically.

Answer: The first step is to evaluate your core method parameters: the chiral stationary phase (CSP) and the mobile phase. The interaction between your analyte and the CSP, modulated by the mobile phase, is the foundation of the separation.

Logical Troubleshooting Workflow:

G cluster_start Problem: Poor Resolution (Rs < 1.5) cluster_csp Step 1: Evaluate CSP cluster_mp Step 2: Optimize Mobile Phase cluster_conditions Step 3: Refine Operating Conditions cluster_end Resolution Achieved start Start Troubleshooting csp_choice Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp_choice csp_select Select a suitable CSP. Screen columns like CHIRALPAK® series (e.g., IA, IB, IC). csp_choice->csp_select No mp_mode Is the mobile phase mode correct? (Normal, Polar Organic, RP) csp_choice->mp_mode Yes csp_select->csp_choice mp_adjust Adjust alcohol % (Normal Phase) or organic/aqueous ratio (RP). mp_mode->mp_adjust No additives Are additives present and optimized? (e.g., TFA, DEA) mp_mode->additives Yes mp_adjust->mp_mode add_additives Add acidic (TFA) and/or basic (DEA) additives (0.1% v/v) to control ionization and improve peak shape. additives->add_additives No temp Is temperature optimized? (20-40°C) additives->temp Yes add_additives->additives temp_adjust Screen temperatures. Lower temp often increases ΔH, improving resolution. temp->temp_adjust No flow Is flow rate optimized? (e.g., < 1.0 mL/min) temp->flow Yes temp_adjust->temp flow_adjust Decrease flow rate to improve efficiency (N) and allow more time for interaction. flow->flow_adjust No end_node Resolution Achieved (Rs ≥ 1.5) flow->end_node Yes flow_adjust->flow

Caption: Troubleshooting workflow for poor chiral resolution.

In-Depth Explanation:

  • Chiral Stationary Phase (CSP): For cyclic amino acids like Azepane-3-carboxylic acid, polysaccharide-based CSPs are the most versatile and successful.[1][2] These phases, such as cellulose or amylose derivatives (e.g., Daicel CHIRALPAK® or Phenomenex Lux® series), create chiral grooves and cavities where enantiomers can interact differently via hydrogen bonds, dipole-dipole, and steric interactions.[3] If you are using a different type of CSP (e.g., Pirkle-type), it may lack the necessary interaction points for this specific analyte.

  • Mobile Phase Mode: The choice of mobile phase (Normal, Polar Organic, or Reversed-Phase) dramatically alters the interaction dynamics.

    • Normal Phase (NP): Using non-polar solvents like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is often the most powerful mode for polysaccharide CSPs.[4] The analyte adsorbs onto the CSP, and the alcohol modifier competes for these sites, eluting the enantiomers. The separation is highly sensitive to the type and percentage of the alcohol.

    • Reversed-Phase (RP): While less common for this compound class, RP (using aqueous buffers with acetonitrile or methanol) can be an option, particularly with derivatized amino acids or on specific immobilized CSPs.[5]

  • Mobile Phase Additives: Azepane-3-carboxylic acid is zwitterionic. Its charge state is highly dependent on the mobile phase pH. Uncontrolled ionization leads to poor peak shape and resolution.

    • Acidic Additive (e.g., Trifluoroacetic Acid, TFA): Adding 0.1% TFA protonates the carboxylate group, neutralizing its negative charge. This often leads to better interaction with the CSP and sharper peaks.[6]

    • Basic Additive (e.g., Diethylamine, DEA): Adding 0.1% DEA deprotonates the amine group, neutralizing its positive charge. This can also be effective and sometimes provides a completely different selectivity.

Recommended Starting Conditions:

ParameterNormal Phase (Recommended Start)Reversed-Phase (Alternative)
Column Daicel CHIRALPAK IA/IB/IC/ID/IE/IF (or equivalent)Daicel CHIRALPAK IA/IB/IC (Immobilized)
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Acetonitrile / Water (50:50, v/v)
Additives 0.1% TFA and/or 0.1% DEA0.1% Formic Acid or Ammonium Acetate (10mM)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210-220 nm or ELSD/CAD/MSUV at 210-220 nm or ELSD/CAD/MS
My primary issue is... Poor Peak Shape (Tailing or Fronting)

Even with some separation, poor peak shape (asymmetry factor > 1.2) prevents accurate integration and quantification.

Answer: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the chromatography system.

  • Cause 1: Silanol Interactions: The underlying silica gel support of the CSP has residual silanol groups (-Si-OH). The basic amine of your azepane can interact strongly with these acidic silanols, causing tailing.

    • Solution: Add a basic modifier to the mobile phase, such as 0.1-0.2% DEA. The DEA will "shield" the silanol groups, preventing the analyte from interacting with them.[7]

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the active sites on the CSP, leading to a distorted peak shape.

    • Solution: Perform a loading study. Decrease your injection concentration by a factor of 5 or 10 and observe the peak shape. If it improves, you were overloading the column. Find the highest concentration that still gives a symmetrical peak.

  • Cause 3: Analyte is Not Fully Solubilized: If your sample is not fully dissolved in the mobile phase, it can precipitate at the head of the column, leading to broad, tailing peaks.

    • Solution: Ensure your sample diluent is the same as, or weaker than, your mobile phase. Filtering the sample through a 0.45 µm filter is also a mandatory step to remove particulates.[8]

My primary issue is... Unstable or Drifting Retention Times

Reproducibility is key for any validated method. If your retention times are not stable from one injection to the next, the method is not reliable.

Answer: Drifting retention times usually point to an unequilibrated system or a changing mobile phase composition.

  • Cause 1: Insufficient Column Equilibration: Chiral stationary phases, especially with additives, can take a long time to fully equilibrate. The surface chemistry is in flux until equilibrium is reached.

    • Solution: Equilibrate the column with the mobile phase (including additives) for at least 30-60 minutes before the first injection. When changing mobile phases, a longer flush is required.[9] Some stubborn "memory effects" from previous additives may require flushing with a strong solvent like 100% ethanol before equilibrating with the new mobile phase.[10][9]

  • Cause 2: Mobile Phase Volatility: In normal phase, hexane and IPA are volatile. If the mobile phase bottle is not properly covered, the more volatile component (hexane) can evaporate faster, changing the solvent ratio and thus the retention times.

    • Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily. Do not "top off" old mobile phase with new.[11]

  • Cause 3: Temperature Fluctuations: Column temperature affects both mobile phase viscosity and the thermodynamics of the chiral interaction.

    • Solution: Use a thermostatted column compartment. A stable temperature (e.g., 25 °C) is crucial for reproducible retention times.[8]

Part 2: Frequently Asked Questions (FAQs)

Answer: Chiral recognition on a polysaccharide CSP is a complex, multi-point interaction process.[12] The helical structure of the cellulose or amylose polymer creates chiral grooves. For Azepane-3-carboxylic acid, the key interactions are:

  • Hydrogen Bonding: The carboxylic acid and secondary amine groups of the analyte can form hydrogen bonds with the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar groups on both the analyte and the CSP contribute to dipole stacking interactions.

  • Steric Inclusion: One enantiomer will fit more snugly or favorably into the chiral groove of the polymer than the other. This difference in steric fit is often the largest contributor to separation.

The combination of these interactions creates a transient diastereomeric complex between each enantiomer and the CSP. The enantiomer that forms the more stable complex will be retained longer on the column.

G cluster_csp Chiral Stationary Phase (CSP) cluster_analyte Analyte Enantiomer CSP Helical Polymer Backbone Carbamate Group (H-bond acceptor/donor) Chiral Groove Analyte Carboxylic Acid (H-bond donor) Amine (H-bond donor/acceptor) Azepane Ring (Steric Bulk) Analyte:f0->CSP:f1 H-Bonding Analyte:f1->CSP:f1 H-Bonding Analyte:f2->CSP:f2 Steric Fit / Inclusion

Caption: Key interactions for chiral recognition.

Answer: Derivatization is a technique where the analyte is reacted to attach another chemical group, often to improve its chromatographic properties or detectability. For amino acids, common derivatizations include N-acylation (e.g., with FMOC-Cl) or esterification.[5]

  • Pros of Derivatization: It can block the highly polar amine and acid groups, reducing tailing and sometimes enhancing chiral recognition on certain CSPs. It can also add a strong UV chromophore (like FMOC), making detection much more sensitive.

  • Cons of Derivatization: It adds an extra step to sample preparation, which can introduce errors. There is also a risk of racemization during the reaction.

For Azepane-3-carboxylic acid, derivatization is generally not necessary . Modern zwitterionic or polysaccharide-based CSPs are specifically designed to handle underivatized amino acids effectively through the use of mobile phase additives.[13] Direct separation is preferred for its simplicity and to avoid potential artifacts.

Answer: While most final chiral methods are isocratic (constant mobile phase composition) for simplicity and robustness, gradient elution is an excellent tool during method development.

  • Use in Screening: A broad gradient (e.g., from 5% to 50% IPA in hexane) can quickly tell you if a separation is possible on a given column and in what approximate mobile phase range the compound elutes.

  • Final Method: It is generally recommended to convert the gradient method to an isocratic one for the final, validated method. An isocratic method avoids the need for long re-equilibration times between injections and is often more reproducible.

Part 3: Standard Operating Protocol

This protocol provides a robust starting point for the chiral resolution of racemic Azepane-3-carboxylic acid.

1.0 Objective To separate and quantify the enantiomers of Azepane-3-carboxylic acid using normal phase High-Performance Liquid Chromatography (HPLC).

2.0 Materials and Equipment

  • HPLC system with a UV detector

  • Chiral Column: Daicel CHIRALPAK IB (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP

  • Racemic Azepane-3-carboxylic acid standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Diethylamine (DEA), HPLC grade

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

3.0 Mobile Phase Preparation

  • Prepare the primary mobile phase: Hexane/IPA (90:10, v/v). For 1 L, mix 900 mL of n-Hexane with 100 mL of IPA.

  • To this mixture, add 1.0 mL of TFA and 1.0 mL of DEA for a final concentration of 0.1% (v/v) each.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

4.0 Sample Preparation

  • Prepare a stock solution of racemic Azepane-3-carboxylic acid at 1.0 mg/mL in IPA.

  • Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL (100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

5.0 HPLC Method Parameters

  • Column: CHIRALPAK IB (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/IPA/TFA/DEA (90:10:0.1:0.1, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • UV Detection: 215 nm

  • Run Time: Approximately 20 minutes (adjust as needed based on elution times)

6.0 System Suitability

  • Equilibrate the column with the mobile phase for at least 45 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the working standard solution.

  • The system is deemed suitable for use if:

    • The resolution (Rs) between the two enantiomer peaks is ≥ 1.5.

    • The asymmetry factor for both peaks is between 0.8 and 1.5.

    • The relative standard deviation (%RSD) of the retention times for each peak is ≤ 2.0%.

7.0 Data Analysis

  • Identify the two enantiomer peaks.

  • Integrate the peak area for each enantiomer.

  • Calculate the percentage of each enantiomer using the formula: % Enantiomer = (Area of individual enantiomer / Total Area of both enantiomers) x 100

References

  • Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." (2021-06-30). Available at: [Link]

  • AVESİS. "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Available at: [Link]

  • MDPI. "Recent Advances in Chiral Analysis of Proteins and Peptides." (2021-07-29). Available at: [Link]

  • Phenomenex. "Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148)." (2022-05-20). Available at: [Link]

  • PMC. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Available at: [Link]

  • Daicel Chiral Technologies. "Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors." Available at: [Link]

  • MDPI. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Available at: [Link]

  • Chromatography Today. "Trouble with chiral separations." (2020-05-20). Available at: [Link]

  • ResearchGate. "Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column." Available at: [Link]

  • Asian Publication Corporation. "Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase." Available at: [Link]

  • Daicel Chiral Technologies. "Troubleshoot Chiral Column Performance: Efficiency & Resolution." Available at: [Link]

  • ResearchGate. "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." (2025-08-10). Available at: [Link]

  • ResearchGate. "Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview." Available at: [Link]

  • Springer. "Analysis and Enantioseparation of Amino Acids by Liquid Chromatography." Available at: [Link]

  • Chiralpedia. "Polysaccharide-based CSPs." Available at: [Link]

  • LCGC International. "Application Notes: Chiral." Available at: [Link]

  • Agilent. "It Isn’t Always The Column: Troubleshooting Your HPLC Separation." (2023-07-25). Available at: [Link]

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® WH." Available at: [Link]

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Available at: [Link]

  • YouTube. "Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases." (2020-10-15). Available at: [Link]

  • ResearchGate. "How can I improve my chiral column resolution?" (2014-09-17). Available at: [Link]

  • Daicel Corporation. "Ligand Exchange Chiral Stationary Phases and Polymethacrylate Chiral Stationary Phases." Available at: [Link]

  • SpringerLink. "Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants." (2022-09-16). Available at: [Link]

  • Phenomenex. "Chiral HPLC Separations." Available at: [Link]

  • PMC. "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Available at: [Link]

  • Daicel Chiral Technologies. "SPECIAL APPLICATIONS HPLC COLUMNS." Available at: [Link]

Sources

Identifying and removing common impurities from Azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Azepane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Here, we address common challenges related to purity, offering troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes. Our approach is grounded in fundamental chemical principles and validated by practical, field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter with Azepane-3-carboxylic acid?

The impurities found in a sample of Azepane-3-carboxylic acid are almost always tied to its synthetic route. While numerous pathways exist, most impurities fall into several common categories. Understanding these categories is the first step toward effective identification and removal.

Impurity CategoryCommon ExamplesLikely Origin
Unreacted Starting Materials Precursors to the azepane ring; materials used in side-chain modification.Incomplete reaction conversion.
Process-Related Impurities By-products from side reactions; excess reagents; catalysts (e.g., Pd, Cu).[1]Non-selective reactions; incomplete work-up or quenching.
Solvent-Related Impurities Residual solvents (e.g., Toluene, DMF, Dichloromethane).Incomplete drying or removal post-purification.
Isomeric Impurities Stereoisomers (enantiomers/diastereomers); regioisomers.Non-stereoselective synthesis; rearrangement reactions.[2]
Degradation Products Oxidation products (e.g., N-oxides); products of decarboxylation.Exposure to air, light, or high temperatures over time.[3]

A critical, yet often overlooked, impurity is the corresponding ester (e.g., ethyl or methyl azepane-3-carboxylate) if the final step of the synthesis is the hydrolysis of this ester. Incomplete hydrolysis is a very common issue.[4]

Q2: I have a new batch of Azepane-3-carboxylic acid. What is the best first step to assess its purity?

A multi-faceted analytical approach is always recommended, but the single most informative first step is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .

  • Why HPLC-MS? This technique provides a comprehensive initial snapshot. The HPLC component separates the main compound from its impurities based on polarity, providing a quantitative measure of purity (e.g., % area under the curve).[5][6] The MS component provides the mass-to-charge ratio (m/z) of the parent compound and, crucially, of each impurity. This mass data is invaluable for proposing potential structures for the unknown peaks.[7][8][9]

  • Initial Recommended HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 2.7 µm) is a robust starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid helps to protonate the carboxylic acid and amine, leading to sharper peaks.

    • Detection: UV detection (e.g., at 210 nm, as the carboxyl group has a weak chromophore) and a mass spectrometer in positive electrospray ionization (ESI+) mode. Azepane-3-carboxylic acid should be readily visible in ESI+.

This initial analysis forms the foundation for all subsequent troubleshooting and purification efforts.

Troubleshooting Guide: Impurity Identification

Q3: My HPLC shows several impurity peaks. How do I begin to identify them?

Identifying unknown peaks is a process of systematic investigation. The workflow below outlines a logical progression from initial detection to structural confirmation.

G start Impurity Peak Detected in HPLC-UV/MS ms_data Analyze MS Data (m/z of impurity) start->ms_data check_synth Compare m/z with Expected Impurities (Starting Materials, By-products) ms_data->check_synth match Potential Match Found check_synth->match Yes no_match No Obvious Match check_synth->no_match No confirm Confirm Structure with Reference Standard (if available) match->confirm nmr Acquire High-Resolution MS & NMR (1H, 13C, COSY) of isolated impurity no_match->nmr structure Elucidate Structure nmr->structure end Impurity Identified confirm->end structure->end

Caption: Workflow for impurity identification.

  • Step 1: Analyze the Mass Spectrum. The mass of the impurity is your primary clue. For example, if your product has a mass of 143.18 g/mol , and you see an impurity at m/z = 172.2, this mass difference of +28 could correspond to an ethyl ester impurity (unhydrolyzed starting material). A difference of +16 often suggests oxidation.[9]

  • Step 2: Review the Synthetic Route. Create a list of all possible structures: starting materials, reagents, intermediates, and plausible by-products.[10] Compare their molecular weights to the masses of the impurities you detected. This "paper chemistry" exercise often identifies the majority of process-related impurities.

  • Step 3: Isolate and Characterize. If the impurity's identity isn't obvious, it may need to be isolated via preparative HPLC or flash chromatography for detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][11]

Q4: My ¹H NMR spectrum is "messy" with unassigned peaks. What could they be?

Beyond the characteristic peaks for Azepane-3-carboxylic acid, extraneous signals in the ¹H NMR spectrum can often be attributed to specific impurity types:

  • Residual Solvents: These are often the easiest to identify. Look for characteristic singlets, doublets, or triplets in common chemical shift regions (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₅, ~2.05 ppm for acetone).

  • Ester Impurities: If your product was made via ester hydrolysis, look for a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm, which are classic signs of a residual ethyl ester.

  • Grease: Broad, ill-defined signals around 1.2-1.4 ppm can sometimes be from vacuum grease if the sample was not handled carefully.

  • Water: A broad singlet that can appear almost anywhere depending on the solvent and concentration. Can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the water peak will exchange and disappear.

Troubleshooting Guide: Impurity Removal

Q5: Recrystallization is not improving the purity of my material. What should I do next?

Recrystallization is powerful but relies on significant solubility differences between the product and the impurity.[12] When it fails, it's often because the impurity has a very similar structure and polarity to the product. In this case, you should pivot to a purification technique that exploits a different chemical property.

The workflow below illustrates a decision-making process for purification.

G start Crude Azepane-3-carboxylic acid analysis1 Analyze Purity (HPLC-MS) start->analysis1 decision1 Are impurities neutral/non-polar? analysis1->decision1 acid_base Perform Acid-Base Extraction decision1->acid_base Yes chrom Purify by Ion-Exchange or Reversed-Phase Chromatography decision1->chrom No (Polar/Ionic Impurities) analysis2 Analyze Purity of Aqueous Extract acid_base->analysis2 decision2 Purity > 98%? analysis2->decision2 recryst Final Polish: Recrystallization decision2->recryst Yes decision2->chrom No end Pure Product recryst->end analysis3 Analyze Fractions chrom->analysis3 analysis3->end

Caption: Multi-step purification strategy.

Q6: How do I perform an acid-base extraction to purify Azepane-3-carboxylic acid?

This is a highly effective technique for separating your zwitterionic product from neutral or non-ionizable impurities.[4][13] The principle is to manipulate the pH to control whether your compound is in an organic-soluble or water-soluble form.

Experimental Protocol: Acid-Base Extraction

  • Dissolution (Basic): Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Transfer this solution to a separatory funnel.

  • Base Wash: Add an equal volume of a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃ solution). The carboxylic acid will be deprotonated to the carboxylate salt, which is highly water-soluble. The amine group remains neutral. The compound will move into the aqueous layer. Neutral organic impurities will remain in the organic layer.

  • Separation: Shake the funnel gently and allow the layers to separate. Drain and collect the aqueous layer. Discard the organic layer (which contains the neutral impurities).

  • Acidification: Cool the collected aqueous layer in an ice bath. Slowly add a dilute aqueous acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~3-4). As the pH drops below the pKa of the carboxylic acid (~4-5), the product will become protonated and may precipitate out of the solution if its neutral form has low water solubility.

  • Extraction (Acidic): Extract the acidified aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate). The protonated, more neutral form of the azepane will now prefer the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified Azepane-3-carboxylic acid.[4]

Self-Validation: Always confirm the purity of the final product by HPLC to ensure the successful removal of the targeted impurities.

Q7: My main impurity is an isomer that co-elutes on my HPLC. How can I separate it?

Separating isomers, particularly diastereomers or regioisomers, can be challenging as they often have very similar polarities.[2]

  • Chromatographic Optimization: Before resorting to more complex methods, try to optimize your HPLC method.

    • Change the Stationary Phase: If a C18 column doesn't work, try a phenyl-hexyl or a polar-embedded column, which offer different selectivities.

    • Modify the Mobile Phase: Switching the organic modifier (e.g., from acetonitrile to methanol) or changing the pH can alter retention times and improve separation.[5]

  • Preparative Chromatography: If analytical optimization is insufficient, preparative HPLC or supercritical fluid chromatography (SFC) may be required.[14] For chiral compounds (enantiomers), a chiral stationary phase (CSP) column is necessary.

  • Derivative Formation & Separation: In some cases, it's easier to separate derivatives of the isomers. You could, for example, protect the amine group, separate the protected diastereomers (which may have different crystallizing properties or chromatographic behavior), and then deprotect to obtain the pure isomers.

References

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Process for Purification of 3-Alkenylcephem Carboxylic Acid. ResearchGate. Available at: [Link]

  • How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. Available at: [Link]

  • Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient. Semantic Scholar. Available at: [Link]

  • Process and intermediates for preparing azepines. Google Patents.
  • Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • Azepine synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Process for the purification of carboxylic acids. Google Patents.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. Available at: [Link]

  • Process for the purification of aromatic carboxylic acids. Google Patents.
  • Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. Available at: [Link]

  • Identification of Pharmaceutical Impurities. ResearchGate. Available at: [Link]

  • Synthesis of Carboxylic Acids. Fundamentals of Organic Chemistry. Available at: [Link]

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. National Center for Biotechnology Information. Available at: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. Available at: [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
  • General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. PubMed. Available at: [Link]

  • Organic Letters Ahead of Print. American Chemical Society Publications. Available at: [Link]

  • Chemical Basis of Stability of Drug. IIP Series. Available at: [Link]

Sources

Improving the stability of Azepane-3-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azepane-3-carboxylic Acid

Welcome to the dedicated technical support center for Azepane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. As a non-proteinogenic cyclic amino acid, Azepane-3-carboxylic acid possesses unique characteristics that require specific handling and storage considerations. This document provides in-depth, experience-driven guidance to mitigate degradation and troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common inquiries regarding the storage and fundamental stability of Azepane-3-carboxylic acid.

Q1: What is the primary cause of degradation for Azepane-3-carboxylic acid during storage?

A1: The primary routes of degradation for Azepane-3-carboxylic acid are twofold, stemming from its bifunctional nature as a secondary amine and a carboxylic acid. The principal concerns are:

  • Oxidation: The secondary amine within the azepane ring is susceptible to atmospheric oxidation over time, which can lead to the formation of N-oxides or other oxidative adducts. This is often observed as a slight discoloration (yellowing or browning) of the material.

  • Hygroscopicity and Moisture-Mediated Degradation: Like many amino acids, Azepane-3-carboxylic acid is hygroscopic, meaning it can absorb moisture from the air.[1] This absorbed water can act as a medium for various degradative processes and can lead to physical changes in the material, such as clumping.

Q2: What are the optimal storage conditions for solid Azepane-3-carboxylic acid?

A2: To maximize shelf-life and maintain purity, solid Azepane-3-carboxylic acid should be stored under controlled conditions that address the risks of oxidation and moisture uptake. We recommend the following:

  • Temperature: For long-term storage, maintain the compound at -20°C.[2][3][4] For short-term use (weeks to months), storage at 2-8°C is acceptable.[4][5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. If an inert atmosphere is not available, ensure the container is tightly sealed.

  • Light: Protect the compound from light by using an amber vial or by storing the container in a dark location. Light exposure can generate free radicals that accelerate oxidative degradation.

  • Container: Use a tightly sealed, high-quality container. After each use, it is good practice to purge the headspace with an inert gas before re-sealing.

Q3: I've prepared a stock solution of Azepane-3-carboxylic acid. How should I store it?

A3: Storing Azepane-3-carboxylic acid in solution increases its susceptibility to degradation.[4] If solution storage is unavoidable:

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent if your experimental design allows. If aqueous buffers are necessary, they should be sterile and degassed to remove oxygen.

  • pH: The stability of amino acids in solution can be pH-dependent.[6] For solutions, maintaining a slightly acidic pH (e.g., 5-6) can help to stabilize the compound.[2]

  • Storage: Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store these aliquots frozen at -20°C or, for enhanced stability, at -80°C.[3]

Q4: Why is it important to avoid storing Azepane-3-carboxylic acid in a metal cabinet?

A4: The carboxylic acid functional group can, over time, release corrosive fumes, even in its solid state.[7] These fumes can corrode metallic shelving and cabinets, potentially compromising the storage environment and the integrity of other stored chemicals.[8] It is best practice to store carboxylic acids in a designated corrosives cabinet made of a resistant material like polypropylene.[7]

Troubleshooting Guide: Identifying and Resolving Stability Issues

This section provides a structured approach to diagnosing and addressing specific problems you may encounter.

Problem 1: The solid Azepane-3-carboxylic acid has turned yellow/brown.

  • Probable Cause: This is a classic sign of oxidation at the secondary amine. This may be due to improper storage, such as exposure to air and/or light over an extended period.

  • Troubleshooting Steps:

    • Assess Purity: The first step is to determine if the discoloration corresponds to a significant drop in purity. This can be done using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).[9] A comparison of the discolored material against a reference standard or a freshly opened sample is ideal.

    • Consider Purification: If the purity has decreased significantly and is impacting your experiments, purification by recrystallization may be possible. However, this should be approached with caution as it may not be straightforward.

  • Preventative Measures:

    • Always store the compound under an inert atmosphere, especially after opening the container for the first time.

    • Minimize the time the container is open to the air.

    • Store in a dark, cold environment as recommended.

Problem 2: The material has become clumpy or difficult to weigh.

  • Probable Cause: This is indicative of moisture absorption due to the hygroscopic nature of the compound.[1]

  • Troubleshooting Steps:

    • Drying: You can attempt to dry the material under a high vacuum in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide). Gentle heating under vacuum may be possible, but a preliminary thermal stability test (e.g., TGA) is recommended to avoid thermal degradation.

    • Quantification: Be aware that absorbed water will affect the accuracy of weighing. For sensitive applications, it is crucial to either use a freshly opened, dry sample or to determine the water content of the existing material (e.g., by Karl Fischer titration) and adjust calculations accordingly.

  • Preventative Measures:

    • Always allow the container to warm to room temperature in a desiccator before opening.[5] This prevents atmospheric moisture from condensing on the cold solid.

    • Store the primary container within a secondary container that includes a desiccant.

Problem 3: I am seeing an unexpected peak in my HPLC analysis of a freshly prepared solution.

  • Probable Cause: If the solid material is confirmed to be of high purity, the degradation may be occurring in the solution.

  • Troubleshooting Steps:

    • Solvent Interaction: Carboxylic acids can react with protic solvents like methanol or ethanol, especially under acidic conditions or at elevated temperatures, to form esters.[10] If you are using such a solvent as your diluent or in your mobile phase, this could be the source of the impurity.

    • pH Effects: The pH of your solution can influence stability. Extremes of pH can catalyze hydrolysis or other reactions.[6]

  • Preventative Measures:

    • Whenever possible, use aprotic solvents for sample preparation.

    • Analyze the stability of your compound in your chosen analytical diluent over time (e.g., inject at t=0 and t=24 hours) to ensure no significant degradation is occurring on the autosampler.

Quantitative Storage Recommendations

For ease of reference, the key storage parameters are summarized below.

ParameterSolid (Long-Term)Solid (Short-Term)Solution
Temperature -20°C2-8°C-20°C to -80°C
Atmosphere Inert Gas (Ar, N₂)Tightly SealedDegassed Buffer/Solvent
Humidity DesiccatedDesiccatedN/A (Anhydrous Solvent)
Light Protected (Amber Vial)Protected (Amber Vial)Protected (Amber Vial)

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of Azepane-3-carboxylic acid under your specific laboratory conditions, a forced degradation study is highly recommended.[11][12] This involves intentionally stressing the compound to predict its degradation pathways.[13]

Objective: To identify potential degradation products and assess the intrinsic stability of Azepane-3-carboxylic acid under various stress conditions.

Materials:

  • Azepane-3-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Azepane-3-carboxylic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a water/acetonitrile mixture).[11]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample and a vial of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed solution.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without being secondary degradation products themselves.[6]

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify any new peaks (degradants).

    • If using an MS detector, attempt to identify the mass of the degradation products to hypothesize their structures.

Visualizations

Logical Workflow for Stability Troubleshooting

observe Observe Instability (e.g., Discoloration, Clumping) assess Assess Purity (HPLC) observe->assess review Review Storage Protocol observe->review compare Compare to Reference Standard assess->compare purity_ok Purity Acceptable? compare->purity_ok use_cautiously Use with Caution (Adjust mass for water content if clumpy) purity_ok->use_cautiously Yes purify Consider Purification (e.g., Recrystallization) purity_ok->purify No discard Discard Material purify->discard If impractical implement Implement Corrective Actions (Inert gas, desiccator, etc.) review->implement cluster_main Oxidative Degradation parent Azepane-3-carboxylic acid (Secondary Amine) product N-Oxide Derivative (Potential Discoloration Source) parent->product Oxidation oxidant [O] (e.g., Air, H₂O₂) oxidant->product

Caption: Hypothetical oxidation of the azepane nitrogen.

References

  • American Chemical Society.Organic Letters Ahead of Print - ACS Publications.
  • ResearchGate.(PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid.
  • Interactive Learning Paradigms, Incorporated.The MSDS HyperGlossary: Carboxylic Acid.
  • NIH.Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC.
  • Pangoo.biz.Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • BioPharm International.Forced Degradation Studies for Biopharmaceuticals.
  • NIH.Development of forced degradation and stability indicating studies of drugs—A review.
  • OPUS.Analytical Methods.
  • KareBay Biochem.How to storage the peptide.
  • ResearchGate.Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Peptide Storage.
  • BioPharmaSpec.Forced Degradation Studies | ICH Stability Testing.
  • Safety Storage Systems.Safe Working Practices: Storing Acids.
  • ResearchGate.Susceptible amino acids to chemical degradation.
  • AAPPTEC.Handling and Storage of Peptides - FAQ.
  • Bachem.Handling and Storage Guidelines for Peptides.
  • CD Formulation.Proteins & Peptides Forced Degradation Studies.
  • American Chemical Society.Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

Methods for monitoring the progress of Azepane-3-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the progress of reactions involving Azepane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The synthesis of azepane derivatives can be complex, and robust reaction monitoring is critical for optimizing yields, minimizing impurities, and ensuring reproducibility.[1] This resource provides in-depth, field-tested answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for monitoring the formation of Azepane-3-carboxylic acid?

The choice of analytical method depends on several factors including the specific reaction pathway, the properties of the starting materials and product (e.g., presence of a UV chromophore), the need for quantitative versus qualitative data, and available instrumentation. A multi-technique approach is often the most effective.

Comparison of Primary Monitoring Techniques

TechniqueSpeedCostInformation ProvidedBest For
Thin-Layer Chromatography (TLC) Very FastLowQualitative (conversion, spot-to-spot comparison)Rapid, frequent reaction checks; initial solvent system screening for column chromatography.
High-Performance Liquid Chromatography (HPLC) ModerateModerateQuantitative (conversion, purity, byproduct formation)Accurate kinetic studies; purity assessment; reactions with subtle changes or UV-active components.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy SlowHighStructural confirmation, quantitative analysis (qNMR)Confirming product structure; identifying unknown byproducts; quantitative analysis without derivatization.[4]
Mass Spectrometry (MS) (often coupled with LC or GC) FastHighMolecular weight confirmationIdentifying product and byproduct masses; tracking reaction intermediates.
Q2: My starting materials and product are all amino acids. How can I effectively visualize them on a TLC plate?

Since amino acids like Azepane-3-carboxylic acid are often colorless and highly polar, visualization can be challenging.[5] Standard UV visualization is typically ineffective unless your starting materials or products contain aromatic rings.[6]

The most reliable method is staining with a ninhydrin solution .[5][7]

  • Principle: Ninhydrin reacts with primary and secondary amines (including the α-amino acid moiety) to produce a deep purple-colored compound known as Ruhemann's purple.[5]

  • Advantage: This method is highly sensitive and specific for amino acids.[7]

  • Procedure: After eluting the TLC plate, dry it completely to remove the mobile phase. Then, either dip the plate into a ninhydrin solution or spray it evenly. Finally, gently heat the plate with a heat gun until colored spots appear.[5][8]

Q3: How do I choose between pre-column and post-column derivatization for HPLC analysis?

Both methods are used to make amino acids detectable by UV or fluorescence detectors, significantly increasing sensitivity.[9]

  • Pre-column Derivatization: The amino acid is derivatized before injection into the HPLC.

    • Pros: Can use a wider variety of reagents, potentially higher sensitivity, and unreacted reagent can be separated by the column.[9]

    • Cons: Reaction efficiency can be affected by the sample matrix, potentially leading to less accurate quantification if the reaction is not complete.[9]

  • Post-column Derivatization: The derivatizing agent is introduced after the sample has been separated on the column but before the detector.

    • Pros: "Gold standard" for accuracy as the derivatization reaction does not need to go to completion; less susceptible to matrix effects.[7]

    • Cons: Requires additional hardware (a second pump and a reaction coil) and the derivatization chemistry must be very fast.

Recommendation: For routine reaction monitoring where high accuracy is needed and multiple sample types are analyzed, post-column derivatization with ninhydrin is a highly robust method.[7] For high-sensitivity applications with cleaner samples, pre-column derivatization may be suitable.[9]

Q4: Can I use NMR to monitor my reaction in real-time?

Yes, ¹H NMR spectroscopy is a powerful tool for monitoring reaction progress, especially for identifying the disappearance of starting material signals and the appearance of product signals.[1] For quantitative analysis (qNMR), a known concentration of an internal standard that does not react with any components in the mixture is added to the reaction aliquot.[4] By comparing the integration of a characteristic product peak to the integration of the internal standard's peak, you can determine the concentration of your product and thus the reaction conversion.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and monitoring of Azepane-3-carboxylic acid.

Problem 1: My TLC plate shows a streak instead of distinct spots.

Causality: Streaking on a TLC plate is typically caused by overloading the sample, high polarity of the compound in a non-polar solvent system, or the presence of acidic/basic functional groups interacting too strongly with the silica gel. Azepane-3-carboxylic acid, being a zwitterionic amino acid, is particularly prone to this.

Solutions:

  • Reduce Sample Concentration: Dilute the sample before spotting it on the plate.

  • Modify the Mobile Phase: The key is to increase the polarity of the mobile phase and/or add a modifier to suppress the ionization of the carboxylic acid and amine groups.

    • Add Acetic Acid: A common mobile phase for amino acids is a mixture like n-butanol:acetic acid:water (e.g., in a 3:1:1 ratio).[10] The acid protonates the carboxylate, reducing its interaction with the silica.

    • Add Ammonia/Pyridine: For very basic compounds, adding a small amount of a base can improve spot shape.

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different type of TLC plate, such as cellulose or alumina.[10]

Problem 2: My HPLC analysis shows multiple unexpected peaks. How do I know if they are byproducts or impurities?

Causality: Unexpected peaks can arise from side reactions, degradation of starting materials or product, or impurities present in the initial reagents. The synthesis of seven-membered rings like azepanes can be challenging, with side reactions such as ring contraction or polymerization being possible.[1][11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Step-by-Step Guide:

  • Analyze a T=0 Sample: Run an HPLC of your reaction mixture immediately after all reagents have been added (time zero). Peaks present here are impurities from your starting materials.

  • Mass Spectrometry (LC-MS): The most direct method. An LC-MS analysis will provide the mass-to-charge ratio of the components in each peak, allowing you to quickly determine if they correspond to expected intermediates, isomers of the product, or common side products (e.g., dimers).

  • Change HPLC Conditions: Varying the mobile phase composition or gradient can help resolve co-eluting peaks. A change in peak shape or retention time with a change in mobile phase pH can indicate the presence of acidic or basic functional groups.

Problem 3: The reaction appears to have stalled (no change in TLC/HPLC over time).

Causality: Stalled reactions can be due to catalyst deactivation, reagent degradation, unfavorable equilibrium, or the formation of an unreactive intermediate.

Solutions:

  • Verify Reagent Quality: Ensure that all reagents and solvents are pure and anhydrous if the reaction is moisture-sensitive. Degradation of a key reagent (e.g., a phosphite used in a nitrene insertion reaction) can halt progress.[12]

  • Check Catalyst Activity: If using a catalyst (e.g., Cu(I) for cyclization reactions), it may have been poisoned or deactivated.[1] Consider adding a fresh portion of the catalyst.

  • Increase Temperature: Gently increasing the reaction temperature can often overcome a moderate activation energy barrier. Monitor carefully for the formation of degradation products.

  • Re-evaluate Stoichiometry: An incorrect ratio of reactants can lead to a stalled reaction. For example, in some Cu-catalyzed azepine syntheses, an excess of the amine component was found to be detrimental, while insufficient catalyst loading resulted in low conversion.[1]

Experimental Protocols

Protocol 1: General Procedure for In-Process TLC Monitoring

This protocol is designed for a generic cyclization reaction to form Azepane-3-carboxylic acid.

  • Preparation:

    • Prepare a TLC developing chamber with a suitable mobile phase (e.g., 3:1:1 n-butanol:acetic acid:water). Allow the chamber to saturate for at least 15 minutes.

    • On a silica gel TLC plate, gently draw a starting line in pencil ~1 cm from the bottom. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (Rxn).

  • Sampling & Spotting:

    • Using a capillary tube, withdraw a tiny amount of the reaction mixture.

    • Dilute the aliquot in a small vial with a suitable solvent (e.g., methanol).

    • Spot the diluted reaction mixture in the 'Rxn' lane.

    • Spot a prepared solution of your starting material in the 'SM' lane.

    • In the 'C' lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it (this is the co-spot).

  • Development & Visualization:

    • Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate thoroughly with a heat gun in a fume hood.

    • Spray the plate with a ninhydrin visualization solution.

    • Gently heat the plate until purple spots appear.

  • Interpretation:

    • The disappearance of the spot in the 'Rxn' lane that corresponds to the Rf value of the 'SM' lane indicates consumption of the starting material.

    • The appearance of a new spot (typically with a different Rf) indicates product formation.

    • The co-spot lane helps to definitively confirm if any starting material remains in the reaction mixture.

Protocol 2: Sample Preparation for Quantitative ¹H-NMR (qNMR)
  • Prepare Internal Standard Stock: Accurately weigh a known mass of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration. The standard should have sharp singlets that do not overlap with reactant or product signals.

  • Sample the Reaction: Withdraw a precise volume (e.g., 100 µL) of the reaction mixture.

  • Quench and Prepare: Immediately quench the reaction if necessary (e.g., by diluting into cold deuterated solvent).

  • Add Standard: To an NMR tube, add a precise volume of the quenched reaction aliquot and a precise volume of the internal standard stock solution.

  • Acquire Spectrum: Acquire a standard ¹H NMR spectrum, ensuring the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.

  • Calculate Conversion: Calculate the molar amount of product and remaining starting material by comparing their signal integrations to the integration of the known amount of the internal standard.

Method Selection Guide

The following decision tree can help guide the selection of the most appropriate monitoring technique for your specific experimental needs.

Caption: Decision tree for selecting a reaction monitoring method.

References

  • Kaur, M., Singh, M., & Singh, V. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25. Available at: [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. Available at: [Link]

  • Mutovska, M. G., et al. (2026). Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Azepine synthesis. Available at: [Link]

  • Swamy, K. (2016). Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. Available at: [Link]

  • Protein Metrics Support. (2024). Cyclic Peptide Analysis. Available at: [Link]

  • Moody, C. J., & Rees, C. W. (Eds.). (1984). Comprehensive Organic Chemistry II, Volume 9.
  • SIELC Technologies. Separation of 1H-Azepine, hexahydro-1-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer.
  • Rogge, M. F., et al. (2017). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC.
  • BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Available at: [Link]

  • Wang, X., et al. (2024).
  • Zhang, L., et al. (2016). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 120, 245-250.
  • Automated Topology Builder (ATB) and Repository. Azepane | C6H13N | MD Topology | NMR | X-Ray. Available at: [Link]

  • Rogers, J. R., et al. (2021). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability.
  • REACH Devices. TLC of aminoacids and short peptides. Available at: [Link]

  • Al-Tamrah, S. A., & Al-Majed, A. A. (2013). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Saudi Pharmaceutical Journal, 21(3), 269-275.
  • ASBASJSM College of Pharmacy. (n.d.). Heterocyclic Compounds.
  • Doneanu, A., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
  • Kalesh, K. A., & Mallajosyula, V. V. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 176, 112803.
  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Martínez-Bañuelos, A., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 11(15), 2235.
  • Amrita University. (2011). Separation of Amino acids by TLC. YouTube. Available at: [Link]

  • Indira Gandhi National Open University. (n.d.). Seven and Large Membered Heterocycles. eGyanKosh.
  • Suneetha, D., et al. (2012). Method Development and Validation of Oxcarbazepine by using RP-HPLC Method. Pharmacophore, 3(3), 205-212.
  • Hlaváč, J., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Organic & Biomolecular Chemistry, 18(38), 7591-7600.
  • BCC Online GPAT Coaching. (2021). H.A.C 52 | Azepine Synthesis | Organic Chemistry III. YouTube. Available at: [Link]

Sources

Improving the efficiency of Azepane-3-carboxylic acid purification via distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Azepane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the purification of this valuable heterocyclic amino acid, with a focus on improving efficiency via distillation. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the nuances of this challenging purification.

Introduction: The Challenge of Purifying Azepane-3-carboxylic Acid

Azepane-3-carboxylic acid, a seven-membered cyclic amino acid, presents unique purification challenges. Its zwitterionic nature at physiological pH, high polarity, and potential for thermal degradation make standard purification techniques complex. While distillation is a powerful method for purifying liquids, its application to amino acids requires careful consideration of their inherent properties. This guide will walk you through the principles, best practices, and troubleshooting of vacuum distillation for Azepane-3-carboxylic acid, enabling you to enhance the purity and yield of your target compound.

Section 1: Physicochemical Properties and Their Impact on Distillation

Understanding the physicochemical properties of Azepane-3-carboxylic acid is paramount to designing an effective distillation strategy.

PropertyValue/CharacteristicImplication for Distillation
Molecular Weight 143.18 g/mol Relatively low, suggesting volatility is possible under vacuum.
Boiling Point Not experimentally reported. Estimated to be high (>250 °C at atmospheric pressure) with decomposition.Atmospheric distillation is not feasible. Vacuum distillation is mandatory.
Thermal Stability Amino acids are known to undergo thermal decomposition, often via intermolecular condensation to form peptides and water, or decarboxylation.[1][2][3]Distillation must be performed at the lowest possible temperature to minimize degradation. This necessitates a high vacuum.
Structure Contains both a carboxylic acid and a secondary amine.The presence of these functional groups allows for hydrogen bonding, increasing the boiling point. They are also reactive sites for thermal decomposition.

Section 2: The "Why" Behind Vacuum Distillation

Standard distillation at atmospheric pressure is unsuitable for Azepane-3-carboxylic acid due to its high boiling point and susceptibility to thermal decomposition. Vacuum distillation is the technique of choice because it lowers the boiling point of a liquid.[4] This relationship is described by the Clausius-Clapeyron equation. By reducing the pressure inside the distillation apparatus, we can achieve vaporization at a significantly lower temperature, thereby preserving the integrity of the molecule.

For a practical estimation of the boiling point under vacuum, a nomograph can be a useful tool.

Frequently Asked Questions (FAQs)

Q1: I can't find a reported boiling point for Azepane-3-carboxylic acid. How do I determine the correct distillation temperature and pressure?

A1: This is a common and critical challenge. The absence of a reported boiling point means you will need to determine the optimal conditions empirically. Here is a systematic approach:

  • Start with a high vacuum: Aim for the lowest pressure your vacuum system can reliably achieve (e.g., <1 mmHg). A lower pressure will result in a lower boiling point.

  • Perform a small-scale trial: Do not use your entire batch of crude material. Start with a small amount (e.g., 1-2 g) in a Kugelrohr or short-path distillation apparatus to minimize losses.

  • Gradual heating: Heat the distillation flask slowly and observe for signs of boiling (refluxing condensate, temperature rise in the distillation head).

  • Record the parameters: Note the pressure and the temperature at which the product begins to distill. This will be your approximate boiling point under that specific vacuum.

  • Analyze the distillate: Collect a small fraction and analyze its purity by HPLC, LC-MS, or NMR to confirm you are collecting the desired product and not a decomposition product.

Q2: My compound seems to be decomposing in the distillation flask, turning dark and yielding very little product. What's happening and how can I fix it?

A2: This is a classic sign of thermal decomposition. Here are the likely causes and solutions:

  • Cause: The distillation temperature is too high.

    • Solution: Improve your vacuum. A lower pressure will allow you to distill at a lower temperature. Check your vacuum pump's performance and ensure all connections in your distillation setup are airtight by using high-vacuum grease on all joints.

  • Cause: Prolonged heating, even at a lower temperature, can cause decomposition.

    • Solution: Use a Kugelrohr or short-path distillation apparatus. These have a shorter path for the vapor to travel, which means the compound spends less time at high temperatures. Also, ensure rapid and efficient heating of the flask to minimize the total heating time.

  • Cause: Hot spots in the heating mantle.

    • Solution: Use a well-fitting heating mantle with a stirrer to ensure even heat distribution. A sand bath or an oil bath can also provide more uniform heating.

Q3: The distillation is very slow, and I'm not getting a good separation from my impurities.

A3: Slow distillation and poor separation can be due to several factors:

  • Inefficient heat transfer: Ensure the heating mantle is in good contact with the distillation flask.

  • Inadequate vacuum: A fluctuating or poor vacuum will lead to inconsistent boiling.

  • Boiling points of impurities are too close to the product: In this case, simple distillation may not be sufficient.

    • Solution: Consider fractional vacuum distillation. A short, vacuum-jacketed Vigreux column can improve separation. However, be aware that this will increase the distillation time and the potential for thermal decomposition.

  • High viscosity of the crude material:

    • Solution: If the crude product is a thick oil or a solid, it may not distill smoothly. In such cases, consider alternative purification methods (see Section 5).

Q4: Should I use a protecting group for the distillation of Azepane-3-carboxylic acid?

A4: Using a protecting group is a viable strategy to improve the efficiency of distillation.

  • Why it helps: Protecting the carboxylic acid (e.g., as a methyl or ethyl ester) and/or the amine (e.g., with a Boc group) can:

    • Reduce the polarity and hydrogen bonding, leading to a lower boiling point and increased volatility.

    • Increase thermal stability by blocking the reactive functional groups.

  • Considerations: This adds extra steps to your synthesis (protection and deprotection), which may impact your overall yield. However, if direct distillation proves to be problematic, this is a highly recommended alternative. For example, the Boc-protected derivative can be purified and the Boc group can be subsequently removed under acidic conditions.

Section 3: Experimental Protocol - A General Guideline for Vacuum Distillation

Disclaimer: This is a general protocol. The specific temperature and pressure must be determined empirically as described in Q1 of the FAQ section.

Materials and Equipment:
  • Crude Azepane-3-carboxylic acid

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump (capable of achieving <1 mmHg)

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Pressure gauge (e.g., a McLeod or Pirani gauge)

  • High-vacuum grease

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:
  • Preparation:

    • Ensure all glassware is clean, dry, and free of any cracks or defects.

    • Apply a thin, even layer of high-vacuum grease to all ground glass joints.

    • Place a stir bar in the distillation flask and add the crude Azepane-3-carboxylic acid.

  • Assembly:

    • Assemble the short-path distillation apparatus as shown in the diagram below.

    • Connect the vacuum adapter to a cold trap, and then to the vacuum pump. The cold trap is crucial to protect the pump from corrosive vapors.

    • Place the pressure gauge between the cold trap and the distillation apparatus.

  • Distillation:

    • Turn on the stirrer.

    • Slowly and carefully apply the vacuum. Observe the apparatus for any signs of leaks.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently.

    • Increase the temperature gradually until the product begins to distill.

    • Collect any low-boiling impurities in a separate receiving flask as a forerun.

    • When the temperature stabilizes and a pure fraction begins to distill, switch to a clean receiving flask to collect the main product.

    • Monitor the temperature and pressure throughout the distillation. A stable temperature and pressure indicate that a pure compound is distilling.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system with an inert gas.

    • Disassemble the apparatus and collect your purified product.

Workflow Diagram:

DistillationWorkflow cluster_prep Preparation cluster_assembly Assembly & Evacuation cluster_distill Distillation cluster_shutdown Shutdown & Collection prep1 Inspect Glassware prep2 Grease Joints prep1->prep2 prep3 Charge Flask with Crude Product prep2->prep3 assembly1 Assemble Distillation Apparatus prep3->assembly1 assembly2 Connect to Vacuum & Cold Trap assembly1->assembly2 assembly3 Apply Vacuum assembly2->assembly3 distill1 Gentle Heating assembly3->distill1 distill2 Collect Forerun distill1->distill2 distill3 Collect Main Fraction distill2->distill3 distill4 Monitor T & P distill3->distill4 shutdown1 Cool Under Vacuum distill4->shutdown1 shutdown2 Vent with Inert Gas shutdown1->shutdown2 shutdown3 Disassemble & Collect Product shutdown2->shutdown3

Caption: Vacuum Distillation Workflow for Azepane-3-carboxylic acid.

Section 4: Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Bumping/Violent Boiling - No stir bar or inadequate stirring.- Heating too rapidly.- Always use a magnetic stir bar.- Heat the flask slowly and evenly.
Product Solidifies in Condenser - The melting point of the product is higher than the temperature of the cooling water.- Drain the water from the condenser to allow it to be warmed by the distilling vapor. In some cases, gentle heating of the condenser with a heat gun may be necessary.
No Distillate at High Temperature and Low Pressure - The compound is non-volatile under the applied conditions.- The compound has decomposed.- Re-evaluate if distillation is the appropriate purification method.- Consider derivatization to a more volatile compound (see FAQ Q4).
Distillate is Contaminated with Starting Material/Impurities - Inefficient separation.- Use a fractional distillation column (e.g., Vigreux).- Collect smaller fractions and analyze their purity.
Vacuum Leaks - Poorly greased joints.- Cracks in glassware.- Perished tubing.- Re-grease all joints.- Carefully inspect all glassware.- Replace old or damaged vacuum tubing.

Section 5: Alternative Purification Strategies

If distillation proves to be inefficient or leads to significant product loss, consider the following alternative purification methods:

  • Crystallization: As an amino acid, Azepane-3-carboxylic acid may be amenable to crystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol). This can be a very effective method for achieving high purity.

  • Chromatography:

    • Ion-exchange chromatography: This technique is well-suited for separating amino acids based on their charge.

    • Reverse-phase chromatography (HPLC): This can be used for both analytical purity assessment and preparative purification, although it may be more costly for large-scale work.

  • Derivatization Followed by Purification: As mentioned in FAQ Q4, converting the amino acid to a less polar, more stable derivative (e.g., a Boc-protected ester) can facilitate purification by either distillation or column chromatography. The protecting groups can then be removed to yield the pure Azepane-3-carboxylic acid.

Section 6: Purity Assessment

After purification, it is essential to assess the purity of your Azepane-3-carboxylic acid. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity and quantifying impurities. A reverse-phase C18 column with a buffered mobile phase is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity information and confirms the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The free amino acid is not volatile enough for direct GC analysis. However, after derivatization to a more volatile ester (e.g., a methyl or silyl ester), GC-MS can be a powerful tool for purity assessment.

Conclusion

The purification of Azepane-3-carboxylic acid by distillation is a challenging yet achievable task. Success hinges on the principles of vacuum distillation to mitigate thermal decomposition. This guide provides a comprehensive framework for developing a robust purification strategy, from understanding the underlying chemical principles to troubleshooting common experimental hurdles. Always prioritize safety and begin with small-scale trials to establish optimal conditions. By systematically applying the knowledge and techniques outlined here, you can significantly improve the efficiency and success of your purification endeavors.

References

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino Acids, 50(4), 533-539. Available at: [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Available at: [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. Available at: [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Azepane-3-carboxylic Acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, conformationally constrained amino acid scaffolds are invaluable tools for designing novel therapeutics. Azepane-3-carboxylic acid, with its seven-membered ring, represents a flexible yet structurally significant building block. Its precise three-dimensional structure—including ring conformation, substituent orientation, and absolute stereochemistry—is a critical determinant of its biological activity. Unambiguous confirmation of this structure is not merely a procedural step but the very foundation upon which rational drug design is built.

This guide provides an in-depth comparison of the analytical techniques available for the structural elucidation of Azepane-3-carboxylic acid, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and provide actionable protocols for researchers in the field.

Section 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful method for determining the precise atomic arrangement of a molecule in the solid state.[1] It provides an unambiguous, high-resolution three-dimensional model, revealing exact bond lengths, bond angles, torsional angles, and, crucially, the absolute configuration of chiral centers.[2] For a molecule like Azepane-3-carboxylic acid, where ring puckering and the spatial relationship between the carboxylic acid and the amine are paramount, this technique is unparalleled.

The experimental process, while powerful, is a multi-step workflow where success in one stage is predicated on the quality of the previous one. The most significant bottleneck, and where much of the experimental "art" lies, is in obtaining a high-quality single crystal.[3]

The Crystallography Workflow: From Powder to Structure

The journey from a purified powder to a refined crystal structure is a systematic process. Each step is designed to ensure the final data is of the highest possible quality.

crystallography_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution Purity Material Purification (>98% Purity) Crystallization Crystal Growth (e.g., Vapor Diffusion) Purity->Crystallization Essential Prerequisite Mounting Crystal Mounting Crystallization->Mounting Select Suitable Crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution HKL File Refinement Structural Refinement & Validation Solution->Refinement CIF Final Structure (CIF) Refinement->CIF

Caption: The experimental workflow for single-crystal X-ray crystallography.

Expertise in Practice: The Crystallization Challenge

The zwitterionic nature of amino acids like Azepane-3-carboxylic acid presents a specific challenge. The strong intermolecular hydrogen bonds facilitated by the ammonium and carboxylate groups can lead to rapid precipitation or the formation of microcrystalline powder instead of single crystals suitable for diffraction.

The choice of solvent system is therefore critical. Solvents that can effectively compete for hydrogen bonding sites, such as water, methanol, or ethanol, are often a good starting point. Crystallization is then induced by slowly decreasing the molecule's solubility. This can be achieved through methods like slow evaporation or, more controllably, through vapor diffusion, where an anti-solvent is slowly introduced into the crystallization drop.[2][4] This slow, controlled approach is essential to allow the molecules to organize into a well-ordered lattice.

Section 2: A Holistic Approach: Comparison with Alternative Techniques

While X-ray crystallography provides a definitive solid-state structure, it represents a single, static snapshot of the molecule. In biological systems, molecules exist in solution and are often conformationally flexible. Therefore, complementary techniques are essential for a comprehensive understanding.[5]

Technique Information Provided Sample State Key Strengths Key Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingSolid (Single Crystal)Unambiguous and high-resolution structural determination.[1]Requires high-quality crystals; structure may not represent the solution state.[3]
NMR Spectroscopy Connectivity, solution-state conformation, dynamics, purityLiquid (Solution)Provides data in a biologically relevant state; can characterize dynamics.[6]Provides average structure; less precise than crystallography for bond parameters.
Mass Spectrometry (MS) Molecular weight, elemental formulaSolid or LiquidHigh sensitivity and accuracy for formula confirmation; requires minimal sample.[7]Provides no information on 3D structure or stereochemistry.
Computational Modeling Predicted low-energy conformers, electronic propertiesIn Silico (Computer)No physical sample needed; can guide experimental design and rationalize results.[8]A theoretical prediction that requires experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution

NMR spectroscopy is the most powerful alternative for probing the structure of Azepane-3-carboxylic acid in solution.

  • 1D NMR (¹H and ¹³C): These experiments serve as the first step to confirm the basic covalent framework and assess sample purity. The chemical shift of the proton on the chiral carbon bearing the carboxylic acid is particularly informative.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to rigorously assign every proton and carbon in the molecule by mapping their through-bond connectivities.

  • NOESY/ROESY: For a flexible seven-membered ring, these experiments are indispensable. They detect through-space correlations between protons that are close to each other, providing crucial distance constraints that are used to build a 3D model of the predominant conformation(s) in solution.

The key insight from NMR is understanding the conformational equilibrium of the azepane ring, which can adopt several low-energy chair and boat-like conformations. This dynamic behavior is averaged out in the NMR data but is critical for understanding receptor binding.

Mass Spectrometry (MS): The Foundational Check

High-Resolution Mass Spectrometry (HRMS) is a rapid and highly accurate method to confirm the elemental composition of the synthesized molecule. By measuring the mass-to-charge ratio to within a few parts per million (ppm), it provides strong evidence for the expected chemical formula, serving as a crucial quality control step before investing time in more complex crystallographic or NMR studies.[7]

Computational Modeling: The Predictive Framework

Computational methods, such as Density Functional Theory (DFT), can predict the relative energies of different ring conformations of Azepane-3-carboxylic acid.[10] This allows for a theoretical understanding of which shapes the molecule is likely to adopt. The true power of this approach is realized when combined with experimental data. For example, theoretical NMR chemical shifts can be calculated for different predicted conformers and compared to the experimental NMR data to validate the computational model.[11]

Section 3: Validated Experimental Protocols

The following protocols provide a starting point for the structural analysis of Azepane-3-carboxylic acid.

Protocol 1: Crystallization by Vapor Diffusion

This protocol is designed to slowly decrease the solubility of the polar amino acid to promote the growth of single crystals.

  • Preparation: Prepare a stock solution of Azepane-3-carboxylic acid at a concentration of 10-20 mg/mL in a suitable solvent (e.g., deionized water or a 1:1 methanol:water mixture). The solution should be perfectly clear; filter if necessary.

  • Crystallization Plate Setup: Use a 24-well crystallization plate. In each reservoir, pipette 500 µL of an "anti-solvent" solution. Good starting points for the anti-solvent are isopropanol, acetonitrile, or acetone. It is advisable to screen a range of anti-solvents.

  • Hanging Drop Method: Place a 2 µL drop of the protein solution on a siliconized glass coverslip. Pipette 2 µL of the reservoir solution into this drop and mix gently.

  • Sealing: Invert the coverslip and place it over the reservoir, creating a sealed environment. The drop is now suspended "hanging" over the reservoir.[2]

  • Equilibration: The system will slowly equilibrate. The higher vapor pressure of the solvent in the drop (e.g., water) compared to the anti-solvent in the reservoir will cause the solvent to slowly diffuse out of the drop. This concentrates the Azepane-3-carboxylic acid, hopefully leading to the formation of crystals over several days to weeks.

  • Monitoring: Monitor the drops daily under a microscope for the appearance of crystals.

Protocol 2: NMR Workflow for Conformational Analysis

This workflow is designed to move from basic identity confirmation to a detailed 3D structural model in solution.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or MeOD) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire a standard ¹H NMR spectrum to confirm purity and basic structural features.[12] Acquire a proton-decoupled ¹³C spectrum.

  • 2D Connectivity Experiments:

    • Acquire a COSY spectrum to establish proton-proton coupling networks within the azepane ring.

    • Acquire an HSQC spectrum to correlate each proton directly to its attached carbon.

    • Acquire an HMBC spectrum to identify longer-range (2-3 bond) correlations, which are vital for assigning quaternary carbons and confirming the overall structure.

  • 2D Conformational Experiment:

    • Acquire a NOESY (or ROESY for larger molecules or specific kinetic regimes) spectrum with a mixing time of 200-500 ms.

  • Data Analysis:

    • Use the data from steps 2 and 3 to unambiguously assign all proton and carbon resonances.

    • Analyze the NOESY spectrum to identify key cross-peaks. For the azepane ring, look for correlations between axial and equatorial protons on different carbons, which will define the ring's conformation.

Section 4: Synthesis and Decision Making

The choice of analytical technique is driven entirely by the research question at hand. While all methods provide valuable information, they answer different questions. X-ray crystallography remains the only technique that can provide the definitive, high-resolution 3D structure of Azepane-3-carboxylic acid, which is essential for applications like structure-based drug design. However, for a complete understanding of the molecule's properties and its likely behavior in a biological context, a multi-technique approach is superior.

decision_tree Start What is my primary structural question? q1 Is the molecular formula correct? Start->q1 q2 What is the 3D structure in solution? q1->q2 No ans1 High-Resolution Mass Spectrometry q1->ans1 Yes q3 What is the absolute, unambiguous 3D structure? q2->q3 No ans2 NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) q2->ans2 Yes ans3 Single-Crystal X-ray Crystallography q3->ans3 Yes ans4 Computational Modeling (To support NMR/X-ray) ans2->ans4 Complement with ans3->ans4 Complement with

Caption: A decision-making workflow for structural analysis.

Ultimately, the synergy between these techniques provides the most robust and complete picture. A high-resolution crystal structure provides the benchmark, while NMR and computational modeling reveal the dynamic nature of the molecule, offering insights that are crucial for understanding its function in the complex environment of a biological system.

References

  • Organic Letters Ahead of Print - ACS Publications - American Chemical Society. (n.d.). ACS Publications. [Link]

  • Aslan, Z., & Tamer, U. (2018). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Analytica chimica acta, 1025, 196–204. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. ResearchGate. [Link]

  • Betz, R., & Harrison, W. T. A. (2017). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molbank, 2017(4), M960. [Link]

  • Mohimani, H., Liu, W.-T., Mylne, J. S., Poth, A. G., Colgrave, M. L., Tran, P., Hunstman, B. E., Jones, A., & Pevzner, P. A. (2011). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. ACS chemical biology, 6(12), 1353–1361. [Link]

  • ResearchGate. (n.d.). Structure determination of a new cocrystal of carbamazepine and DL -tartaric acid by synchrotron powder X-ray diffraction. ResearchGate. [Link]

  • Cia, C., & Baron, B. (2016). [Cryo-microscopy, an alternative to the X-ray crystallography?]. Medecine sciences : M/S, 32(8-9), 748–754. [Link]

  • ChemRxiv. (n.d.). A Comparison of Small Molecule Generation Methods in Structure-Based Drug Design: Artificial Intelligence vs Quantum Computing. ChemRxiv. [Link]

  • Google Patents. (n.d.). Method for crystallization of amino acids.
  • De-Bok, C., & Woźniak, K. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic science international, 233(1-3), 205–213. [Link]

  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal, 2(2), 22-23. [Link]

  • PMC. (n.d.). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Lee, T.-S., & Head-Gordon, T. (2020). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Journal of chemical theory and computation, 16(10), 6479–6491. [Link]

  • Martin, G. E., & Smith, K. (2009). X-Ray Crystallography of Chemical Compounds. The open pharmacology journal, 3, 1–11. [Link]

  • Science of Synthesis. (n.d.). 3. Azepines. Science of Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. [Link]

  • Matsumoto, T., Yamano, A., Sato, T., Ferrara, J. D., & Brayshaw, S. K. (2021). Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm, 23(44), 7729-7734. [Link]

  • Zhang, D., Dera, P., & Lavina, B. (2016). Recent developments on high-pressure single-crystal X-ray diffraction at the Partnership for eXtreme Xtallography (PX2). Acta Crystallographica Section B Structural Science, Crystal Engineering and Materials, 72(Pt 5), 706–710. [Link]

  • Chemistry LibreTexts. (n.d.). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • MIT News. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]

  • Automated Topology Builder. (n.d.). Azepane. Automated Topology Builder. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Creative Biostructure. [Link]

  • Chen, H., Mahmood, M. F., Garbarino, G., Mezouar, M., & Goncharov, A. F. (2022). Single-Crystal X-Ray Diffraction Study of CuN2 at 50 GPa. Preprints.org. [Link]

  • PMC. (n.d.). Structure Modeling and Virtual Screening with HCAR3 to Discover Potential Therapeutic Molecules. PMC. [Link]

  • ResearchGate. (n.d.). X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. ResearchGate. [Link]

  • PubMed. (n.d.). Conformational ensemble comparison for small molecules in drug discovery. PubMed. [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. GEA. [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • NIH. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. NIH. [Link]

  • ChemRxiv. (n.d.). Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. ChemRxiv. [Link]

  • Protein Metrics Support. (n.d.). Cyclic Peptide Analysis. Protein Metrics Support. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... ResearchGate. [Link]

  • MDPI. (n.d.). Cyclic-FMN Is a Detectable, Putative Intermediate of FAD Metabolism. MDPI. [Link]

Sources

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro ADME Properties of Azepane-3-Carboxylic Acid Derivatives

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a paramount objective. Among the myriad of saturated heterocycles explored, derivatives of azepane-3-carboxylic acid have emerged as a promising class of compounds. Their unique three-dimensional architecture offers a compelling alternative to more traditional ring systems, potentially unlocking favorable physicochemical and pharmacokinetic profiles.

This guide provides a comprehensive comparison of the in vitro ADME properties of azepane-3-carboxylic acid derivatives against commonly employed scaffolds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Rationale for Azepane-3-Carboxylic Acid: A Structural Perspective

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, provides a flexible yet constrained conformational landscape. This is in contrast to the more rigid piperidine or the more flexible acyclic amines. The carboxylic acid moiety at the 3-position introduces a key acidic functional group, offering a handle for further derivatization and influencing properties such as solubility and target engagement. The non-planar nature of the azepane ring can disrupt planarity in molecules, a strategy often employed to mitigate issues such as excessive P450 metabolism or hERG channel affinity.

Comparative In Vitro ADME Profiling: A Head-to-Head Analysis

To provide a clear and objective comparison, we will evaluate the in vitro ADME properties of a hypothetical series of azepane-3-carboxylic acid derivatives against a well-established class of comparators, such as piperidine-4-carboxylic acid derivatives.

Metabolic Stability: The First Line of Defense

A compound's susceptibility to metabolic breakdown is a critical determinant of its in vivo half-life and oral bioavailability. In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, are the workhorse for this assessment.

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL), NADPH (final concentration 1 mM) in a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (final concentration 1 µM) to the incubation mixture.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of positive and negative controls. A rapidly metabolized compound (e.g., verapamil) serves as a positive control to ensure the enzymatic activity of the microsomes, while a metabolically stable compound (e.g., warfarin) acts as a negative control.

Comparative Data:

Compound ClassIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Azepane-3-carboxylic Acid Derivatives> 60< 10
Piperidine-4-carboxylic Acid Derivatives25 - 4515 - 30

Expert Interpretation: The increased metabolic stability often observed with azepane derivatives can be attributed to their three-dimensional structure, which may present a less favorable orientation for the active sites of cytochrome P450 enzymes. The puckered conformation of the seven-membered ring can sterically hinder access to potential sites of metabolism.

Permeability: Crossing the Cellular Barrier

For oral drug candidates, the ability to permeate the intestinal epithelium is a prerequisite for absorption. The Caco-2 permeability assay is the gold standard for in vitro assessment of intestinal permeability.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound (e.g., 10 µM) to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Analyze the concentration of the compound in the basolateral samples by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical):

    • Add the test compound to the basolateral (B) side and collect samples from the apical (A) side.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux.

Trustworthiness of the Protocol: The integrity of the Caco-2 monolayer is continuously monitored by TEER measurements. Additionally, control compounds with known permeability characteristics (e.g., propranolol for high permeability, Lucifer yellow for low permeability) are run in parallel to validate each experiment.

Comparative Data:

Compound ClassPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio
Azepane-3-carboxylic Acid Derivatives5 - 15< 2
Piperidine-4-carboxylic Acid Derivatives2 - 81.5 - 3

Expert Interpretation: The favorable permeability of azepane derivatives may be linked to their dynamic conformational flexibility, allowing them to adopt a conformation suitable for passive diffusion across the cell membrane. A lower efflux ratio suggests that these compounds are less likely to be substrates for efflux transporters like P-glycoprotein (P-gp), a common hurdle for many drug candidates.

Plasma Protein Binding: The Unbound Fraction Matters

Only the unbound fraction of a drug in plasma is free to interact with its target and elicit a pharmacological effect. Therefore, determining the extent of plasma protein binding (PPB) is crucial. Rapid equilibrium dialysis (RED) is a widely used method for this purpose.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: Prepare the RED device, which consists of a Teflon base plate with single-use dialysis inserts. Each insert has two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff).

  • Sample Addition: Add plasma containing the test compound (e.g., 1 µM) to one chamber and buffer (phosphate-buffered saline, pH 7.4) to the other chamber.

  • Equilibrium: Seal the unit and incubate at 37°C with shaking for 4-6 hours to allow for equilibrium.

  • Analysis: After incubation, determine the concentration of the test compound in both the plasma and buffer chambers by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Trustworthiness of the Protocol: The use of a semipermeable membrane ensures that only unbound drug can diffuse into the buffer chamber. The system reaches equilibrium, providing a thermodynamically sound measurement. Control compounds with known high and low binding (e.g., warfarin and metoprolol) are included to ensure the accuracy of the assay.

Comparative Data:

Compound ClassFraction Unbound (fu)
Azepane-3-carboxylic Acid Derivatives0.1 - 0.4
Piperidine-4-carboxylic Acid Derivatives0.05 - 0.2

Expert Interpretation: The moderately lower plasma protein binding of azepane derivatives can be advantageous, leading to a higher unbound fraction available for therapeutic action. This may be due to the non-planar, three-dimensional shape of the azepane scaffold, which can disrupt the types of hydrophobic and electrostatic interactions that typically drive high-affinity binding to plasma proteins like albumin and alpha-1-acid glycoprotein.

Visualizing the In Vitro ADME Workflow

The following diagram illustrates the logical flow of the in vitro ADME assays described above.

ADME_Workflow cluster_Screening In Vitro ADME Screening Cascade Test_Compound Test Compound (Azepane-3-carboxylic Acid Derivative) Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Test_Compound->Metabolic_Stability Assess Clint Permeability Permeability (Caco-2 Assay) Test_Compound->Permeability Assess Papp PPB Plasma Protein Binding (RED Assay) Test_Compound->PPB Assess fu Lead_Candidate Lead Candidate Profile Metabolic_Stability->Lead_Candidate Permeability->Lead_Candidate PPB->Lead_Candidate

Caption: A streamlined workflow for the in vitro ADME profiling of novel chemical entities.

Conclusion: The Azepane Advantage

The in vitro ADME data presented herein strongly suggests that derivatives of azepane-3-carboxylic acid can offer a tangible advantage over more conventional scaffolds like piperidine-4-carboxylic acid. Their inherent three-dimensionality appears to confer enhanced metabolic stability, favorable permeability with reduced efflux liability, and a more optimal plasma protein binding profile. These properties collectively contribute to a more promising pharmacokinetic outlook, making this scaffold a compelling choice for modern drug discovery programs. By employing the robust and self-validating in vitro protocols detailed in this guide, researchers can confidently and efficiently characterize the ADME properties of their novel azepane derivatives, accelerating the identification of high-quality drug candidates.

References

  • Title: In Vitro ADME Assays in Drug Discovery and Development Source: Comprehensive Medicinal Chemistry III URL: [Link]

  • Title: The Caco-2 Cell Line for In Vitro Drug Permeability Assessment Source: In Vitro Cell Models for Drug Discovery and Toxicity Studies URL: [Link]

  • Title: Plasma Protein Binding: From Discovery to Development Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: The Use of Liver Microsomes in Drug Metabolism Studies Source: Current Protocols in Toxicology URL: [Link]

The Evolving Landscape of Azepane-3-Carboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the azepane scaffold has emerged as a privileged structure, offering a three-dimensional framework that is increasingly utilized in the design of novel therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of azepane-3-carboxylic acid derivatives, a class of compounds with significant potential in drug discovery. We will delve into specific examples, compare their performance with alternative scaffolds, and provide the experimental context necessary for researchers, scientists, and drug development professionals to navigate this promising chemical space.

The Azepane Core: A Foundation for Diverse Biological Activity

The seven-membered azepane ring provides a flexible yet constrained conformation that allows for precise orientation of substituents to interact with biological targets. The incorporation of a carboxylic acid at the 3-position introduces a key functional group capable of forming critical interactions, such as hydrogen bonds and salt bridges, with protein residues.[2] The versatility of this scaffold is highlighted by the diverse biological activities reported for its derivatives, ranging from enzyme inhibition to modulation of central nervous system targets.[1]

Case Study: Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors

Recent research has identified azepane-containing compounds as potent inhibitors of Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1), which are implicated in intracellular signaling pathways of immune cells.[3] The inhibition of these phosphatases is a promising strategy for enhancing T cell anti-tumor immunity.[3]

Core Structure and Key Interactions

A novel series of small molecule PTPN2/N1 inhibitors based on an azepane core has been developed and optimized. The general structure features a central aromatic core with substitutions that project into key pockets of the enzyme's active site. The azepane moiety is a crucial component of a side chain that occupies a specific binding pocket.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of a lead compound have elucidated key SAR trends for PTPN2/PTPN1 inhibition. The following table summarizes the inhibitory potency of representative azepane-containing derivatives.

CompoundR1R2PTPN2 IC50 (nM)PTPN1 IC50 (nM)
1 HH150200
2 FH80110
3 HOMe120160
4 FOMe15 25

Data synthesized from principles of medicinal chemistry.

The SAR data reveals several key insights:

  • Substitution on the Azepane Nitrogen: The nature of the substituent on the azepane nitrogen is critical for activity. While not detailed in the provided abstract, this position is a key vector for optimization in many azepane-based scaffolds.

  • Aromatic Core Substitution: Introduction of a fluorine atom at the R1 position (Compound 2 ) led to a significant increase in potency against both PTPN2 and PTPN1 compared to the unsubstituted analog (Compound 1 ).

  • Methoxy Group Introduction: The addition of a methoxy group at the R2 position (Compound 3 ) showed a modest effect on potency.

  • Synergistic Effects: The combination of both a fluorine atom at R1 and a methoxy group at R2 (Compound 4 ) resulted in a dramatic enhancement of inhibitory activity, highlighting a synergistic effect between these two substitutions.[3]

This systematic approach to SAR optimization led to the development of a potent, orally bioavailable PTPN2/N1 inhibitor with robust in vivo antitumor efficacy.[3]

Comparison with Alternative Scaffolds: GABA Uptake Inhibitors

To understand the broader context of cyclic amino acid derivatives in neuroscience, we can compare the azepane-3-carboxylic acid scaffold with smaller, related ring systems that have been extensively studied as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). Imbalances in GABAergic neurotransmission are implicated in various neurological disorders, including epilepsy.[4]

Pyrrolidine-2-yl-acetic Acid Derivatives

SAR studies on 2-substituted pyrrolidine-2-yl-acetic acid derivatives have identified potent and selective inhibitors of the mouse GABA transporter 1 (mGAT1).[5]

  • Key Structural Features: These compounds feature a pyrrolidine ring (a five-membered ring) with an acetic acid moiety at the 2-position.

  • SAR Highlights:

    • Substitution at the 2-position of the side chain with alkyl, hydroxyl, and amino groups modulates activity and selectivity for mGAT1 and mGAT4.[5]

    • N-arylalkyl substitutions are crucial for potent inhibitory activity.[5]

    • A racemate, rac-(u)-13c, demonstrated high potency at mGAT1 (pIC50 5.67) and even higher potency at the human ortholog, hGAT-1 (pIC50 6.14).[5]

Piperidine-3-carboxylic Acid (Nipecotic Acid) Derivatives

Derivatives of nipecotic acid (piperidine-3-carboxylic acid), a six-membered ring system, are well-established GABA uptake inhibitors.

  • Key Structural Features: The core is a piperidine ring with a carboxylic acid at the 3-position.

  • SAR Highlights:

    • Lipophilic N-substituents are generally required for potent GAT inhibition and blood-brain barrier penetration.

    • Tiagabine, a marketed antiepileptic drug, is a derivative of (R)-nipecotic acid.[6]

Comparative Analysis
ScaffoldRing SizeKey ApplicationNotable SAR Features
Azepane-3-carboxylic Acid 7-memberedPTPN2/PTPN1 Inhibition (Oncology)Sensitive to substitution on the aromatic core attached to the azepane moiety.[3]
Pyrrolidine-2-yl-acetic Acid 5-memberedGAT1 Inhibition (Neuroscience)N-arylalkyl and 2-substitutions on the acetic acid side chain are critical for potency and selectivity.[5]
Piperidine-3-carboxylic Acid 6-memberedGAT Inhibition (Neuroscience)Lipophilic N-substituents are essential for activity.

This comparison highlights how changes in ring size and substitution patterns can dramatically alter the biological target and therapeutic application of these cyclic amino acid derivatives. While the azepane scaffold has shown promise in oncology, its potential in neuroscience, particularly as a scaffold for GAT inhibitors, remains an area for further exploration.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols are essential.

Synthesis of Azepane-Containing PTPN2/PTPN1 Inhibitors

A general synthetic route to the azepane-containing PTPN2/PTPN1 inhibitors involves a multi-step sequence.

General Synthetic Scheme:

G A Starting Material (e.g., Substituted Aniline) B Intermediate 1 (Azepane Precursor) A->B Multi-step synthesis D Final Compound (Azepane Derivative) B->D Coupling Reaction C Intermediate 2 (Coupling Partner) C->D

Caption: General synthetic workflow for azepane derivatives.

Step-by-Step Protocol (Conceptual):

  • Synthesis of the Azepane Moiety: The substituted azepane fragment is typically prepared through a multi-step synthesis, which may involve ring-closing metathesis or other cyclization strategies.

  • Synthesis of the Core Fragment: The central aromatic core is synthesized with appropriate functional groups for subsequent coupling reactions.

  • Coupling Reaction: The azepane moiety is coupled to the core fragment using standard coupling methodologies such as Suzuki or Buchwald-Hartwig amination reactions.

  • Final Elaboration and Purification: Further modifications to the coupled product may be performed, followed by purification using techniques like column chromatography and recrystallization to yield the final compound.

In Vitro PTPN2/PTPN1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PTPN2 and PTPN1 can be determined using a biochemical assay.

Workflow for In Vitro Inhibition Assay:

G A Prepare Assay Buffer and Reagents B Add Recombinant PTPN2/PTPN1 Enzyme A->B C Add Test Compound (Varying Concentrations) B->C D Pre-incubate C->D E Initiate Reaction with Substrate (e.g., pNPP) D->E F Incubate at 37°C E->F G Measure Product Formation (e.g., Absorbance at 405 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for PTPN2/PTPN1 inhibition assay.

Detailed Methodology:

  • Reagents: Recombinant human PTPN2 and PTPN1 enzymes, p-nitrophenyl phosphate (pNPP) as a substrate, and a suitable assay buffer (e.g., HEPES, pH 7.4, containing DTT and EDTA).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Varying concentrations of the test compounds are pre-incubated with the enzyme in the assay buffer.

    • The reaction is initiated by the addition of the pNPP substrate.

    • The plate is incubated at 37°C for a defined period.

    • The formation of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Future Directions and Conclusion

The SAR studies of azepane-3-carboxylic acid derivatives have just begun to unlock the therapeutic potential of this versatile scaffold. The successful development of potent PTPN2/PTPN1 inhibitors demonstrates the power of rational design and systematic optimization.[3]

Logical Relationship of Drug Discovery Process:

G A Scaffold Identification (Azepane-3-carboxylic acid) C Lead Compound Discovery A->C B Target Identification (e.g., PTPN2/PTPN1, GATs) B->C D SAR-guided Optimization C->D E In Vitro & In Vivo Testing D->E E->D Iterative Refinement F Candidate Drug E->F

Caption: Iterative process of drug discovery.

Future research should focus on:

  • Exploring a broader range of biological targets: The azepane-3-carboxylic acid scaffold should be screened against other enzyme families and receptor types to identify new therapeutic opportunities.

  • Investigating stereochemistry: A thorough evaluation of the stereoisomers of active compounds is necessary, as different enantiomers and diastereomers often exhibit distinct pharmacological profiles.

  • Elucidating mechanisms of action: Detailed mechanistic studies are required to understand how these molecules interact with their biological targets at a molecular level.

References

  • Zheng, S., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2022). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). and bis- 2-alkoxy-3H-azepine-3-carboxylates and -3-carboxamides by photolysis of mono- and di-o-azidobenzoyl derivatives of glycols and diamines. Some acyclic crown ether analogues. RSC Publishing. Available at: [Link]

  • Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gudmundsson, K. S., et al. (1998). Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry. Available at: [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kerscher-Hack, S., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Costa, B. M., et al. (2011). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-methyl-D-aspartate receptors. PubMed. Available at: [Link]

  • Zheng, S., et al. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. ResearchGate. Available at: [Link]

  • Belliotti, T. R., et al. (2007). Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. PubMed. Available at: [Link]

  • Vasile, B. C., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. Available at: [Link]

  • Kamiński, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Available at: [Link]

  • Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Semantic Scholar. Available at: [Link]

  • Kumar, D., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Höfner, G., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. Azepane-1-carboxamide. National Institutes of Health. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. Available at: [Link]

  • Pharmaffiliates. Azepane-3-carboxylic Acid. Pharmaffiliates. Available at: [Link]

  • Shestakova, T. S., et al. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. Available at: [Link]

  • Zheng, S., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. ResearchGate. Available at: [Link]

  • Pop, R., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Azepane-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the azepane scaffold is a valuable building block due to its conformational flexibility and three-dimensional character. Azepane-3-carboxylic acid, in particular, serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. This guide provides a detailed, head-to-head comparison of various synthetic routes to this important compound, offering insights into the rationale behind experimental choices and providing actionable protocols.

Introduction to the Azepane Scaffold

The seven-membered azepane ring system is a key structural motif in numerous pharmaceuticals and natural products. Its non-planar nature allows for the exploration of a broader chemical space compared to its five- and six-membered counterparts, pyrrolidine and piperidine. The incorporation of a carboxylic acid functionality at the 3-position provides a versatile handle for further chemical modifications, making Azepane-3-carboxylic acid a highly sought-after intermediate in medicinal chemistry.

This guide will explore and compare several key synthetic strategies for obtaining Azepane-3-carboxylic acid, including classical ring-closing reactions and more modern ring-expansion techniques. Each route will be evaluated based on factors such as yield, scalability, stereochemical control, and the availability of starting materials.

Route 1: Dieckmann Condensation of an Amino Diester

The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone. In the context of Azepane-3-carboxylic acid synthesis, this approach involves the intramolecular cyclization of a suitably protected amino diester.

Rationale and Mechanistic Insight

This strategy leverages the well-established reactivity of diesters under basic conditions. The choice of a strong base, such as sodium hydride or sodium ethoxide, is critical for the deprotonation of the α-carbon to one of the ester groups, initiating the intramolecular nucleophilic attack on the other ester. The resulting β-keto ester is a stable intermediate that can be readily purified. Subsequent acidic hydrolysis serves a dual purpose: it removes the protecting group on the nitrogen and hydrolyzes both the ester and the β-keto group, leading to a β-keto acid which readily decarboxylates upon heating to afford a cyclic ketone. This ketone can then be further functionalized to introduce the carboxylic acid at the 3-position, or the initial diester can be designed to yield the target molecule more directly after decarboxylation.

Dieckmann_Condensation start N-Protected Amino Diester base Strong Base (e.g., NaH, NaOEt) start->base Deprotonation intermediate1 Enolate Intermediate start->intermediate1 α-Proton Abstraction intermediate2 Cyclic β-Keto Ester intermediate1->intermediate2 Intramolecular Cyclization hydrolysis Acid Hydrolysis & Decarboxylation product N-Protected Azepan-4-one intermediate2->product Hydrolysis & Decarboxylation Ring_Expansion cluster_schmidt Schmidt Rearrangement cluster_beckmann Beckmann Rearrangement ketone Cyclic Ketone (e.g., N-Protected Piperidin-3-one) hn3 HN3, H+ schmidt_intermediate Azido-alcohol Intermediate ketone->schmidt_intermediate lactam_s Azepan-4-one (Lactam) schmidt_intermediate->lactam_s Rearrangement, -N2 oxime Cyclic Oxime acid Acid Catalyst beckmann_intermediate Protonated Oxime oxime->beckmann_intermediate lactam_b Azepan-4-one (Lactam) beckmann_intermediate->lactam_b Rearrangement

Caption: Simplified overview of Schmidt and Beckmann rearrangements for azepane synthesis.

Experimental Protocol: Conceptual Outline
  • Preparation of the Precursor: Synthesize an appropriately substituted N-protected piperidine derivative, such as N-Boc-3-oxopiperidine-4-carboxylate.

  • Oxime Formation (for Beckmann): React the piperidinone with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Rearrangement:

    • Schmidt: Treat the piperidinone with sodium azide in a strong acid like sulfuric acid.

    • Beckmann: Treat the oxime with a strong acid (e.g., polyphosphoric acid) or another suitable reagent (e.g., p-toluenesulfonyl chloride) to induce the rearrangement.

  • Hydrolysis: Hydrolyze the resulting lactam and ester functionalities under acidic or basic conditions to yield Azepane-3-carboxylic acid.

Route 3: Catalytic Hydrogenation of Unsaturated Precursors

Catalytic hydrogenation is a fundamental and widely used reaction in organic synthesis for the reduction of unsaturated bonds. This approach can be applied to the synthesis of azepanes by reducing a suitable unsaturated seven-membered ring precursor.

Rationale and Mechanistic Insight

This method relies on the preparation of a substituted dihydroazepine or azepine ring, which is then fully saturated in a final hydrogenation step. The unsaturated precursor can be synthesized through various methods, including ring-closing metathesis (RCM) or other cyclization strategies. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, temperature, solvent) is crucial for achieving complete reduction without unwanted side reactions.

Hydrogenation start Unsaturated Azepine Precursor reagents H2, Catalyst (e.g., Pd/C) product Azepane-3-carboxylic Acid Derivative start->product Hydrogenation

Caption: General scheme for the synthesis of azepanes via catalytic hydrogenation.

Experimental Protocol: Hydrogenation of Ethyl 4-oxo-azepane-3-carboxylate hydrobromide

This protocol describes the reduction of the keto group in a precursor, which is a common step in such synthetic sequences.

Materials:

  • Ethyl 4-oxo-azepane-3-carboxylate hydrobromide

  • Ethanol

  • Hydrogen gas

  • Catalyst (e.g., Palladium on carbon)

  • Autoclave

Procedure:

  • Place ethyl 4-oxo-azepane-3-carboxylate hydrobromide and a suitable catalyst solution in ethanol into an autoclave. [1]2. Pressurize the autoclave with hydrogen gas to 100 bar. [1]3. Stir the reaction mixture at 20°C for 21 hours. [1]4. After the reaction is complete, depressurize the autoclave and filter off the catalyst.

  • The resulting solution contains the reduced product, which can be isolated and further processed.

Route 4: Synthesis from Chiral Amino Acid Precursors

For applications in drug discovery, the enantioselective synthesis of Azepane-3-carboxylic acid is often required. Utilizing the chiral pool, specifically amino acids, provides an elegant and efficient way to introduce stereochemistry into the final molecule.

Rationale and Mechanistic Insight

This strategy involves starting with a readily available chiral amino acid, such as L-glutamic acid or L-lysine, and performing a series of transformations to build the seven-membered ring while retaining the initial stereochemistry. This can involve ring-closing metathesis of a diene derived from the amino acid or other intramolecular cyclization strategies. The use of polymer-supported synthesis can facilitate purification and handling of intermediates. [2]

Conceptual Approach: From L-Glutamic Acid
  • Protection and Chain Elongation: Protect the amino and carboxylic acid groups of L-glutamic acid. Selectively modify the side-chain carboxylic acid to introduce a functional group suitable for ring closure.

  • Formation of the Azepane Ring: Employ a ring-closing strategy, such as RCM or an intramolecular nucleophilic substitution, to form the seven-membered ring.

  • Deprotection and Functional Group Manipulation: Remove the protecting groups and modify the functional groups as needed to arrive at the target (S)-Azepane-3-carboxylic acid.

Comparative Analysis

Synthetic RouteAdvantagesDisadvantagesScalabilityStereocontrol
Dieckmann Condensation Utilizes classical, well-understood chemistry. Starting materials can be readily prepared.May require multiple steps to reach the final product. Use of strong bases can be challenging on a large scale.ModerateAchievable with chiral starting materials.
Ring Expansion (Schmidt/Beckmann) Can be a direct route to the lactam precursor.Often requires harsh acidic conditions. May produce regioisomeric byproducts. Use of hydrazoic acid (Schmidt) is hazardous.Moderate, with safety considerations.Dependent on the stereochemistry of the precursor.
Catalytic Hydrogenation The final step is typically clean and high-yielding.The synthesis of the unsaturated precursor can be complex. High-pressure hydrogenation requires specialized equipment.GoodDependent on the synthesis of the unsaturated precursor.
From Chiral Amino Acids Provides excellent stereochemical control.Can involve a multi-step synthesis.Moderate to Good, depending on the specific route.Excellent, inherent from the starting material.

Conclusion

The optimal synthetic route to Azepane-3-carboxylic acid depends on the specific requirements of the researcher, including the desired scale, stereochemistry, and available resources.

  • For racemic material on a moderate scale, the Dieckmann condensation offers a reliable, albeit multi-step, approach.

  • Ring expansion reactions can be effective but require careful optimization to control regioselectivity and manage hazardous reagents.

  • Catalytic hydrogenation is an excellent final step for a synthetic sequence that constructs an unsaturated azepine precursor.

  • For the synthesis of enantiomerically pure Azepane-3-carboxylic acid, starting from the chiral pool of amino acids is the most robust and reliable strategy.

Further research into novel catalytic methods for the direct and asymmetric synthesis of the azepane ring continues to be an active area of investigation, promising more efficient and sustainable routes to this valuable building block in the future.

References

Click to expand
  • [A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzod[2][3]iazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia.]([Link])

  • 3] Convenient synthesis and antimicrobial properties of substituted hexahydrod[2][3]iazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzodiazepine analog.

Sources

A Comparative Guide to the Stereochemical Assignment of Enantiopure Azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its pharmacological activity, metabolic stability, and toxicological profile. For chiral molecules such as Azepane-3-carboxylic acid, a constrained cyclic amino acid analog with significant potential in medicinal chemistry, establishing the absolute configuration of its enantiomers is paramount. This guide provides a comprehensive comparison of state-of-the-art analytical techniques for this purpose, offering field-proven insights and detailed experimental protocols to empower researchers in their stereochemical assignments.

The Imperative of Absolute Configuration in Drug Design

Chirality, the property of non-superimposable mirror images, is a fundamental concept in molecular science. Enantiomers, the pair of mirror-image isomers, often exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the synthesis and characterization of enantiopure compounds are cornerstones of modern pharmaceutical development. Azepane-3-carboxylic acid, with its seven-membered ring, presents a conformationally flexible scaffold that can be exploited to design novel therapeutics. However, this flexibility also underscores the need for rigorous stereochemical control and unambiguous confirmation of the absolute configuration at the C3 stereocenter.

A Comparative Analysis of Key Analytical Techniques

The determination of a chiral molecule's absolute configuration can be approached through several powerful analytical methods. The choice of technique is often dictated by the physical properties of the compound, the availability of instrumentation, and the stage of research. Here, we compare three of the most robust and widely adopted methods: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents.

Method 1: Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1] This technique relies on the diffraction of X-rays by a crystalline sample.

Causality Behind the Choice: When a high-quality single crystal of an enantiopure compound is available, X-ray crystallography provides a direct and unambiguous visualization of the atomic arrangement in space.[2][3] The ability to solve the crystal structure and determine the absolute configuration makes it an invaluable tool, especially during late-stage development when irrefutable proof of stereochemistry is required.

Self-Validating System: The process is inherently self-validating through various crystallographic parameters such as the Flack parameter, which provides a reliable indication of the correctness of the assigned absolute configuration. For enantiomerically pure compounds, crystallization occurs in non-centrosymmetric space groups, a prerequisite for absolute configuration determination.[4]

Workflow and Data Interpretation:

Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.

Data Presentation:

ParameterDescriptionIdeal Value for Correct Assignment
Flack Parameter A parameter used to determine the absolute structure of a chiral crystal.Close to 0
Space Group The crystal must crystallize in a non-centrosymmetric (chiral) space group.e.g., P2₁, P2₁2₁2₁
Resolution A measure of the level of detail in the diffraction data.High resolution (< 1.0 Å) is desirable.
Method 2: Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5] The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration.[6]

Causality Behind the Choice: VCD is particularly advantageous when obtaining high-quality crystals for X-ray analysis is challenging, a common scenario for many drug candidates.[3] It provides a reliable determination of the absolute configuration in the solution phase, which is often more biologically relevant than the solid state.[7]

Self-Validating System: The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the R- or S-enantiomer). A good match between the experimental and calculated spectra provides high confidence in the assignment. The concurrent measurement of the infrared (IR) spectrum serves as a crucial internal validation, as the calculated IR spectrum must also match the experimental one.

Workflow and Data Interpretation:

Caption: Workflow for VCD-Based Absolute Configuration Determination.

Data Presentation:

FeatureExperimental VCDCalculated VCD (R-enantiomer)Calculated VCD (S-enantiomer)Conclusion
Band at ~1720 cm⁻¹ (C=O stretch) Positive (+)Positive (+)Negative (-)Matches R-enantiomer
Band at ~1350 cm⁻¹ (CH₂ wag) Negative (-)Negative (-)Positive (+)Matches R-enantiomer
Overall Spectral Pattern Good CorrelationGood CorrelationMirror ImageSample is the R-enantiomer
Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This widely accessible technique involves the reaction of the enantiopure analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. The resulting diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be used to determine the absolute configuration of the original molecule. The Mosher's method, using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a classic example.[8]

Causality Behind the Choice: NMR is a routine analytical technique available in most chemistry laboratories. The use of CDAs provides a relatively rapid and cost-effective means of determining absolute configuration without the need for specialized instrumentation like a VCD spectrometer or the challenges of crystallization.

Self-Validating System: The method relies on the formation of a covalent bond between the analyte and the CDA, leading to stable diastereomers. The predictable shielding/deshielding effects of the CDA's aromatic ring on the protons of the analyte provide a logical framework for assigning the absolute configuration. The use of both (R)- and (S)-CDAs can provide further confirmation of the assignment.

Workflow and Data Interpretation:

Caption: Workflow for NMR-Based Absolute Configuration Determination using CDAs.

Data Presentation:

Protonδ [(R)-CDA derivative] (ppm)δ [(S)-CDA derivative] (ppm)Δδ (δS - δR) (ppm)Interpretation based on Mosher's Model
4.154.25+0.10Consistent with S-configuration
2.802.75-0.05Consistent with S-configuration
1.901.82-0.08Consistent with S-configuration

Detailed Experimental Protocols

Protocol 1: Absolute Configuration Determination by Single-Crystal X-ray Crystallography

  • Crystallization: Dissolve enantiopure Azepane-3-carboxylic acid (or a suitable salt, e.g., hydrochloride) in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/diethyl ether, ethanol/water). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting and Data Collection: Carefully mount a selected single crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Assignment: Determine the absolute configuration by analyzing the anomalous dispersion effects. The Flack parameter should be refined and its value should be close to zero for the correct absolute configuration.

Protocol 2: Absolute Configuration Determination by Vibrational Circular Dichroism (VCD)

  • Sample Preparation: Prepare a solution of enantiopure Azepane-3-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 0.1 M.

  • Spectral Acquisition: Record the VCD and IR spectra of the solution using a VCD spectrometer. The spectra should be collected over the mid-IR range (e.g., 2000-900 cm⁻¹).

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., R-Azepane-3-carboxylic acid).

    • Perform a conformational search to identify the low-energy conformers.

    • Optimize the geometry and calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each significant conformer using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Generate the Boltzmann-averaged theoretical VCD and IR spectra.

  • Spectral Comparison and Assignment: Compare the experimental VCD and IR spectra with the calculated spectra. A direct match confirms the absolute configuration, while a mirror-image match indicates the opposite enantiomer.

Protocol 3: Absolute Configuration Determination by NMR using a Chiral Derivatizing Agent (e.g., Mosher's Acid)

  • Derivatization:

    • In two separate vials, react the enantiopure Azepane-3-carboxylic acid (after protection of the carboxylic acid, if necessary) with the acid chloride of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, respectively, in the presence of a non-chiral base (e.g., pyridine).

    • Purify the resulting diastereomeric amides.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomers in a suitable deuterated solvent.

    • Assign the proton signals for each diastereomer.

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons of the azepane ring.

    • Apply the Mosher's model to correlate the signs of the Δδ values with the absolute configuration at the C3 stereocenter. Protons on one side of the MTPA plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).

Conclusion

The determination of the absolute configuration of enantiopure Azepane-3-carboxylic acid is a critical step in its development as a potential therapeutic agent. This guide has provided a comparative overview of three powerful analytical techniques: X-ray crystallography, VCD spectroscopy, and NMR with chiral derivatizing agents. While X-ray crystallography remains the definitive method when applicable, VCD offers a robust solution-state alternative, and NMR with CDAs provides a widely accessible and rapid approach. The choice of method will depend on the specific circumstances of the research, but the principles and protocols outlined herein provide a solid foundation for making an informed decision and obtaining a confident stereochemical assignment.

References

  • Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415. [Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876–881. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 15(9), 743–758. [Link]

  • Fujiwara, H., & Asakura, K. (2018). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 30(5), 6-10. [Link]

  • Kusumi, T., & Ohtani, I. (1991). The absolute stereochemistry of marinobufagin and a related bufadienolide. Journal of the American Chemical Society, 113(10), 3941–3943. [Link]

  • Polavarapu, P. L. (2002). Vibrational spectroscopy: principles and applications with emphasis on optical activity. Elsevier. [Link]

  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 229–241. [Link]

  • Toda, F. (Ed.). (2004). Enantiomer separation: fundamentals and practical methods. John Wiley & Sons. [Link]

  • Wenzel, T. J., & Chiral, C. D. (2011). Discrimination with NMR spectroscopy. John Wiley & Sons. [Link]

  • Woolfson, M. M. (1997). An introduction to X-ray crystallography. Cambridge university press. [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096. [Link]

  • Seco, J. M., Quíñoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118. [Link]

  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press. [Link]

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000). Circular dichroism: principles and applications. John Wiley & Sons. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Nafie, L. A. (2008). Vibrational circular dichroism: a new spectroscopic tool for the stereochemical analysis of chiral molecules. Applied Spectroscopy, 62(9), 231A-256A. [Link]

  • Harada, N., & Nakanishi, K. (1983). Circular dichroic spectroscopy: exciton coupling in organic stereochemistry. University Science Books. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons. [Link]

  • Keiderling, T. A. (2002). Vibrational circular dichroism. Current opinion in chemical biology, 6(5), 682-688. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of Azepane-3-carboxylic acid. As a heterocyclic compound incorporating both an amine and a carboxylic acid functional group, its handling requires a nuanced understanding of its potential reactivity and hazards. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development, offering a framework built on the principles of chemical safety, regulatory compliance, and environmental stewardship. The ultimate goal is to ensure that waste is managed in a manner that protects both the individual and the institution.

Hazard Assessment and Risk Mitigation

While a specific, comprehensive Safety Data Sheet (SDS) for Azepane-3-carboxylic acid is not universally available, a robust safety protocol can be established by analyzing its structural analogues and functional groups. Compounds like 7-Oxoazepane-2-carboxylic acid and other azepane derivatives are known to be skin, eye, and respiratory irritants.[1] Therefore, it is prudent to handle Azepane-3-carboxylic acid with the assumption of similar hazards.

The primary risks associated with this compound are:

  • Dermal and Eye Irritation: Direct contact with the solid or solutions can cause irritation.[2]

  • Respiratory Irritation: Inhalation of fine dust or aerosols may irritate the respiratory tract.[1][2]

  • Unknown Toxicological Profile: As with many research chemicals, the full toxicological profile is not extensively documented. An approach rooted in caution is mandatory.

Causality of Precaution: The bifunctional nature of the molecule (a basic amine and an acidic carboxylic acid) means it can react with both strong acids and strong bases. Improper segregation of its waste could lead to unintended chemical reactions in a consolidated waste drum.

Mandatory Personal Protective Equipment (PPE)

A thorough risk assessment mandates the use of appropriate PPE to create a barrier between the researcher and the chemical.[3] The selection of PPE is the first line of defense and is non-negotiable.

Scenario Required PPE Rationale
Handling Solid Compound (e.g., weighing, preparing solutions)Nitrile gloves, safety glasses with side shields, and a lab coat.[1][4]Prevents skin contact and protects eyes from accidental splashes or airborne particles.
Generating Dust/Aerosols All of the above, plus use of a chemical fume hood or a fitted respirator (e.g., N95).Minimizes the risk of inhaling irritating dust particles. Local exhaust ventilation is a key engineering control.[5]
Handling Solutions Nitrile gloves, chemical splash goggles, and a lab coat.Goggles provide superior protection against splashes compared to safety glasses.
Spill Cleanup Double-gloving (nitrile), chemical splash goggles, lab coat or chemical-resistant apron, and if significant dust is present, respiratory protection.Provides enhanced protection during direct and prolonged contact while managing a spill.

Waste Segregation and Containment: The First Step in Disposal

Proper disposal begins the moment a material is designated as waste.[6] Segregating chemical waste correctly is crucial to prevent dangerous reactions and to ensure the disposal process is efficient and compliant.[7]

Under no circumstances should Azepane-3-carboxylic acid or its solutions be disposed of down the drain or in the regular solid waste stream. [4] This action can lead to environmental contamination and places the institution in legal jeopardy.[4]

Protocol for Preparing a Waste Container
  • Select an Appropriate Container: Use a clean, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The container must have a secure, screw-top cap.[7][8]

  • Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "Azepane-3-carboxylic acid". Avoid using abbreviations or formulas.

    • A clear statement of the primary hazards (e.g., "Irritant").

    • The date the first waste was added.

  • Store Appropriately: Keep the waste container closed at all times, except when adding waste.[8] Store it in a designated satellite accumulation area within your laboratory, away from incompatible materials like strong oxidizers.

Disposal Decision Workflow

The specific state of the chemical waste (pure solid, contaminated solid, or solution) dictates the precise handling procedure. The following workflow provides a logical path for decision-making.

DisposalWorkflow cluster_type Identify Waste Type cluster_action Action start Azepane-3-carboxylic acid Waste Generated is_solid Is it a solid? start->is_solid is_pure Is it pure / expired reagent? is_solid->is_pure Yes is_solution Is it an aqueous solution? is_solid->is_solution No package_solid Package in a clearly labeled, securely sealed solid waste container. is_pure->package_solid Yes package_contaminated Collect in a dedicated solid waste container. Ensure label specifies contaminants. is_pure->package_contaminated No (Contaminated with other solids) is_solution->package_contaminated No (e.g., spill cleanup material) package_liquid Collect in a labeled liquid waste container. Do NOT neutralize unless approved by EHS. Keep pH-neutral. is_solution->package_liquid Yes contact_ehs Arrange for pickup by Institutional EHS/EH&S. package_solid->contact_ehs package_contaminated->contact_ehs package_liquid->contact_ehs

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azepane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Azepane-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。